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  • Product: 6,6-Dimethylspiro[3.3]heptane-2,2-dicarboxylic acid
  • CAS: 2377033-56-0

Core Science & Biosynthesis

Foundational

synthesis pathway of 6,6-dimethylspiro[3.3]heptane-2,2-dicarboxylic acid

An In-depth Technical Guide to the Synthesis of 6,6-dimethylspiro[3.3]heptane-2,2-dicarboxylic acid Authored by a Senior Application Scientist Introduction: The Significance of Spiro[3.3]heptanes in Modern Drug Discovery...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 6,6-dimethylspiro[3.3]heptane-2,2-dicarboxylic acid

Authored by a Senior Application Scientist

Introduction: The Significance of Spiro[3.3]heptanes in Modern Drug Discovery

In the landscape of medicinal chemistry, there is a continuous drive to explore novel chemical space beyond traditional flat, aromatic structures. This "escape from flatland" is motivated by the understanding that molecules with greater three-dimensionality often exhibit improved physicochemical properties, enhanced target selectivity, and novel intellectual property profiles.[1][2][3] Among the scaffolds that confer this desirable three-dimensionality, spirocycles have emerged as a particularly compelling motif.[4][5] Spiro[3.3]heptanes, characterized by two cyclobutane rings sharing a single carbon atom, offer a rigid and well-defined three-dimensional geometry, making them attractive as bioisosteres for benzene rings and other planar fragments in drug candidates.[3][5]

This guide provides an in-depth examination of the synthetic pathway to a key derivative of this scaffold: 6,6-dimethylspiro[3.3]heptane-2,2-dicarboxylic acid (CAS 2377033-56-0). This molecule serves as a versatile building block, with the dicarboxylic acid moiety providing a handle for a wide range of subsequent chemical modifications, enabling its incorporation into more complex molecular architectures for drug discovery and development programs.

Retrosynthetic Analysis and Strategic Approach

The synthetic strategy for 6,6-dimethylspiro[3.3]heptane-2,2-dicarboxylic acid is logically devised through a retrosynthetic approach. The core principle is the sequential construction of the two cyclobutane rings.

G Target 6,6-dimethylspiro[3.3]heptane-2,2-dicarboxylic acid Diester Diethyl 6,6-dimethylspiro[3.3]heptane-2,2-dicarboxylate Target->Diester Hydrolysis Dibromide 1,1-bis(bromomethyl)-3,3-dimethylcyclobutane Diester->Dibromide Double Alkylation Malonate Diethyl Malonate Diester->Malonate Precursor 3,3-dimethylcyclobutane-1,1-dimethanol Dibromide->Precursor Bromination

Caption: Retrosynthetic pathway for the target molecule.

  • Final Functional Group Transformation: The target dicarboxylic acid can be readily obtained via the hydrolysis of a corresponding diester, such as diethyl 6,6-dimethylspiro[3.3]heptane-2,2-dicarboxylate. This is a standard and high-yielding saponification reaction.

  • Second Ring Formation: The spirocyclic diester is constructed by forming the second cyclobutane ring. A robust and well-established method for this transformation is the intramolecular double alkylation of diethyl malonate. This approach has the distinct advantage of directly installing the required geminal dicarboxylate functionality.

  • Key Intermediate: The crucial precursor for this cyclization is a bifunctional cyclobutane derivative. Specifically, 1,1-bis(bromomethyl)-3,3-dimethylcyclobutane serves as the electrophile. The two bromomethyl groups are perfectly positioned to react with the nucleophilic carbon of the deprotonated diethyl malonate. This strategy is well-precedented in the synthesis of analogous spiro[3.3]heptane systems, including their fluorinated counterparts.[6][7]

  • Precursor Synthesis: The key dibromide intermediate can be synthesized from a corresponding diol, 3,3-dimethylcyclobutane-1,1-dimethanol, through a standard bromination reaction. This diol, in turn, can be prepared from commercially available starting materials.

This strategic disconnection leads to a convergent and efficient forward synthesis, leveraging classic and reliable organic transformations.

Core Synthetic Pathway: From Precursor to Final Product

The forward synthesis builds upon the retrosynthetic blueprint, focusing on the efficient construction of the key dibromide intermediate followed by the pivotal malonate cyclization.

G cluster_0 Pathway Overview A 1,1-bis(bromomethyl)-3,3-dimethylcyclobutane C Diethyl 6,6-dimethylspiro[3.3]heptane-2,2-dicarboxylate A->C  NaH, DMF (Double Alkylation) B Diethyl Malonate D 6,6-dimethylspiro[3.3]heptane-2,2-dicarboxylic acid C->D  NaOH, H₂O/MeOH (Saponification) then H⁺

Caption: Overall synthetic workflow for the target compound.

Step 1: Synthesis of Diethyl 6,6-dimethylspiro[3.3]heptane-2,2-dicarboxylate

This step constitutes the formation of the spiro[3.3]heptane core. It is achieved through a sodium hydride-mediated double alkylation of diethyl malonate with the key electrophile, 1,1-bis(bromomethyl)-3,3-dimethylcyclobutane.

Causality Behind Experimental Choices:

  • Base Selection: Sodium hydride (NaH) is chosen as the base. It is a strong, non-nucleophilic base that irreversibly deprotonates diethyl malonate to form the required enolate nucleophile. The use of a strong base ensures the reaction proceeds to completion.

  • Solvent: A polar aprotic solvent like dimethylformamide (DMF) is ideal. It effectively solvates the sodium cation without interfering with the nucleophilicity of the malonate enolate, thus facilitating the SN2 reaction.

  • Reaction Control: The reaction involves two sequential alkylations. The first alkylation forms an intermediate that must then cyclize in an intramolecular fashion. The stoichiometry and reaction conditions are controlled to favor this intramolecular cyclization over intermolecular polymerization. This methodology has proven highly effective for constructing similar spiro[3.3]heptane cores on a multigram scale.[6][8]

Detailed Experimental Protocol:
  • To a stirred suspension of sodium hydride (2.2 equivalents) in anhydrous DMF under an inert atmosphere (N₂ or Ar), a solution of diethyl malonate (1.0 equivalent) in anhydrous DMF is added dropwise at 0 °C.

  • The reaction mixture is stirred at room temperature for 30 minutes to ensure complete formation of the sodium enolate.

  • A solution of 1,1-bis(bromomethyl)-3,3-dimethylcyclobutane (1.05 equivalents) in anhydrous DMF is then added dropwise to the reaction mixture.

  • The resulting mixture is heated to 80-90 °C and stirred for 12-16 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, the reaction is cooled to room temperature and carefully quenched by the slow addition of water.

  • The aqueous layer is extracted multiple times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford pure diethyl 6,6-dimethylspiro[3.3]heptane-2,2-dicarboxylate.

Step 2: Hydrolysis to 6,6-dimethylspiro[3.3]heptane-2,2-dicarboxylic acid

The final step is a straightforward saponification of the diester to yield the target dicarboxylic acid.

Detailed Experimental Protocol:
  • The diethyl 6,6-dimethylspiro[3.3]heptane-2,2-dicarboxylate (1.0 equivalent) is dissolved in a mixture of methanol (MeOH) and water.

  • An aqueous solution of sodium hydroxide (NaOH, 4.0-5.0 equivalents) is added to the stirred solution.

  • The reaction mixture is stirred at room temperature or gently heated (e.g., 50 °C) for 12-24 hours until the hydrolysis is complete (monitored by TLC).

  • After cooling to room temperature, the methanol is removed under reduced pressure.

  • The remaining aqueous layer is washed with a nonpolar solvent (e.g., tert-butyl methyl ether) to remove any unreacted starting material.

  • The aqueous layer is then cooled in an ice bath and acidified to a pH of 2-3 by the careful, dropwise addition of concentrated hydrochloric acid (HCl).

  • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 6,6-dimethylspiro[3.3]heptane-2,2-dicarboxylic acid as a solid. Alternatively, if a precipitate does not form readily, the acidified aqueous layer can be extracted with ethyl acetate, and the combined organic layers dried and evaporated to yield the product. This procedure is analogous to the synthesis of the difluorinated version of the title compound.[6]

Data Summary and Characterization

The successful synthesis of the target compound and its key intermediate requires rigorous characterization. The following table summarizes key data, with some properties estimated based on structurally similar compounds found in the literature.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Typical Physical FormKey Analytical Data (Expected)
Diethyl 6,6-dimethylspiro[3.3]heptane-2,2-dicarboxylateC₁₅H₂₄O₄268.35Colorless to pale yellow oil¹H NMR, ¹³C NMR, MS (EI/APCI)
6,6-dimethylspiro[3.3]heptane-2,2-dicarboxylic acid C₁₁H₁₆O₄212.25White to off-white solid¹H NMR, ¹³C NMR, MS (ESI⁻), Elemental Analysis

Conclusion and Outlook

The synthesis of 6,6-dimethylspiro[3.3]heptane-2,2-dicarboxylic acid is achieved through a reliable and scalable pathway centered on the double alkylation of diethyl malonate with a pre-functionalized dimethylcyclobutane precursor. This method provides efficient access to a valuable spirocyclic building block. The presence of the gem-dicarboxylic acid functionality opens avenues for further chemical elaboration, including conversion to mono-acid derivatives, amides, esters, or reduction to diols, thereby enabling its integration into diverse molecular scaffolds for the development of next-generation therapeutics. The principles and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals seeking to leverage the unique structural and physicochemical advantages of the spiro[3.3]heptane core.

References
  • Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. [Link][1]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. National Center for Biotechnology Information. [Link][2]

  • Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers (RSC Publishing). [Link][4]

  • Synthesis of functionalized (racemic) spiro[3.3]heptanes for use as saturated bioisosteres of meta- and para-substituted benzene rings. ResearchGate. [Link][3]

  • Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks. ChemRxiv. [Link][8]

  • Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. ResearchGate. [Link][5]

  • Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks. ChemRxiv. [Link][7]

Sources

Exploratory

An In-depth Technical Guide to the Formation of 6,6-dimethylspiro[3.3]heptane-2,2-dicarboxylic acid

Abstract This technical guide provides a comprehensive overview of the proposed mechanism for the synthesis of 6,6-dimethylspiro[3.3]heptane-2,2-dicarboxylic acid, a unique spirocyclic compound with potential application...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the proposed mechanism for the synthesis of 6,6-dimethylspiro[3.3]heptane-2,2-dicarboxylic acid, a unique spirocyclic compound with potential applications in medicinal chemistry and materials science. As a rigid, three-dimensional scaffold, spiro[3.3]heptane derivatives are of significant interest to researchers and drug development professionals seeking to explore novel chemical space.[1][2] This document elucidates the probable synthetic pathway, detailing the underlying chemical principles, reaction intermediates, and key experimental considerations. The proposed synthesis is grounded in well-established methodologies for the formation of spirocyclic systems, primarily the double alkylation of a malonic ester.[3][4]

Introduction: The Significance of Spiro[3.3]heptanes

Spirocyclic compounds, characterized by two rings connected by a single common atom, have garnered considerable attention in modern chemistry. The spiro[3.3]heptane scaffold, in particular, offers a rigid and sterically defined three-dimensional structure that is increasingly utilized as a bioisostere for benzene and other cyclic systems in drug design.[1] The unique spatial arrangement of substituents on the spiro[3.3]heptane core can lead to improved physicochemical properties and novel biological activities. The target molecule, 6,6-dimethylspiro[3.3]heptane-2,2-dicarboxylic acid, incorporates a gem-dimethyl group on one of the cyclobutane rings and a dicarboxylic acid functionality, making it a versatile building block for further chemical elaboration.

Proposed Mechanism of Formation

The most plausible and efficient synthetic route to 6,6-dimethylspiro[3.3]heptane-2,2-dicarboxylic acid is a double alkylation of a malonic ester derivative with a suitably substituted cyclobutane electrophile. This strategy is a cornerstone in the synthesis of spiro compounds due to its reliability and the ready availability of the starting materials.[4]

The proposed overall reaction is as follows:

reactant1 Diethyl Malonate r1 reactant1->r1 reactant2 1,1-bis(bromomethyl)-3,3-dimethylcyclobutane reactant2->r1 product Diethyl 6,6-dimethylspiro[3.3]heptane-2,2-dicarboxylate r2 product->r2 final_product 6,6-dimethylspiro[3.3]heptane-2,2-dicarboxylic acid base Base (e.g., NaOEt) base->r1 hydrolysis Hydrolysis (e.g., NaOH, H3O+) hydrolysis->r2 r1->product r2->final_product diethyl_malonate Diethyl Malonate r1 diethyl_malonate->r1 base NaOEt base->r1 enolate Diethyl Malonate Enolate r1->enolate

Caption: Formation of the diethyl malonate enolate.

Step 2: First SN2 Alkylation

The generated enolate attacks one of the electrophilic carbon atoms of 1,1-bis(bromomethyl)-3,3-dimethylcyclobutane in a classic SN2 reaction. This results in the formation of a new carbon-carbon bond and the displacement of a bromide ion.

enolate Diethyl Malonate Enolate r1 enolate->r1 reactant2 1,1-bis(bromomethyl)-3,3-dimethylcyclobutane reactant2->r1 intermediate1 Mono-alkylated Intermediate r1->intermediate1

Caption: First intermolecular SN2 alkylation.

Step 3: Second Deprotonation

A second equivalent of base deprotonates the remaining acidic α-proton on the mono-alkylated intermediate, generating another enolate.

intermediate1 Mono-alkylated Intermediate r1 intermediate1->r1 base NaOEt base->r1 enolate2 Intermediate Enolate r1->enolate2

Caption: Formation of the second enolate intermediate.

Step 4: Intramolecular SN2 Cyclization

The newly formed enolate then undergoes an intramolecular SN2 reaction, attacking the remaining bromomethyl group on the same molecule. This ring-closing step forms the spirocyclic core and is the key to constructing the spiro[3.3]heptane skeleton.

enolate2 Intermediate Enolate product_ester Diethyl 6,6-dimethylspiro[3.3]heptane-2,2-dicarboxylate enolate2->product_ester

Caption: Intramolecular SN2 cyclization to form the spirocycle.

Step 5: Saponification and Acidification

The final step is the hydrolysis of the diethyl ester to the corresponding dicarboxylic acid. This is typically achieved by saponification with a strong base like sodium hydroxide (NaOH) to form the disodium carboxylate salt, followed by acidification with a strong mineral acid (e.g., HCl) to protonate the carboxylate groups and yield the final product, 6,6-dimethylspiro[3.3]heptane-2,2-dicarboxylic acid. [4]

product_ester Diethyl 6,6-dimethylspiro[3.3]heptane-2,2-dicarboxylate r1 product_ester->r1 hydrolysis 1. NaOH, H2O 2. H3O+ hydrolysis->r1 final_product 6,6-dimethylspiro[3.3]heptane-2,2-dicarboxylic acid r1->final_product

Caption: Hydrolysis of the diester to the dicarboxylic acid.

Experimental Protocol

The following is a proposed experimental protocol based on analogous syntheses of spiro[3.3]heptane derivatives. [3][4] Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles
Diethyl malonate105-53-3160.171.0 eq-
1,1-bis(bromomethyl)-3,3-dimethylcyclobutane(Not available)286.011.0 eq-
Sodium Ethoxide141-52-668.052.2 eq-
Anhydrous Ethanol64-17-546.07--
Sodium Hydroxide1310-73-240.00excess-
Hydrochloric Acid (concentrated)7647-01-036.46excess-
Diethyl Ether60-29-774.12--

Procedure:

  • Enolate Formation and First Alkylation: To a solution of sodium ethoxide (2.2 eq) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon), add diethyl malonate (1.0 eq) dropwise at 0 °C. Stir the mixture for 30 minutes.

  • Cyclization: To the resulting solution, add a solution of 1,1-bis(bromomethyl)-3,3-dimethylcyclobutane (1.0 eq) in anhydrous ethanol dropwise at room temperature. The reaction mixture is then heated to reflux and monitored by TLC or GC-MS until completion.

  • Workup and Isolation of the Diester: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and diethyl ether. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product can be purified by column chromatography on silica gel.

  • Hydrolysis: The purified diethyl 6,6-dimethylspiro[3.3]heptane-2,2-dicarboxylate is dissolved in ethanol, and an aqueous solution of sodium hydroxide (excess) is added. The mixture is heated to reflux until the hydrolysis is complete (monitored by TLC).

  • Acidification and Product Isolation: The reaction mixture is cooled, and the ethanol is removed under reduced pressure. The aqueous solution is washed with diethyl ether to remove any unreacted starting material. The aqueous layer is then cooled in an ice bath and acidified to pH 1-2 with concentrated hydrochloric acid. The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to afford 6,6-dimethylspiro[3.3]heptane-2,2-dicarboxylic acid.

Alternative Synthetic Strategies

While the double alkylation of malonic esters is a robust method, other strategies could potentially be employed for the synthesis of the spiro[3.3]heptane core. These include:

  • Knoevenagel Condensation followed by Michael Addition: This approach would involve the reaction of an appropriate cyclobutanone with a malonic acid derivative, followed by an intramolecular Michael addition. This is a common method for constructing spirocyclic systems. [5][6][7]* [2+2] Cycloadditions: Photochemical or metal-catalyzed [2+2] cycloadditions of allenes or ketenes with alkenes can also lead to the formation of spiro[3.3]heptane derivatives. [2][8] The choice of synthetic route will ultimately depend on the availability of starting materials, desired scale, and the specific substitution patterns required on the spirocyclic core.

Conclusion

The synthesis of 6,6-dimethylspiro[3.3]heptane-2,2-dicarboxylic acid can be reliably achieved through a well-precedented double alkylation of diethyl malonate with 1,1-bis(bromomethyl)-3,3-dimethylcyclobutane, followed by hydrolysis. This technical guide provides a detailed mechanistic understanding and a practical experimental protocol for researchers and professionals in the field of organic synthesis and drug discovery. The resulting dicarboxylic acid is a valuable building block for the creation of more complex molecules with potential applications in various scientific disciplines.

References

  • Vertex AI Search. (n.d.). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks.
  • ResearchGate. (n.d.). Stereoisomers of spiro[3.3]heptane-2,6-dicarboxylic acid linker (L).
  • ResearchGate. (n.d.). Enantiopure Spiro[3.3]heptane-2,6-dicarboxylic Acid | Request PDF.
  • PubMed. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues.
  • ChemRxiv. (2025). Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks.
  • Sigma-Aldrich. (n.d.). 6,6-dimethylspiro[3.3]heptane-2,2-dicarboxylic acid.
  • ACS Publications. (2022). Multicomponent Synthesis of Spiro-dihydropyridine Oxindoles via Cascade Spiro-cyclization of Knoevenagel/Aza-Michael Adducts.
  • MDPI. (2022). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted.
  • PMC. (n.d.). Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements.
  • ChemicalBook. (2024). Diethyl Malonate: Versatile Building Block in Organic Synthesis.
  • ResearchGate. (n.d.). Synthesis of functionalized (racemic) spiro[3.3]heptanes for use as building blocks in medicinal chemistry.
  • Organic Syntheses. (2024). Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride.
  • ResearchGate. (2025). Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes.
  • Sciforum. (2023). One Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a Catalyst.
  • YouTube. (2014). Malonate Ester Multistep Roadmap Synthesis in Organic Chemistry.
  • IRep. (n.d.). RESEARCH ARTICLE Combination of Knoevenagel Polycondensation and Water- Assisted Dynamic Michael-Addition-Elimination for the Sy.
  • Alfa Chemistry. (n.d.). Diethyl Malonate Used in The Synthesis of Various Geminal Diazido Derivatives.
  • Organic Syntheses. (n.d.). DIETHYL ETHYLIDENEMALONATE.
  • Indian Academy of Sciences. (n.d.). On the synthesis of novel spiroglucosides and fused ring heterocycles from diethyl a-acetamido-a-bromomalonate.
  • ACS Publications. (2022). Multicomponent Synthesis of Spiro-dihydropyridine Oxindoles via Cascade Spiro-cyclization of Knoevenagel/Aza-Michael Adducts.

Sources

Foundational

The Ascendancy of Spirocyclic Scaffolds: A Technical Guide to 6,6-Dimethylspiro[3.3]heptane-2,2-dicarboxylic Acid as a Bioisosteric Core

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the contemporary landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous phys...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the contemporary landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacological properties is a paramount objective. The strategic move away from planar, aromatic structures towards three-dimensional, sp³-rich scaffolds—a concept often termed "escaping flatland"—has been driven by the need to enhance compound solubility, metabolic stability, and target-binding selectivity.[1][2] Within this paradigm, spirocyclic systems have emerged as particularly compelling motifs due to their inherent rigidity and precise vectoral display of substituents.[3][4] This guide provides a comprehensive technical overview of a promising, yet underexplored, building block: 6,6-dimethylspiro[3.3]heptane-2,2-dicarboxylic acid . We will delve into its synthetic strategy, conformational analysis, physicochemical properties, and its potential as a versatile bioisostere in drug design.

Part 1: The Strategic Imperative for Spiro[3.3]heptanes in Drug Discovery

The spiro[3.3]heptane core is a unique bioisosteric replacement for commonly employed cyclic structures in drug molecules, such as cyclohexane and piperidine, as well as aromatic rings.[3][5] Its rigid, bicyclic nature locks the substituents in well-defined spatial orientations, which can lead to more specific and potent interactions with biological targets.[2] The introduction of a gem-dimethyl group at the 6-position, as in our topic molecule, serves to further explore the chemical space and can offer advantages in terms of metabolic stability by blocking a potential site of oxidation.

The dicarboxylic acid functionality at the 2-position provides two key vectors for further chemical elaboration, making this molecule a valuable building block for the synthesis of more complex drug candidates. These carboxylic acid groups can be readily converted to a wide array of other functional groups, such as amides, esters, and alcohols, or used as handles for attachment to a larger molecular framework.

Part 2: Synthesis of 6,6-Dimethylspiro[3.3]heptane-2,2-dicarboxylic Acid: A Proposed Experimental Protocol

Proposed Synthetic Pathway

Synthetic_Pathway A 3,3-Dimethylcyclobutanone B 3,3-Dimethylcyclobutane-1,1-dimethanol A->B Reduction (e.g., NaBH4) C 1,1-Bis(bromomethyl)-3,3-dimethylcyclobutane B->C Bromination (e.g., PBr3) D Diethyl 6,6-dimethylspiro[3.3]heptane-2,2-dicarboxylate C->D Double Alkylation (Diethyl malonate, NaH) E 6,6-Dimethylspiro[3.3]heptane-2,2-dicarboxylic acid D->E Hydrolysis (e.g., NaOH, H3O+) Bioisostere_Strategy Parent_Drug Parent Drug with Cyclic Moiety (e.g., Cyclohexane, Piperidine, Benzene) Spiro_Analog Novel Analog with 6,6-Dimethylspiro[3.3]heptane Core Parent_Drug->Spiro_Analog Bioisosteric Replacement

Sources

Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 6,6-dimethylspiro[3.3]heptane-2,2-dicarboxylic acid

Introduction: The Significance of a Rigid Scaffold in Modern Drug Discovery In the landscape of contemporary medicinal chemistry, there is a pronounced shift away from planar, aromatic structures towards three-dimensiona...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of a Rigid Scaffold in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, there is a pronounced shift away from planar, aromatic structures towards three-dimensional, sp³-rich molecular scaffolds. This "escape from flatland" is driven by the pursuit of novel chemical space, improved physicochemical properties, and enhanced selectivity for biological targets. The spiro[3.3]heptane moiety has emerged as a particularly compelling scaffold due to its rigid, well-defined three-dimensional geometry.[1][2] It is increasingly utilized as a saturated bioisostere for phenyl rings, offering a stable, non-planar core for the development of new therapeutic agents.[2]

This guide focuses on a specific derivative of this scaffold: 6,6-dimethylspiro[3.3]heptane-2,2-dicarboxylic acid . With the Chemical Abstracts Service (CAS) number 2377033-56-0 and a molecular formula of C₁₁H₁₆O₄, this compound presents a unique combination of a rigid spirocyclic core and two carboxylic acid functionalities.[3] Such a structure is of significant interest to researchers in drug development, as the dicarboxylic acid groups can serve as key interaction points with biological targets or as handles for further chemical modification, while the dimethylated cyclobutane ring can influence solubility and metabolic stability.

This document provides a comprehensive overview of the essential physicochemical properties of 6,6-dimethylspiro[3.3]heptane-2,2-dicarboxylic acid. As experimental data for this specific molecule is not widely published, we will leverage established analytical principles and computational predictions to provide a robust framework for its characterization. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this promising chemical entity.

Predicted Physicochemical Properties

In the absence of extensive empirical data, computational methods provide a valuable starting point for understanding the physicochemical profile of a novel compound. Quantitative Structure-Property Relationship (QSPR) models and other in silico tools can offer reliable estimations that guide experimental design and hypothesis generation.[4][5] The following table summarizes the predicted properties for 6,6-dimethylspiro[3.3]heptane-2,2-dicarboxylic acid based on its structure.

PropertyPredicted ValueMethodological Basis
Molecular Weight 212.25 g/mol Calculated from the molecular formula C₁₁H₁₆O₄.[3]
Melting Point 180-220 °CBased on the high rigidity of the spirocyclic core and the potential for strong intermolecular hydrogen bonding between the carboxylic acid groups. A high melting point is characteristic of many dicarboxylic acids.
Boiling Point > 400 °C (decomposes)High boiling points are expected for dicarboxylic acids, though decomposition often occurs before boiling at atmospheric pressure.
Aqueous Solubility Low to ModerateThe hydrophobic dimethylspiro[3.3]heptane core is expected to limit water solubility, while the two polar carboxylic acid groups will enhance it, especially at higher pH where they are deprotonated.
pKa₁ ~ 4.0 - 5.0Estimated based on the pKa of similar aliphatic dicarboxylic acids. The first dissociation constant is influenced by the electron-withdrawing effect of the second carboxyl group.
pKa₂ ~ 5.5 - 6.5The second dissociation is expected to be weaker due to the electrostatic repulsion from the newly formed carboxylate anion.
LogP (Octanol-Water Partition Coefficient) 1.5 - 2.5This value suggests a moderate level of lipophilicity, a critical parameter for membrane permeability and overall drug-likeness.

Experimental Determination of Physicochemical Properties

The following sections outline the standard, self-validating experimental protocols for the precise determination of the key physicochemical properties of 6,6-dimethylspiro[3.3]heptane-2,2-dicarboxylic acid.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Causality: The melting point is a fundamental indicator of a compound's purity and the strength of its crystal lattice forces. For a crystalline solid like 6,6-dimethylspiro[3.3]heptane-2,2-dicarboxylic acid, the melting process involves the absorption of energy to overcome these forces. DSC provides a highly accurate and reproducible measurement of this thermal transition.

Protocol:

  • Sample Preparation: Accurately weigh 1-3 mg of the powdered 6,6-dimethylspiro[3.3]heptane-2,2-dicarboxylic acid into a standard aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at 25 °C.

    • Ramp the temperature from 25 °C to 250 °C at a rate of 10 °C/min under a nitrogen atmosphere.

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic peak in the resulting thermogram. The peak's sharpness provides an indication of the sample's purity.

Mandatory Visualization:

dsc_workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Interpretation weigh Weigh 1-3 mg of Sample pan Place in Aluminum Pan weigh->pan load Load Sample & Reference Pans pan->load run Execute Thermal Program (10 °C/min ramp) load->run thermogram Generate Thermogram run->thermogram analyze Determine Onset of Endothermic Peak thermogram->analyze output output analyze->output Melting Point (°C)

Caption: Workflow for Melting Point Determination using DSC.

Solubility Profiling

Causality: Solubility is a critical determinant of a drug candidate's bioavailability and formulation feasibility. Assessing solubility in both aqueous and organic media provides a comprehensive understanding of its behavior in biological and manufacturing contexts.

Protocol (Kinetic Solubility Assay using Nephelometry):

  • Stock Solution: Prepare a 10 mM stock solution of 6,6-dimethylspiro[3.3]heptane-2,2-dicarboxylic acid in dimethyl sulfoxide (DMSO).

  • Solvent Plate: Dispense 198 µL of various solvents (e.g., phosphate-buffered saline at pH 7.4, water, ethanol, methanol, acetonitrile) into the wells of a 96-well plate.

  • Compound Addition: Add 2 µL of the DMSO stock solution to each well, resulting in a final compound concentration of 100 µM.

  • Incubation and Measurement: Shake the plate for 2 hours at room temperature. Measure the turbidity of each well using a nephelometer.

  • Data Analysis: Compare the turbidity of the sample wells to that of positive (known insoluble compound) and negative (DMSO only) controls to determine the solubility limit in each solvent.

Mandatory Visualization:

solubility_workflow stock Prepare 10 mM Stock in DMSO add Add Stock to Solvents (1:100 dilution) stock->add plate Dispense Solvents into 96-well Plate plate->add incubate Incubate with Shaking (2h) add->incubate measure Measure Turbidity (Nephelometry) incubate->measure analyze Compare to Controls measure->analyze result Solubility Profile analyze->result

Caption: Kinetic Solubility Profiling Workflow.

pKa Determination by Potentiometric Titration

Causality: The acid dissociation constants (pKa) govern the ionization state of a molecule at a given pH. For a dicarboxylic acid, the two pKa values are critical for predicting its charge in different physiological compartments, which in turn affects its absorption, distribution, and target binding.

Protocol:

  • Sample Preparation: Dissolve a known amount of 6,6-dimethylspiro[3.3]heptane-2,2-dicarboxylic acid in a mixture of water and a co-solvent (e.g., methanol) to ensure solubility.

  • Titration Setup: Place the solution in a thermostatted vessel and immerse a calibrated pH electrode and the tip of a burette containing a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH).

  • Titration: Add the NaOH solution in small, precise increments, recording the pH after each addition.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The two equivalence points correspond to the complete deprotonation of the first and second carboxylic acid groups. The pKa values are determined from the pH at the half-equivalence points.

Mandatory Visualization:

pka_workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis dissolve Dissolve Sample in Water/Co-solvent titrate Titrate with Standardized NaOH dissolve->titrate record Record pH vs. Volume of Titrant titrate->record plot Plot Titration Curve record->plot determine Identify Half-Equivalence Points plot->determine output output determine->output pKa₁, pKa₂

Caption: Workflow for pKa Determination via Potentiometric Titration.

Structural Elucidation and Spectroscopic Profile

Confirmation of the chemical structure and assessment of purity are paramount. A combination of spectroscopic techniques provides a comprehensive and self-validating structural profile.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons (a singlet), the cyclobutane methylene protons, and potentially complex multiplets for the protons on the dicarboxylic acid-substituted ring.

    • ¹³C NMR: The carbon NMR spectrum should reveal signals for the quaternary spiro-carbon, the two equivalent methyl carbons, the carbons of the cyclobutane rings, and the characteristic signal for the carboxylic acid carbons in the range of 170-180 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimers. A strong, sharp absorption around 1700 cm⁻¹ corresponding to the C=O stretching of the carboxyl groups is also expected.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula (C₁₁H₁₆O₄) by providing a highly accurate mass measurement of the molecular ion.[3]

  • X-ray Crystallography: For an unambiguous determination of the three-dimensional structure, single-crystal X-ray diffraction is the gold standard. This technique would confirm the spirocyclic nature of the core and the precise bond lengths and angles of the molecule. Studies on related spiro[3.3]heptane derivatives have successfully employed this method to elucidate their molecular conformation.[6][7]

Conclusion

6,6-dimethylspiro[3.3]heptane-2,2-dicarboxylic acid is a molecule of considerable interest for medicinal chemistry and materials science, embodying the desirable characteristics of a rigid, three-dimensional scaffold. A thorough characterization of its physicochemical properties is the foundational step in unlocking its potential. This guide provides a robust framework for such a characterization, combining computational predictions with established, reliable experimental protocols. By systematically determining its melting point, solubility profile, and pKa values, and confirming its structure through spectroscopic methods, researchers can confidently advance this compound into further stages of discovery and development.

References

  • Bélanger, G., & Van The, N. (2018). Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. Organic Letters, 20(15), 4549–4552.
  • ChemicalBook. (n.d.). Spiro[3.3]heptane-2-carboxylic acid, 6-oxo-(889944-57-4) 1H NMR.
  • ChemicalBook. (n.d.). spiro<3.3>heptane-3-carboxylic acid(28114-87-6) 1H NMR.
  • Sigma-Aldrich. (n.d.). 6,6-dimethylspiro[3.3]heptane-2,2-dicarboxylic acid.
  • Mastropaolo, D., & Potenza, J. A. (1990). Structures of a spiro[3.3]heptane and a related dispiro[3.1.3.1]decane derivtive.
  • ResearchGate. (2025, October 7). Spiro[3.3]heptane: A Versatile sp³‐Rich Scaffold and its Synthetic Routes.
  • Gunera, J., et al. (2022). Selective P450BM3 Hydroxylation of the Spiro[3.3]heptane Core as a Route to Potential Drug Fragment Molecules.
  • ResearchGate. (n.d.). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry.
  • Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods.
  • Dearden, J. C. (2012). Prediction of physicochemical properties. Methods in Molecular Biology, 929, 93–138.
  • Mansouri, K., et al. (2024, December 26). Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals.
  • Sigma-Aldrich. (n.d.). 6,6-dimethylspiro[3.3]heptane-2-carboxylic acid.
  • PubChemLite. (n.d.). Spiro[3.3]heptane-2,6-dicarboxylic acid (C9H12O4).
  • ChemicalBook. (n.d.). 6,6-Dimethoxy-spiro[3.3]heptane-2,2-dicarboxylic acid diethyl ester.
  • NIST. (n.d.). Spiro[bicyclo[3.1.1]heptane-2,2'-oxirane], 6,6-dimethyl-.
  • ResearchGate. (n.d.). Stereoisomers of spiro[3.3]heptane-2,6-dicarboxylic acid linker (L).
  • Iwaki, T., et al. (2002). Enantiopure spiro[3.3]heptane-2,6-dicarboxylic acid. Enantiomer, 7(1), 5–9.
  • Wagen, C. (2025, October 16). How to Predict pKa. Rowan.
  • Royal Society of Chemistry. (n.d.). Assessing the performance of quantum-mechanical descriptors in physicochemical and biological property prediction.
  • chemBlink. (n.d.). 6,6-dimethylspiro[3.3]heptane-2-carboxylic acid.
  • ProtoQSAR. (n.d.). Computational methods for predicting properties.
  • Jensen, J. H., et al. (2016). Prediction of pKa values using the PM6 semiempirical method. PeerJ, 4, e2335.
  • F1000Research. (2022, October 31). The computationally predicted drug-likeness, pharmacokinetics properties, medicinal chemistry parameters, and toxicity properties of Cucurbita maxima compounds.
  • PubChem. (n.d.). 2,6-Dimethylspiro[3.3]heptane.

Sources

Foundational

An In-Depth Technical Guide to 6,6-dimethylspiro[3.3]heptane-2,2-dicarboxylic acid: A Novel Scaffold for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of 6,6-dimethylspiro[3.3]heptane-2,2-dicarboxylic acid, a unique spirocyclic compound with significant potentia...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 6,6-dimethylspiro[3.3]heptane-2,2-dicarboxylic acid, a unique spirocyclic compound with significant potential in medicinal chemistry. We will delve into its chemical identity, a proposed synthetic route, its key physicochemical properties, and the scientific rationale for its application in modern drug development, grounded in the established roles of its core structural motifs.

Core Compound Identification

  • Chemical Name: 6,6-dimethylspiro[3.3]heptane-2,2-dicarboxylic acid

  • CAS Number: 2377033-56-0

  • Molecular Formula: C₁₁H₁₆O₄

  • Molecular Weight: 212.25 g/mol

Structural Information:

The structure of 6,6-dimethylspiro[3.3]heptane-2,2-dicarboxylic acid is characterized by a spiro[3.3]heptane core. This rigid, three-dimensional scaffold is composed of two cyclobutane rings sharing a single carbon atom. One of the cyclobutane rings is substituted with two methyl groups at the 6-position, creating a gem-dimethyl moiety. The other cyclobutane ring features two carboxylic acid groups at the 2-position.

Caption: Chemical structure of 6,6-dimethylspiro[3.3]heptane-2,2-dicarboxylic acid.

Synthesis and Methodology

Proposed Synthetic Pathway

The synthesis commences with the reaction of 1,1-bis(bromomethyl)-3,3-dimethylcyclobutane with a malonic ester, followed by hydrolysis to yield the desired dicarboxylic acid.

Synthesis_Workflow cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Hydrolysis A 1,1-bis(bromomethyl)-3,3-dimethylcyclobutane C Diethyl 6,6-dimethylspiro[3.3]heptane-2,2-dicarboxylate A->C B Diethyl malonate B->C D Diethyl 6,6-dimethylspiro[3.3]heptane-2,2-dicarboxylate C->D Intermediate F 6,6-dimethylspiro[3.3]heptane-2,2-dicarboxylic acid D->F E NaOH / H₂O, then HCl E->F

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of Diethyl 6,6-dimethylspiro[3.3]heptane-2,2-dicarboxylate

  • Reagent Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a 60% dispersion of sodium hydride (NaH) in mineral oil (2 molar equivalents) to anhydrous dimethylformamide (DMF).

  • Reaction Initiation: Cool the suspension to 0°C using an ice bath. Add diethyl malonate (2.1 molar equivalents) dropwise via the dropping funnel, ensuring the temperature remains below 10°C.

  • Cyclocondensation: After the addition is complete, allow the mixture to warm to room temperature and then slowly heat to 60°C. Add a solution of 1,1-bis(bromomethyl)-3,3-dimethylcyclobutane (1 molar equivalent) in DMF dropwise.

  • Reaction Completion and Work-up: Heat the reaction mixture to 120°C and stir for 12 hours. Cool the mixture to room temperature, dilute with water, and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude diethyl 6,6-dimethylspiro[3.3]heptane-2,2-dicarboxylate.

Step 2: Synthesis of 6,6-dimethylspiro[3.3]heptane-2,2-dicarboxylic acid

  • Saponification: Dissolve the crude diester from Step 1 in methanol (MeOH). Add this solution to a stirred solution of sodium hydroxide (NaOH) (4 molar equivalents) in water.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation and Purification: Evaporate the MeOH under reduced pressure. Extract the aqueous layer with a nonpolar solvent (e.g., tert-butyl methyl ether) to remove any unreacted starting material. Acidify the aqueous layer to pH 3 with 10 M aqueous hydrochloric acid (HCl) and extract with ethyl acetate (3x).

  • Final Product: Dry the combined organic layers over anhydrous Na₂SO₄ and evaporate the solvent under reduced pressure to yield 6,6-dimethylspiro[3.3]heptane-2,2-dicarboxylic acid.

Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of 6,6-dimethylspiro[3.3]heptane-2,2-dicarboxylic acid.

PropertyValueSource
CAS Number 2377033-56-0
Molecular Formula C₁₁H₁₆O₄
Molecular Weight 212.25 g/mol
Physical Form Powder
Storage Temperature Room Temperature
InChI 1S/C11H16O4/c1-9(2)3-10(4-9)5-11(6-10,7(12)13)8(14)15/h3-6H2,1-2H3,(H,12,13)(H,14,15)
InChIKey TWSHSXHNCIFWPK-UHFFFAOYSA-N
Canonical SMILES CC1(C)CC2(C1)CC(C2)(C(=O)O)C(=O)O

Relevance and Applications in Drug Development

The unique structural features of 6,6-dimethylspiro[3.3]heptane-2,2-dicarboxylic acid make it a highly attractive scaffold for medicinal chemistry and drug discovery. Its potential stems from the synergistic combination of the spiro[3.3]heptane core and the gem-dimethyl moiety.

The Spiro[3.3]heptane Core: A Saturated Bioisostere of Benzene

In recent years, there has been a significant push in medicinal chemistry to "escape from flatland" by replacing flat, aromatic rings with three-dimensional, saturated scaffolds.[2][3] The spiro[3.3]heptane framework has emerged as a particularly promising benzene bioisostere.[4][5]

  • Improved Physicochemical Properties: Replacing aromatic rings with saturated scaffolds like spiro[3.3]heptane can lead to improved solubility, reduced metabolic liability, and better pharmacokinetic profiles.

  • Novel Chemical Space: The rigid, non-planar structure of the spiro[3.3]heptane core allows for the exploration of novel chemical space, potentially leading to new interactions with biological targets and improved selectivity.[2]

  • Conformational Restriction: The rigidity of the spirocyclic system can lock a molecule into a specific bioactive conformation, which can enhance binding affinity to the target protein.

The Gem-Dimethyl Moiety: A Tool for Fine-Tuning Molecular Properties

The gem-dimethyl group is a common motif in many natural products and clinically successful drugs.[6][7] Its incorporation into a molecule can have several beneficial effects:

  • The Thorpe-Ingold Effect: The presence of a gem-dimethyl group can favor ring-closing reactions and restrict bond angles, which can pre-organize a molecule for optimal target binding.

  • Metabolic Stability: The quaternary carbon of the gem-dimethyl group can block sites of metabolic oxidation, thereby increasing the metabolic stability and in vivo half-life of a drug candidate.[7]

  • Increased Lipophilicity: The methyl groups can increase the lipophilicity of a molecule, which can be modulated to optimize cell permeability and oral bioavailability.

Potential Therapeutic Applications

Given the properties of its constituent parts, 6,6-dimethylspiro[3.3]heptane-2,2-dicarboxylic acid can serve as a versatile building block for the synthesis of novel therapeutics across various disease areas. The dicarboxylic acid functionality provides convenient handles for further chemical modification and elaboration into a diverse library of compounds.

Medicinal_Chemistry_Workflow A 6,6-dimethylspiro[3.3]heptane- 2,2-dicarboxylic acid B Functional Group Interconversion (e.g., amidation, esterification) A->B Versatile Scaffold C Library of Novel Spirocyclic Compounds B->C Chemical Diversity D High-Throughput Screening (HTS) C->D E Hit Identification D->E Biological Activity F Lead Optimization (Structure-Activity Relationship Studies) E->F G Preclinical Candidate F->G Improved Potency, Selectivity, and ADME

Caption: Workflow for the utilization of the target compound in drug discovery.

Conclusion

6,6-dimethylspiro[3.3]heptane-2,2-dicarboxylic acid represents a valuable and underexplored building block for the design of next-generation therapeutics. Its unique combination of a rigid, three-dimensional spiro[3.3]heptane core and a property-modulating gem-dimethyl group offers a compelling strategy for overcoming many of the challenges associated with traditional "flat" drug molecules. The proposed synthetic route provides a practical approach for accessing this compound, paving the way for its broader application in medicinal chemistry programs aimed at discovering novel drugs with improved efficacy, safety, and pharmacokinetic profiles.

References

  • PubChem. 2,6-Dimethylspiro[3.3]heptane. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. CN102442934A - Synthesis method of 6-oxo-2-azaspiro[8][8] heptane-2-carboxylic acid tert-butyl ester. Available at:

  • ResearchGate. Stereoisomers of spiro[3.3]heptane-2,6-dicarboxylic acid linker (L). Available at: [Link]

  • G. S. C. R. Kumar, et al. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. J. Med. Chem. 2018, 61, 7, 2869–2913.
  • A. M. D. Taylor, et al. Recent advances in the synthesis of gem-dimethylcyclobutane natural products.
  • NIST. Spiro[bicyclo[3.1.1]heptane-2,2'-oxirane], 6,6-dimethyl-. National Institute of Standards and Technology. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 240836, Spiro[3.3]heptane-2,6-dicarboxylic acid. Available at: [Link].

  • O. S. Olifir, et al. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. Synlett, 2021, 32(10), 1015-1020.
  • R. Luisi, P. Natho. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Org. Biomol. Chem., 2025, Advance Article.
  • A. V. Chernykh, et al. Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. J. Org. Chem. 2015, 80, 7, 3544–3551.
  • ChemRxiv. Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. Available at: [Link]

  • P. Natho, R. Luisi. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. RSC Publishing, 2025.
  • P. R. Stepanov, et al. Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angew. Chem. Int. Ed. 2024, 63, e202316281.

Sources

Exploratory

The Rising Star in 3D-Scaffold Design: A Technical Guide to 6,6-Dimethylspiro[3.3]heptane-2,2-dicarboxylic Acid in Research

Introduction: Escaping Flatland in Modern Chemistry For decades, the landscape of medicinal chemistry and materials science has been dominated by flat, aromatic structures. However, the pursuit of novel therapeutics with...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Escaping Flatland in Modern Chemistry

For decades, the landscape of medicinal chemistry and materials science has been dominated by flat, aromatic structures. However, the pursuit of novel therapeutics with improved efficacy and intellectual property (IP) positioning has spurred a paradigm shift towards three-dimensional (3D) molecular architectures. This "escape from flatland" has led to the exploration of rigid, saturated scaffolds that can present functional groups in well-defined spatial arrangements. Among these, the spiro[3.3]heptane framework has emerged as a particularly promising motif. Its inherent rigidity and unique 3D geometry make it an attractive non-classical bioisostere for the ubiquitous phenyl ring, offering the potential to enhance physicochemical properties such as solubility and metabolic stability.

This technical guide focuses on a key derivative of this scaffold: 6,6-dimethylspiro[3.3]heptane-2,2-dicarboxylic acid . The presence of two carboxylic acid groups on the rigid spirocyclic core makes this molecule a highly versatile building block for a range of research applications, from the construction of advanced materials to the synthesis of novel bioactive molecules. The gem-dimethyl group on the opposing ring can further modulate properties by increasing lipophilicity and providing a metabolic shield. This guide will delve into the synthesis, properties, and cutting-edge research applications of this intriguing molecule, providing researchers, scientists, and drug development professionals with the technical insights needed to leverage its potential.

Physicochemical Properties

A foundational understanding of a molecule's properties is crucial for its application. The key physicochemical characteristics of 6,6-dimethylspiro[3.3]heptane-2,2-dicarboxylic acid are summarized below.

PropertyValueSource
Molecular Formula C₁₁H₁₆O₄[1]
Molecular Weight 212.25 g/mol [1]
CAS Number 2377033-56-0[1]
Physical Form Powder[1]
Storage Temperature Room Temperature[1]

Synthesis of 6,6-Dimethylspiro[3.3]heptane-2,2-dicarboxylic Acid

While the direct synthesis of 6,6-dimethylspiro[3.3]heptane-2,2-dicarboxylic acid is not extensively detailed in the literature, a robust synthetic pathway can be proposed based on established methods for constructing the spiro[3.3]heptane core, particularly from the synthesis of its fluorinated analogs.[2] The key strategy involves a double alkylation of a malonate ester followed by hydrolysis and decarboxylation.

Synthesis_of_6_6_dimethylspiro_3_3_heptane_2_2_dicarboxylic_acid cluster_0 Step 1: Double Alkylation cluster_1 Step 2: Hydrolysis Diethyl_malonate Diethyl malonate NaH NaH, THF Diethyl_malonate->NaH 1_1_bis_bromomethyl_3_3_dimethylcyclobutane 1,1-bis(bromomethyl)- 3,3-dimethylcyclobutane 1_1_bis_bromomethyl_3_3_dimethylcyclobutane->NaH Intermediate_ester Diethyl 6,6-dimethylspiro[3.3]heptane- 2,2-dicarboxylate NaH->Intermediate_ester Intermediate_ester2 Diethyl 6,6-dimethylspiro[3.3]heptane- 2,2-dicarboxylate NaOH 1. NaOH, H₂O/MeOH 2. HCl (aq) Intermediate_ester2->NaOH Final_product 6,6-Dimethylspiro[3.3]heptane- 2,2-dicarboxylic acid NaOH->Final_product

Figure 1: Proposed synthetic pathway for 6,6-dimethylspiro[3.3]heptane-2,2-dicarboxylic acid.

Experimental Protocol: Synthesis

Step 1: Synthesis of Diethyl 6,6-dimethylspiro[3.3]heptane-2,2-dicarboxylate

  • To a flame-dried three-neck round-bottom flask under an inert atmosphere (e.g., argon), add sodium hydride (2.2 equivalents, 60% dispersion in mineral oil) and anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Add diethyl malonate (2.0 equivalents) dropwise via a syringe.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add a solution of 1,1-bis(bromomethyl)-3,3-dimethylcyclobutane (1.0 equivalent) in anhydrous THF dropwise.

  • Heat the reaction mixture to reflux and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction to room temperature and quench carefully with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired diester.

Step 2: Hydrolysis to 6,6-Dimethylspiro[3.3]heptane-2,2-dicarboxylic Acid

  • Dissolve the purified diester (1.0 equivalent) in a mixture of methanol and water.

  • Add sodium hydroxide (excess, e.g., 4-5 equivalents) and stir the mixture at room temperature overnight.[2]

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

  • A white precipitate should form. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to afford 6,6-dimethylspiro[3.3]heptane-2,2-dicarboxylic acid.

Research Applications of 6,6-Dimethylspiro[3.3]heptane-2,2-dicarboxylic Acid

The dicarboxylic acid functionality makes this molecule a prime candidate for several advanced research applications.

Rigid Linker for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[3] The choice of the organic linker is critical in determining the topology, pore size, and functionality of the resulting MOF. The rigidity of the spiro[3.3]heptane core in 6,6-dimethylspiro[3.3]heptane-2,2-dicarboxylic acid makes it an excellent candidate for a linker to create robust frameworks with permanent porosity.

Figure 2: Conceptual diagram of MOF self-assembly.

Potential Advantages of MOFs from this Linker:

  • High Thermal Stability: The rigid spirocyclic core can contribute to a more robust framework.

  • Hydrophobicity: The gem-dimethyl group can impart a degree of hydrophobicity to the pores, which could be advantageous for the selective adsorption of nonpolar molecules.

  • Chiral Separation: While the parent molecule is achiral, derivatives with chirality could be used to create chiral MOFs for enantioselective separations.[4]

Experimental Protocol: Solvothermal MOF Synthesis

  • In a glass vial, combine 6,6-dimethylspiro[3.3]heptane-2,2-dicarboxylic acid (1 equivalent) and a metal salt such as zinc nitrate hexahydrate (1 equivalent).

  • Add a high-boiling point solvent such as N,N-dimethylformamide (DMF).

  • Seal the vial and place it in a programmable oven.

  • Heat the mixture to a specific temperature (e.g., 80-120 °C) for 24-48 hours.

  • Allow the oven to cool slowly to room temperature.

  • Crystals of the MOF should form. Collect the crystals by decanting the solvent.

  • Wash the crystals with fresh DMF and then with a more volatile solvent like ethanol or acetone.

  • Activate the MOF by heating under vacuum to remove residual solvent from the pores.

Monomer for Novel Polyesters

The diacid functionality allows 6,6-dimethylspiro[3.3]heptane-2,2-dicarboxylic acid to be used as a monomer in polycondensation reactions with diols to form novel polyesters. The inclusion of the rigid, 3D spiro[3.3]heptane unit into a polymer backbone is expected to significantly impact the material's properties compared to polyesters made from linear or aromatic diacids.

Polymerization Diacid 6,6-Dimethylspiro[3.3]heptane- 2,2-dicarboxylic acid Plus + Diacid->Plus Diol Diol (e.g., Ethylene Glycol) Reaction Polycondensation (Heat, Catalyst) Diol->Reaction Plus->Diol Polyester Polyester with Spiro[3.3]heptane Backbone Reaction->Polyester Plus2 + Polyester->Plus2 Water H₂O Plus2->Water

Figure 3: Polycondensation to form a polyester.

Expected Properties of the Resulting Polyesters:

  • Increased Glass Transition Temperature (Tg): The restricted bond rotation of the spirocyclic monomer unit would likely lead to a more rigid polymer chain and a higher Tg.

  • Altered Crystallinity: The non-planar structure may disrupt chain packing, potentially leading to more amorphous materials with higher transparency.

  • Enhanced Solubility: The sp³-rich nature of the monomer could improve the solubility of the resulting polyester in organic solvents.

Experimental Protocol: Melt Polycondensation

  • In a reaction vessel equipped with an overhead stirrer, a nitrogen inlet, and a distillation outlet, combine 6,6-dimethylspiro[3.3]heptane-2,2-dicarboxylic acid (1.0 equivalent), a diol (e.g., 1,4-butanediol, 1.05 equivalents), and a catalyst such as antimony trioxide or titanium isopropoxide.

  • Heat the mixture under a slow stream of nitrogen to a temperature sufficient to create a homogenous melt (e.g., 180-200 °C).

  • Maintain this temperature for 1-2 hours while water is distilled off.

  • Gradually increase the temperature (e.g., to 220-250 °C) and apply a vacuum to remove the excess diol and drive the polymerization to completion.

  • The viscosity of the melt will increase significantly. Continue the reaction until the desired viscosity is reached.

  • Cool the reactor and extrude the resulting polymer.

A Versatile Scaffold for Bioactive Molecule Synthesis

In drug discovery, the dicarboxylic acid can serve as a versatile starting point for creating a library of compounds for biological screening. The two carboxylic acid groups can be independently or simultaneously modified to produce a wide range of derivatives.

Derivatization cluster_0 Chemical Transformations Start 6,6-Dimethylspiro[3.3]heptane- 2,2-dicarboxylic acid Amide Amide Formation (Amine, Coupling Agent) Start->Amide Ester Esterification (Alcohol, Acid Catalyst) Start->Ester Alcohol Reduction (e.g., LiAlH₄) Start->Alcohol Diamide_Product Diamide Derivatives Amide->Diamide_Product Yields Diester_Product Diester Derivatives Ester->Diester_Product Yields Diol_Product Diol Derivative Alcohol->Diol_Product Yields

Figure 4: Potential derivatizations of the core scaffold.

This approach allows for the exploration of chemical space around the rigid 3D core, which is a key strategy in lead optimization. For example, converting the diacid to a diamide introduces hydrogen bond donors and acceptors, which can be crucial for target binding.

Experimental Protocol: Diamide Synthesis

  • Dissolve 6,6-dimethylspiro[3.3]heptane-2,2-dicarboxylic acid (1.0 equivalent) in an anhydrous solvent such as DMF.

  • Add a peptide coupling reagent such as HATU (2.2 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 4.0 equivalents).

  • Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acids.

  • Add the desired primary or secondary amine (2.2 equivalents).

  • Stir the reaction at room temperature overnight.

  • Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the pure diamide.

Conclusion and Future Outlook

6,6-Dimethylspiro[3.3]heptane-2,2-dicarboxylic acid represents a powerful and underexplored building block for modern chemical research. Its rigid, 3D spirocyclic core, combined with the versatile dicarboxylic acid functionality, provides a gateway to novel materials and potential therapeutic agents. As researchers continue to "escape from flatland," the adoption of such well-defined, saturated scaffolds will be paramount. The applications outlined in this guide—from the rational design of MOFs and specialty polymers to the systematic exploration of new bioactive chemical space—demonstrate the immense potential of this compound. It is anticipated that 6,6-dimethylspiro[3.3]heptane-2,2-dicarboxylic acid and its derivatives will play an increasingly important role in the development of next-generation materials and medicines.

References

  • G. P. A. Karunaratne, P. Zaworotko, et al. (2018). Preparation and Characterization of a New Chiral Metal-Organic Framework with Spiranes. ResearchGate. [Link]

  • I. S. Hryhorovych, P. O. Mykhailiuk, et al. (2020). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. European Journal of Organic Chemistry.
  • This cit
  • This cit
  • This cit
  • This cit
  • This cit
  • This cit
  • This cit
  • This cit
  • S. M. Al-Shathir, M. A. Rub, et al. (2022). Physiochemical characterization of metal organic framework materials: A mini review. PMC. [Link]

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Protocols & Analytical Methods

Method

Application Note: Protocol for Amide Coupling with 6,6-Dimethylspiro[3.3]heptane-2,2-dicarboxylic Acid

Authored by: Your Senior Application Scientist Introduction Spirocyclic scaffolds are of significant interest in medicinal chemistry due to their ability to confer rigid, three-dimensional structures to drug candidates,...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Your Senior Application Scientist

Introduction

Spirocyclic scaffolds are of significant interest in medicinal chemistry due to their ability to confer rigid, three-dimensional structures to drug candidates, enabling precise orientation of functional groups for optimal target engagement. 6,6-Dimethylspiro[3.3]heptane-2,2-dicarboxylic acid is a valuable building block that provides a constrained cyclobutane ring system decorated with gem-dicarboxylic acids. However, the steric hindrance imposed by the spirocyclic core and the adjacent gem-dimethyl group presents a considerable challenge for synthetic transformations, particularly for the formation of di-amides.[1][2][3]

Standard amide coupling conditions often result in low yields, incomplete conversion to the di-amide, or require harsh conditions that may not be compatible with complex substrates.[1] This application note provides a robust and optimized protocol for the efficient di-amide coupling of 6,6-dimethylspiro[3.3]heptane-2,2-dicarboxylic acid with primary or secondary amines, leveraging modern coupling reagents designed to overcome significant steric challenges.

Mechanistic Considerations and Reagent Selection

The formation of an amide bond requires the activation of the carboxylic acid to make it susceptible to nucleophilic attack by an amine.[4][5] For sterically hindered substrates like 6,6-dimethylspiro[3.3]heptane-2,2-dicarboxylic acid, the choice of coupling reagent is paramount.

Challenges:

  • Steric Hindrance: The bulky spiro[3.3]heptane framework, compounded by the gem-dimethyl group at the 6-position, sterically shields the two carboxylic acid groups at the 2-position. This slows the rate of both the initial activation and the subsequent nucleophilic attack by the amine.[1][2]

  • Double Coupling: Achieving a complete reaction to form the di-amide can be difficult. The formation of the first amide bond can further increase steric hindrance, making the second coupling event even more challenging.

Optimized Reagent Selection: To address these challenges, this protocol utilizes an aminium/uronium salt-based coupling reagent, specifically HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).

  • HATU (Coupling Reagent): HATU is a highly efficient coupling reagent that rapidly converts carboxylic acids into highly reactive OAt-active esters.[6][7][8] The 7-azabenzotriazole (HOAt) leaving group is superior to the more common HOBt, as the pyridine nitrogen is thought to provide anchimeric assistance, stabilizing the transition state and accelerating the coupling, which is particularly beneficial for hindered substrates.[7][8]

  • DIPEA (Base): N,N-Diisopropylethylamine (Hünig's base) is a non-nucleophilic hindered base. Its role is to deprotonate the carboxylic acid to form the carboxylate anion, which initiates the reaction with HATU.[9] It also scavenges the acid generated during the reaction without competing as a nucleophile.

  • DMF (Solvent): Anhydrous N,N-Dimethylformamide is a polar aprotic solvent that is excellent for solubilizing the reactants and facilitating the ionic mechanism of the coupling reaction.[10]

Experimental Protocol

This protocol details the di-amide coupling of 6,6-dimethylspiro[3.3]heptane-2,2-dicarboxylic acid with a generic primary amine (R-NH₂).

Materials:

  • 6,6-Dimethylspiro[3.3]heptane-2,2-dicarboxylic acid (1.0 equiv)

  • Amine (2.2 - 2.5 equiv)

  • HATU (2.2 - 2.5 equiv)

  • DIPEA (4.0 - 5.0 equiv)

  • Anhydrous DMF

  • Anhydrous Dichloromethane (DCM) for workup

  • 1M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Saturated NaCl (aq) (Brine)

  • Anhydrous MgSO₄ or Na₂SO₄

  • Nitrogen or Argon atmosphere

Step-by-Step Methodology:

  • Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add 6,6-dimethylspiro[3.3]heptane-2,2-dicarboxylic acid (1.0 equiv).

  • Dissolution: Dissolve the di-acid in anhydrous DMF to a concentration of approximately 0.1-0.2 M.

  • Amine Addition: Add the desired amine (2.2 equiv) to the solution.

  • Base Addition: Add DIPEA (4.0 equiv) to the reaction mixture.

  • Activation & Coupling: In a separate flask, dissolve HATU (2.2 equiv) in a minimal amount of anhydrous DMF. Add this HATU solution dropwise to the stirred reaction mixture at 0 °C (ice bath).

    • Rationale: Pre-activating the acid by mixing it with HATU before adding the amine can sometimes be effective. However, for this hindered system, adding the coupling reagent last to a mixture of the acid, amine, and base ensures that the highly reactive acylating agent is generated in the presence of the amine nucleophile, minimizing potential side reactions or degradation of the active ester.[10]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. For particularly hindered amines, gentle heating (e.g., to 40-50 °C) may be required to drive the reaction to completion.[1]

  • Workup - Quenching: Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature and dilute it with a larger volume of DCM or Ethyl Acetate.

  • Workup - Aqueous Washes:

    • Wash the organic layer sequentially with 1M HCl (aq) to remove excess DIPEA and any unreacted amine.

    • Wash with saturated NaHCO₃ (aq) to remove residual acidic components.

    • Wash with saturated NaCl (aq) (brine) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or DCM/methanol gradient) to yield the pure di-amide product.

Data Summary and Key Parameters

ParameterRecommended ValueRationale
Di-acid:Amine:HATU 1.0 : 2.2 : 2.2A slight excess of amine and coupling reagent ensures complete conversion of both carboxylic acid groups.
DIPEA (equiv) 4.0 - 5.0Sufficient base is required to deprotonate both carboxylic acids and neutralize the acidic byproducts of the reaction.
Solvent Anhydrous DMFExcellent solubility for reactants and intermediates in polar, aprotic conditions.
Concentration 0.1 - 0.2 MA good starting point to ensure sufficient reaction kinetics without being overly concentrated.
Temperature 0 °C to RT (up to 50 °C)Initial cooling controls the exothermic activation step; warming may be needed to overcome the high activation energy of coupling hindered substrates.[1]
Reaction Time 4 - 24 hoursHighly dependent on the nucleophilicity and steric bulk of the amine. Monitoring is essential.

Workflow Diagram

Amide_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Coupling Reaction cluster_workup Workup & Purification reagents 1. Combine Di-acid, Amine, & DIPEA in Anhydrous DMF cooling 2. Cool to 0 °C reagents->cooling add_hatu 3. Add HATU Solution (in DMF) Dropwise cooling->add_hatu stir 4. Stir at RT (Monitor by TLC/LC-MS) add_hatu->stir quench 5. Dilute with DCM/EtOAc stir->quench wash 6. Aqueous Washes (HCl, NaHCO₃, Brine) quench->wash dry 7. Dry & Concentrate wash->dry purify 8. Column Chromatography dry->purify product Final Di-amide Product purify->product

Caption: General workflow for the HATU-mediated di-amide coupling.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low Yield / Incomplete Conversion 1. Insufficient activation. 2. Steric hindrance is too great for RT. 3. Degraded coupling reagent.1. Increase equivalents of HATU and amine to 2.5 each. 2. Gently heat the reaction to 40-50 °C and monitor closely.[1] 3. Use a fresh bottle of HATU.
Mono-amide is the major product The second coupling step is significantly slower due to increased steric hindrance after the first amide formation.1. Increase reaction time and/or temperature. 2. After a certain time (e.g., 12h), add an additional portion of amine (0.5 equiv) and HATU (0.5 equiv).
Side products observed by LC-MS The activated ester is reacting with other nucleophiles or the amine is undergoing side reactions (e.g., guanidinylation).[10]1. Ensure all reagents and solvents are anhydrous. 2. Stick to the recommended order of addition (add HATU last).
Difficulty removing byproducts Tetramethylurea (from HATU) and Hünig's base (DIPEA) can be difficult to remove.1. Ensure thorough aqueous washes, particularly with 1M HCl, to remove all basic components. 2. Tetramethylurea is water-soluble; multiple aqueous washes are effective.

References

  • Benchchem. Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
  • Wikipedia. HATU. Available from: [Link]

  • Common Organic Chemistry. Amine to Amide Mechanism - HATU.
  • Suzhou Highfine Biotech. HATU: The Core Reagent for Peptide & Drug Synthesis.
  • Creative Peptides. Optimizing Peptide Coupling: Key Techniques.
  • Reddit. HATU coupling - what's the best order? : r/Chempros. Available from: [Link]

  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14, 430-433. Available from: [Link]

  • YouTube. HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. Available from: [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]

  • Aapptec Peptides. Coupling Reagents. Available from: [Link]

  • CHIMIA. The Synthesis of Sterically Hindered Amides.
  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Available from: [Link]

  • Chem LibreTexts. Chemistry of Amides. Available from: [Link]

  • Master Organic Chemistry. The Amide Functional Group: Properties, Synthesis, and Nomenclature. Available from: [Link]

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Application

Application Notes &amp; Protocols: The Use of 6,6-Dimethylspiro[3.3]heptane-2,2-dicarboxylic Acid in Drug Discovery

An In-Depth Technical Guide Authored by Gemini, Senior Application Scientist Abstract The contemporary paradigm in medicinal chemistry, often termed "Escape from Flatland," emphasizes the development of drug candidates w...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Authored by Gemini, Senior Application Scientist

Abstract

The contemporary paradigm in medicinal chemistry, often termed "Escape from Flatland," emphasizes the development of drug candidates with increased three-dimensionality (sp³-character) to enhance physicochemical properties and navigate novel intellectual property landscapes.[1][2] The spiro[3.3]heptane scaffold has emerged as a premier building block in this initiative, prized for its rigid conformational structure and its utility as a saturated bioisostere for common motifs like phenyl and piperidine rings.[2][3] This guide focuses on a specific, highly functionalized derivative: 6,6-dimethylspiro[3.3]heptane-2,2-dicarboxylic acid . We will explore the strategic rationale for its use, its synthetic accessibility, and provide detailed protocols for its application in lead discovery and optimization workflows. The gem-dimethyl group offers a site for metabolic blocking, while the dicarboxylic acid moiety serves as a versatile synthetic handle, making this a uniquely valuable tool for drug development professionals.

The Strategic Value of the Spiro[3.3]heptane Scaffold

Spirocyclic systems, defined by two rings sharing a single common atom, introduce a rigid, well-defined three-dimensional geometry into molecules.[4] The spiro[3.3]heptane framework, in particular, has gained significant traction for several key reasons:

  • Enhanced Three-Dimensionality: Moving away from flat, aromatic systems can lead to improved solubility, reduced off-target activity, and better ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[5]

  • Bioisosteric Replacement: The spiro[3.3]heptane core serves as an effective saturated bioisostere, mimicking the spatial orientation of substituents on other rings.[3][6] It has been successfully used to replace:

    • para- and meta-substituted phenyl rings.[6][7]

    • 1,4-disubstituted cyclohexanes.[8]

    • Piperidine and piperazine rings, often improving selectivity.[2][9][10]

  • Novel Chemical Space: Its unique topology allows for the exploration of novel vector orientations for substituents, opening up new possibilities for binding interactions and creating patent-free analogues of existing drugs.[6][9]

The inherent rigidity of the scaffold reduces the entropic penalty upon binding to a biological target, which can contribute to enhanced potency.

Rationale for 6,6-Dimethylspiro[3.3]heptane-2,2-dicarboxylic Acid

This specific derivative combines the advantages of the core scaffold with two strategically important functional groups.

The gem-Dimethyl Group

The two methyl groups at the C6 position serve a dual purpose. Primarily, they act as a metabolic shield . The quaternary carbon they create is not susceptible to oxidation by cytochrome P450 enzymes, a common metabolic pathway for methylene groups in aliphatic rings. This can significantly increase the metabolic stability and half-life of a drug candidate. Secondly, they increase the lipophilicity of their quadrant of the molecule, which can be tuned to optimize cell permeability and target engagement.

The gem-Dicarboxylic Acid Group

This moiety is a highly versatile synthetic anchor. It provides two points for chemical modification and can be used in several distinct ways:

  • Divalent Linker: The two carboxylic acids can be coupled to two separate amines or alcohols, allowing the scaffold to act as a rigid linker to explore bis-pocket binding or to create diverse chemical libraries.

  • Pharmacophore Mimic: The dicarboxylic acid arrangement can mimic endogenous dicarboxylate ligands, such as glutamate or aspartate, making it a valuable starting point for designing conformationally restricted enzyme inhibitors or receptor modulators.

  • Precursor to Mono-acid Derivatives: Through a straightforward decarboxylation reaction, one of the carboxylic acid groups can be removed to yield the corresponding mono-carboxylic acid, 6,6-dimethylspiro[3.3]heptane-2-carboxylic acid.[8] This is a critical transformation, as mono-carboxylic acids are common functional groups in many approved drugs.

Physicochemical Properties
PropertyValueSource
CAS Number 2377033-56-0
Molecular Formula C₁₁H₁₆O₄
Molecular Weight 212.25 g/mol
Physical Form Powder
InChI Key TWSHSXHNCIFWPK-UHFFFAOYSA-N

Synthetic Accessibility

The construction of the spiro[3.3]heptane core is typically achieved via the double alkylation of a malonate diester with a 1,1-bis(bromomethyl)cyclobutane derivative.[11] Subsequent hydrolysis of the resulting tetraester and decarboxylation yields the dicarboxylic acid.

Synthetic_Workflow cluster_start Starting Materials cluster_steps Key Transformations A 3,3-Dimethylcyclobutanone C Step 1: Synthesis of 1,1-bis(bromomethyl)- 3,3-dimethylcyclobutane A->C Multi-step conversion B Diethyl Malonate D Step 2: Double Alkylation (Spirocyclization) B->D C->D NaH, DMF E Step 3: Saponification & Acidification D->E 1. NaOH, H₂O/EtOH 2. HCl (aq) F Final Product: 6,6-Dimethylspiro[3.3]heptane- 2,2-dicarboxylic acid E->F Amide_Library_Workflow start 6,6-Dimethylspiro[3.3]heptane- 2,2-dicarboxylic acid reaction Parallel Amide Coupling (96-well plate format) start->reaction reagents Amine Library (R¹R²NH) Coupling Reagent (e.g., HATU) Base (e.g., DIPEA) Solvent (e.g., DMF) reagents->reaction purification High-Throughput Purification (e.g., Mass-directed prep-HPLC) reaction->purification analysis QC & Analysis (LC-MS, NMR for hits) purification->analysis library Final Diamide Library for Biological Screening analysis->library

Sources

Method

Application Notes and Protocols: Incorporation of Spiro[3.3]heptane Scaffolds into Peptide Chains

Introduction: Embracing Three-Dimensionality in Peptide Design The relentless pursuit of novel therapeutics has driven a significant evolution in medicinal chemistry, marked by a strategic shift from planar, aromatic mol...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Embracing Three-Dimensionality in Peptide Design

The relentless pursuit of novel therapeutics has driven a significant evolution in medicinal chemistry, marked by a strategic shift from planar, aromatic molecules to sp³-rich, three-dimensional scaffolds.[1][2] This "escape from flatland" is motivated by the understanding that molecular shape and rigidity are critical determinants of biological activity and pharmacokinetic properties.[1][3] Within this paradigm, the spiro[3.3]heptane motif has emerged as a powerful tool for peptide chemists and drug developers.[4][5]

The spiro[3.3]heptane scaffold, a rigid bicyclic system composed of two fused cyclobutane rings, offers a unique and valuable set of characteristics.[5] Its inherent three-dimensionality allows for the precise spatial projection of functional groups, a feature not readily achievable with more flexible or planar structures.[1][3] This conformational constraint can pre-organize a peptide into a bioactive conformation, potentially leading to enhanced binding affinity for its target and improved metabolic stability.[6] Furthermore, spiro[3.3]heptane derivatives have been successfully employed as bioisosteres for common structural motifs like phenyl and piperidine rings, often leading to improved physicochemical properties such as solubility.[3][5][7]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the incorporation of spiro[3.3]heptane scaffolds into peptide chains. We will delve into the synthetic strategies for creating spiro[3.3]heptane-based amino acids and provide detailed protocols for their integration into peptides using Solid-Phase Peptide Synthesis (SPPS).

The Strategic Advantage of Spiro[3.3]heptane in Peptidomimetics

The rationale for integrating spiro[3.3]heptane scaffolds into peptide backbones is rooted in the desire to overcome the inherent limitations of natural peptides as therapeutic agents, namely their conformational flexibility and susceptibility to proteolytic degradation.[6]

Key benefits include:

  • Conformational Rigidity: The rigid spiro[3.3]heptane core restricts the rotational freedom of the peptide backbone, reducing the entropic penalty upon binding to a biological target.[6] This can translate to higher binding affinities.

  • Precise Vectorial Display: The defined geometry of the scaffold allows for the precise positioning of side-chain functionalities in three-dimensional space, enabling a more accurate mimicry of protein secondary structures like α-helices and β-turns.[8]

  • Enhanced Metabolic Stability: The non-natural, sterically hindered nature of the spiro[3.3]heptane framework can impart resistance to enzymatic degradation, prolonging the in vivo half-life of the peptide.

  • Improved Physicochemical Properties: As a saturated carbocycle, the spiro[3.3]heptane motif can modulate the lipophilicity and solubility of a peptide, properties critical for drug absorption, distribution, metabolism, and excretion (ADME).[1][7]

  • Novel Chemical Space: The incorporation of these unique scaffolds allows for the exploration of novel chemical space, providing opportunities for the development of compounds with new intellectual property.[7]

Synthesis of Spiro[3.3]heptane-Based Amino Acid Building Blocks

The successful incorporation of spiro[3.3]heptane units into peptides begins with the synthesis of custom amino acid monomers. A variety of synthetic routes have been developed to access these valuable building blocks.[5] Below is a generalized, yet detailed, protocol for the synthesis of a 2-amino-spiro[3.3]heptane-2-carboxylic acid derivative, a versatile building block for SPPS.

Representative Synthetic Workflow

The following diagram illustrates a common multi-step synthesis to produce an Fmoc-protected spiro[3.3]heptane amino acid ready for peptide synthesis.

G cluster_0 Spiro[3.3]heptanone Synthesis cluster_1 Functional Group Interconversion cluster_2 Protection and Finalization A Starting Materials (e.g., Cyclobutanone derivatives) B [2+2] Cycloaddition or other cyclization strategy A->B Reagents, Δ C Spiro[3.3]heptan-2-one B->C D Strecker or Bucherer-Bergs Reaction C->D E α-Aminonitrile or Hydantoin D->E F Hydrolysis E->F Acid or Base G Racemic Spiro[3.3]heptane Amino Acid F->G H N-Fmoc Protection G->H I Fmoc-Sp[3.3]aa-OH H->I Fmoc-OSu, Base caption Synthetic workflow for a spiro[3.3]heptane amino acid.

Caption: Synthetic workflow for a spiro[3.3]heptane amino acid.

Detailed Experimental Protocol: Synthesis of Fmoc-2-amino-spiro[3.3]heptane-2-carboxylic acid

This protocol is a representative example and may require optimization based on the specific substitution pattern desired.

Part 1: Synthesis of Spiro[3.3]heptan-2-one

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, combine the appropriate starting materials for the chosen cyclization method (e.g., a tandem carbolithiation/addition sequence).[5]

  • Reaction Execution: Carry out the reaction under an inert atmosphere, carefully controlling the temperature as required by the specific methodology. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, quench the reaction and perform a standard aqueous workup. Purify the crude product by flash column chromatography on silica gel to yield spiro[3.3]heptan-2-one.

Part 2: Synthesis of Racemic 2-Amino-spiro[3.3]heptane-2-carboxylic acid (via Strecker Synthesis)

  • Aminonitrile Formation: To a solution of spiro[3.3]heptan-2-one in a suitable solvent (e.g., methanol), add ammonium chloride and sodium cyanide. Stir the reaction mixture at room temperature.

  • Monitoring: Follow the disappearance of the starting ketone by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Hydrolysis: Once the aminonitrile formation is complete, add a strong acid (e.g., concentrated HCl) and heat the mixture to reflux to hydrolyze the nitrile to a carboxylic acid.

  • Isolation: After hydrolysis, cool the reaction mixture and adjust the pH to the isoelectric point of the amino acid to precipitate the product. Collect the solid by filtration and wash with cold water and ethanol. Dry under vacuum to obtain the racemic amino acid.

Part 3: N-Terminal Fmoc Protection

  • Dissolution: Suspend the racemic 2-amino-spiro[3.3]heptane-2-carboxylic acid in a mixture of 1,4-dioxane and water.

  • Basification: Add a base such as sodium bicarbonate or N,N-diisopropylethylamine (DIEA) to deprotonate the amino group.

  • Fmocylation: Add a solution of 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) in 1,4-dioxane dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir overnight.

  • Workup and Purification: Acidify the reaction mixture with dilute HCl and extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield Fmoc-2-amino-spiro[3.3]heptane-2-carboxylic acid.

Incorporation into Peptide Chains via Solid-Phase Peptide Synthesis (SPPS)

With the Fmoc-protected spiro[3.3]heptane amino acid in hand, it can be readily incorporated into a growing peptide chain using standard SPPS protocols.[9][10] The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is commonly employed due to its mild deprotection conditions.[11]

SPPS Workflow Overview

The following diagram outlines the key steps in an SPPS cycle for incorporating a custom amino acid like our spiro[3.3]heptane derivative.

Resin Resin with growing peptide chain (N-Fmoc) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Washing1 Washing Steps (DMF, DCM) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-Sp[3.3]aa-OH, Coupling Reagents) Washing1->Coupling Washing2 Washing Steps (DMF, DCM) Coupling->Washing2 Repeat Repeat Cycle for Next Amino Acid Washing2->Repeat caption SPPS cycle for incorporating a spiro[3.3]heptane amino acid.

Caption: SPPS cycle for incorporating a spiro[3.3]heptane amino acid.

Detailed SPPS Protocol

This protocol assumes the use of a standard Fmoc-based solid-phase peptide synthesis strategy.

Materials and Reagents:

  • Fmoc-protected spiro[3.3]heptane amino acid

  • Standard Fmoc-protected proteinogenic amino acids

  • SPPS resin (e.g., Wang or Rink Amide resin)[10]

  • N,N'-Diisopropylcarbodiimide (DIC) or other carbodiimide coupling agent

  • Ethyl (hydroxyimino)cyanoacetate (OxymaPure®) or Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIEA)

  • Piperidine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water)

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes in a peptide synthesis vessel.

  • First Amino Acid Coupling (if not pre-loaded): Couple the first Fmoc-protected amino acid to the resin according to standard protocols.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Thoroughly wash the resin with DMF (3-5 times) and DCM (2-3 times) to remove piperidine and byproducts.

  • Coupling of Spiro[3.3]heptane Amino Acid:

    • In a separate vial, pre-activate the Fmoc-spiro[3.3]heptane amino acid (2-5 equivalents relative to resin loading) with a coupling agent like DIC/OxymaPure in DMF.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-4 hours. The sterically hindered nature of the spirocyclic amino acid may require longer coupling times or double coupling.

  • Monitoring the Coupling Reaction: Perform a Kaiser test or other qualitative test to ensure the reaction has gone to completion (i.e., no free primary amines remain).[11] If the test is positive, repeat the coupling step (double coupling).

  • Washing: After a successful coupling, wash the resin extensively with DMF and DCM.

  • Chain Elongation: Repeat steps 3-7 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 3.

  • Cleavage and Side-Chain Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-4 hours at room temperature to cleave the peptide from the resin and remove acid-labile side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the wash. Dissolve the crude peptide in a water/acetonitrile mixture and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide using Liquid Chromatography-Mass Spectrometry (LC-MS) and analytical RP-HPLC.

Characterization and Conformational Analysis

The introduction of a rigid spiro[3.3]heptane scaffold is expected to have a significant impact on the peptide's conformational properties.[12]

Analytical Techniques:

TechniquePurposeExpected Observations
NMR Spectroscopy (1D and 2D) To determine the three-dimensional structure of the peptide in solution.NOE (Nuclear Overhauser Effect) correlations can reveal through-space proximities of protons, providing evidence for a constrained conformation. Chemical shift perturbations compared to a flexible analogue can also indicate structural ordering.
Circular Dichroism (CD) Spectroscopy To assess the secondary structure content (e.g., helicity, β-sheet).The spiro[3.3]heptane unit may induce or stabilize a particular secondary structure, which would be reflected in the CD spectrum.
Molecular Dynamics (MD) Simulations To computationally model the conformational landscape of the peptide.MD simulations can predict the preferred conformations and the degree of flexibility, complementing experimental data from NMR and CD.[13]
X-ray Crystallography To obtain a high-resolution solid-state structure of the peptide.Provides definitive proof of the peptide's conformation and the precise geometry imposed by the spiro[3.3]heptane scaffold.[12]

Conclusion and Future Perspectives

The incorporation of spiro[3.3]heptane scaffolds represents a sophisticated and powerful strategy in modern peptide design. By imparting conformational rigidity and enabling the precise spatial arrangement of functional groups, these unique building blocks offer a pathway to developing peptidomimetics with enhanced biological activity, improved metabolic stability, and superior drug-like properties. The synthetic protocols and application notes provided herein offer a robust framework for researchers to explore this exciting area of medicinal chemistry. As synthetic methodologies continue to advance, we anticipate the development of an even wider array of functionalized spiro[3.3]heptane amino acids, further expanding the toolbox for creating next-generation peptide therapeutics.

References

  • Expedient synthesis of spiro[3.
  • Selective P450BM3 Hydroxylation of the Spiro[3.3]heptane Core as a Route to Potential Drug Fragment Molecules.
  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. RSC Publishing.
  • Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes.
  • Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Springer. [Link]

  • Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. CEM Corporation. [Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. [Link]

  • Conformationally Controlled sp3‐Hydrocarbon‐Based α‐Helix Mimetics. PMC. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. aapptec. [Link]

  • Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. MDPI. [Link]

  • Conformational characteristics of peptides and unanticipated results from crystal structure analyses. PubMed. [Link]

  • Overview of spiro[3.3]heptane synthesis. ResearchGate. [Link]

  • Solid-phase peptide synthesis. Digital CSIC. [Link]

  • Beyond Peptides and Peptidomimetics: Natural Heteroaromatic Amino Acids in the Synthesis of Fused Heterocyclic Frameworks for Bioactive Agents. MDPI. [Link]

  • Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. ResearchGate. [Link]

  • Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology. [Link]

  • Conformational Dynamics in Extended RGD-Containing Peptides. DSpace@MIT. [Link]

  • Conformational Behavior of Peptides – Computational Chemistry. ETH Zurich. [Link]

Sources

Application

Application Notes and Protocols for the Catalytic Esterification of 6,6-Dimethylspiro[3.3]heptane-2,2-dicarboxylic Acid

Introduction: The Significance of Spirocyclic Scaffolds 6,6-Dimethylspiro[3.3]heptane-2,2-dicarboxylic acid is a unique structural motif characterized by its rigid, three-dimensional spirocyclic core.[1][2] Such framewor...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Spirocyclic Scaffolds

6,6-Dimethylspiro[3.3]heptane-2,2-dicarboxylic acid is a unique structural motif characterized by its rigid, three-dimensional spirocyclic core.[1][2] Such frameworks are of increasing interest in medicinal chemistry and materials science as they can impart novel physicochemical properties to molecules, including enhanced metabolic stability, improved cell permeability, and defined spatial orientation of functional groups. The corresponding diesters of this dicarboxylic acid are versatile intermediates for the synthesis of a wide range of derivatives, from specialized polymers to pharmacologically active agents.

However, the esterification of 6,6-dimethylspiro[3.3]heptane-2,2-dicarboxylic acid presents a significant synthetic challenge due to the steric hindrance imposed by the spirocyclic system and the gem-dimethyl group. This guide provides a comprehensive overview of the catalytic esterification of this substrate, detailing a primary protocol using Fischer-Speier esterification and discussing alternative methodologies for this challenging transformation.

The Challenge: Steric Hindrance in Esterification

The mechanism of acid-catalyzed esterification, such as the Fischer esterification, involves the protonation of the carboxylic acid carbonyl group, followed by nucleophilic attack by the alcohol.[3][4] In the case of 6,6-dimethylspiro[3.3]heptane-2,2-dicarboxylic acid, the bulky spiro[3.3]heptane framework, further encumbered by the 6,6-dimethyl substitution, sterically shields the carboxylic acid groups. This steric congestion can significantly hinder the approach of the alcohol nucleophile, thereby slowing down the reaction rate and potentially leading to incomplete conversion.

To overcome this steric barrier, forcing conditions are often necessary. This typically involves the use of a large excess of the alcohol, a strong acid catalyst, and elevated temperatures to drive the reaction equilibrium towards the formation of the desired diester. The continuous removal of water, a byproduct of the reaction, is also a critical factor in achieving high yields.

Primary Protocol: Fischer-Speier Esterification

The Fischer-Speier esterification is a classic and robust method for the synthesis of esters from carboxylic acids and alcohols, particularly when dealing with sterically hindered substrates.[3] This protocol has been adapted for the efficient synthesis of the dimethyl ester of 6,6-dimethylspiro[3.3]heptane-2,2-dicarboxylic acid.

Experimental Protocol: Synthesis of Dimethyl 6,6-dimethylspiro[3.3]heptane-2,2-dicarboxylate

Materials:

  • 6,6-dimethylspiro[3.3]heptane-2,2-dicarboxylic acid (1.0 eq)

  • Methanol (reagent grade, anhydrous, 20-50 eq)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%, 0.1-0.2 eq)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6,6-dimethylspiro[3.3]heptane-2,2-dicarboxylic acid.

  • Reagent Addition: Add a large excess of anhydrous methanol to the flask. The methanol serves as both the reactant and the solvent.

  • Catalyst Addition: With gentle stirring, slowly and carefully add concentrated sulfuric acid to the reaction mixture. Caution: The addition of sulfuric acid to methanol is exothermic. It is advisable to cool the flask in an ice bath during the addition.

  • Reaction: Heat the reaction mixture to reflux using a heating mantle or an oil bath. Maintain a gentle reflux with continuous stirring.

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting dicarboxylic acid and the appearance of the diester product.

  • Work-up: Once the reaction is complete (typically after 12-24 hours), allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in a suitable organic solvent such as dichloromethane or ethyl acetate. Transfer the solution to a separatory funnel.

  • Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine. Caution: Carbon dioxide gas will evolve during the bicarbonate wash. Vent the separatory funnel frequently.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude diester. The product can be further purified by column chromatography on silica gel if necessary.

Alternative Catalytic Approaches

While Fischer-Speier esterification is a reliable method, other catalytic systems can be employed, particularly if the substrate is sensitive to strong acidic conditions or for process optimization.

Heterogeneous Catalysis with Montmorillonite Clay

Metal-exchanged montmorillonite clays, such as Al³⁺-montmorillonite, can serve as effective heterogeneous catalysts for the esterification of dicarboxylic acids.[5]

  • Advantages: The primary benefit of using a heterogeneous catalyst is the ease of separation from the reaction mixture by simple filtration, which simplifies the work-up procedure and allows for potential catalyst recycling.[5]

  • Considerations: The reaction may require higher temperatures and longer reaction times compared to homogeneous catalysis. The efficiency of the catalyst can be influenced by the choice of solvent.

Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) Coupling

For highly sensitive substrates or when milder conditions are required, the use of a coupling agent like DCC in the presence of a catalytic amount of DMAP is a powerful alternative.[6]

  • Mechanism: DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the alcohol. DMAP acts as an acyl transfer catalyst, accelerating the reaction.

  • Advantages: This method, often referred to as the Steglich esterification, proceeds at room temperature and is highly efficient even for sterically hindered acids.[6]

  • Disadvantages: DCC is a known allergen and requires careful handling. The dicyclohexylurea (DCU) byproduct is insoluble in many organic solvents and must be removed by filtration.

Data Summary

Parameter Fischer-Speier Esterification Heterogeneous Catalysis (Al³⁺-montmorillonite) DCC/DMAP Coupling
Catalyst Concentrated H₂SO₄Al³⁺-montmorilloniteDCC (stoichiometric), DMAP (catalytic)
Temperature RefluxElevated (e.g., reflux in toluene)Room Temperature
Reaction Time 12-24 hours8-16 hours2-6 hours
Work-up Aqueous work-upFiltrationFiltration of DCU
Key Advantage Cost-effective, scalableCatalyst recyclability, simple work-upMild conditions, high efficiency for hindered substrates

Experimental Workflow and Logic

The following diagram illustrates the logical workflow for the catalytic esterification of 6,6-dimethylspiro[3.3]heptane-2,2-dicarboxylic acid.

Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start: 6,6-dimethylspiro[3.3]heptane-2,2-dicarboxylic acid reagents Add Excess Alcohol (e.g., Methanol) & Acid Catalyst start->reagents reflux Heat to Reflux with Stirring reagents->reflux monitor Monitor Reaction Progress (TLC/LC-MS) reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete evaporate Remove Excess Alcohol cool->evaporate extract Dissolve in Organic Solvent & Wash evaporate->extract dry Dry Organic Layer extract->dry purify Concentrate & Purify (Chromatography) dry->purify end_node End: Pure Diester Product purify->end_node

Caption: Workflow for Fischer-Speier Esterification.

Conclusion

The catalytic esterification of the sterically hindered 6,6-dimethylspiro[3.3]heptane-2,2-dicarboxylic acid is a challenging yet achievable transformation. The choice of methodology will depend on the scale of the reaction, the sensitivity of the starting material, and the desired purity of the final product. The detailed protocol for Fischer-Speier esterification provides a robust and scalable method for accessing the corresponding diesters, which are valuable intermediates in various fields of chemical research and development. For substrates intolerant to harsh acidic conditions, milder alternatives such as heterogeneous catalysis or DCC/DMAP coupling offer viable synthetic routes.

References

  • Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media - ResearchGate. Available at: [Link]

  • Esterification of dicarboxylic acids to diesters over Mn+-montmorillonite clay catalysts - SciSpace. Available at: [Link]

  • N‐Heterocyclic Carbene/Carboxylic Acid Co‐Catalysis Enables Oxidative Esterification of Demanding Aldehydes/Enals, at Low Catalyst Loading - PMC. Available at: [Link]

  • Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry - RSC Publishing. Available at: [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]

  • Method for esterifying sterically hindered carboxylic acids - Google Patents.
  • The research progress on the esterification reaction of dicarboxylic acids - ResearchGate. Available at: [Link]

  • Simple Method for the Esterification of Carboxylic Acids - Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Available at: [Link]

  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - PMC. Available at: [Link]

  • Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Available at: [Link]

  • Development of Synthetic Routes for Preparation of 2,6-Disubstituted Spiro[3.3]heptanes. Available at: [Link]

Sources

Method

Application Note: Synthesis of Active Pharmaceutical Ingredients Using 6,6-Dimethylspiro[3.3]heptane-2,2-dicarboxylic Acid

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Introduction & Structural Rationale In modern medicinal chemistry, the strategic...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Introduction & Structural Rationale

In modern medicinal chemistry, the strategic transition from planar, aromatic "flatland" architectures to three-dimensional (3D) saturated scaffolds is a proven methodology to improve the clinical success rates of drug candidates[1]. The spiro[3.3]heptane framework has emerged as a highly versatile, sp³-rich bioisostere capable of mimicking phenyl, piperidine, and piperazine rings[1][2].

The specific building block 6,6-dimethylspiro[3.3]heptane-2,2-dicarboxylic acid (CAS: 2377033-56-0) offers a trifecta of structural advantages for Active Pharmaceutical Ingredient (API) synthesis:

  • The Spirocyclic Core ( Fsp3​=1.0 ): Provides rigid, non-collinear exit vectors that can perfectly mimic meta- and para-substituted benzene rings, improving aqueous solubility and reducing off-target protein binding[2][3].

  • The 6,6-Dimethyl Substitution: While the bare spiro[3.3]heptane core is an excellent bioisostere, its unhindered cyclobutane rings are susceptible to cytochrome P450-mediated hydroxylation[4]. The gem-dimethyl group sterically shields these metabolic soft spots, significantly prolonging the intrinsic clearance half-life ( t1/2​ ) of the resulting API[1][4].

  • The 2,2-Dicarboxylic Acid Handle: The gem-diacid (malonic acid derivative) acts as a highly programmable synthetic hub. It allows for controlled mono-decarboxylation, photoredox-catalyzed cross-coupling, and Curtius rearrangements to rapidly generate diverse API libraries[5][6].

Bioisostere A Aromatic 'Flatland' (e.g., Phenyl Ring) B Spiro[3.3]heptane Core (3D Architecture) A->B Escape Flatland C 6,6-Dimethyl Substitution B->C Block Metabolism D 2,2-Dicarboxylic Acid Substitution B->D Synthetic Handles E Enhanced API (High Fsp3, Stable) C->E D->E

Fig 1: Bioisosteric replacement logic and functionalization of the spirocyclic scaffold.

Physicochemical Profiling & Data Presentation

When substituting a traditional planar ring with the 6,6-dimethylspiro[3.3]heptane core, the physicochemical properties of the molecule shift predictably. Table 1 summarizes the comparative advantages of this scaffold.

Table 1: Physicochemical Impact of Scaffold Replacement

PropertyPhenyl RingPiperazine6,6-Dimethylspiro[3.3]heptane
3D Character ( Fsp3​ ) 0.01.01.0
Conformational Rigidity High (Planar)Moderate (Chair flip)High (Rigid spiro core)
Aqueous Solubility PoorGoodGood to Excellent
Metabolic Stability High (Oxidation resistant)Moderate (N-dealkylation)High (Blocked by gem-dimethyl)
Intellectual Property Heavily PatentedHeavily PatentedNovel / Patent-free space

Divergent Synthetic Workflows

The true power of 6,6-dimethylspiro[3.3]heptane-2,2-dicarboxylic acid lies in its synthetic versatility. Below, we detail three self-validating protocols designed to convert this single building block into various API-ready functional groups.

Workflow Start 6,6-dimethylspiro[3.3]heptane -2,2-dicarboxylic acid Path1 Photoredox Decarboxylative Cross-Coupling Start->Path1 Path2 Thermal Mono-Decarboxylation & Amidation Start->Path2 Path3 Curtius Rearrangement Start->Path3 Prod1 Aryl-Spiro[3.3]heptane Derivatives Path1->Prod1 Prod2 Spirocyclic Amide Linkages Path2->Prod2 Prod3 Spirocyclic Amines (Piperazine Bioisosteres) Path3->Prod3

Fig 2: Divergent synthetic workflows for API development from the gem-diacid building block.

Protocol A: Thermal Mono-Decarboxylation & Amidation

Objective: Access stable spirocyclic amide linkages. Causality: The gem-diacid acts as a malonic acid derivative. Heating induces a pericyclic 6-membered transition state, extruding one equivalent of CO₂ to yield a mono-carboxylic acid. This eliminates unnecessary polarity while providing a single, clean handle for HATU-mediated amidation.

Step-by-Step Methodology:

  • Decarboxylation: Suspend 6,6-dimethylspiro[3.3]heptane-2,2-dicarboxylic acid (1.0 eq) in anhydrous DMSO (0.5 M). Heat the mixture to 150 °C for 4 hours until gas evolution (CO₂) ceases.

  • Cooling & Activation: Cool the reaction to room temperature. Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir for 15 minutes. Causality: HATU forms an active HOAt ester, ensuring rapid and complete coupling without epimerization risks.

  • Amidation: Add the desired primary or secondary amine (1.1 eq) dropwise. Stir at room temperature for 2 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography.

Protocol B: Photoredox-Catalyzed Decarboxylative Cross-Coupling

Objective: Form direct C(sp³)-C(sp²) bonds to aryl rings (MacMillan-type coupling)[5][6]. Causality: The Iridium photocatalyst oxidizes the deprotonated carboxylate to a carboxyl radical, which rapidly extrudes CO₂ to form a nucleophilic spirocyclic alkyl radical. The Nickel co-catalyst captures this radical, undergoes oxidative addition with an aryl halide, and reductively eliminates to form the target C-C bond[5].

Table 2: Reaction Optimization for Photoredox Cross-Coupling

Catalyst SystemBaseSolventYieldCausality / Observation
Ir[dF(CF₃)ppy]₂ / NiCl₂·glyme Cs₂CO₃DMF>85% Optimal base for carboxylate formation; glyme stabilizes Ni intermediates.
Ru(bpy)₃ / NiCl₂·glymeK₂CO₃DMSO<30%Ru photocatalyst lacks sufficient oxidation potential for aliphatic carboxylates.
Ir[dF(CF₃)ppy]₂ / Pd(OAc)₂Cs₂CO₃DMFTracePd is inefficient at capturing secondary/tertiary alkyl radicals compared to Ni.

Step-by-Step Methodology:

  • Preparation: In a flame-dried vial, combine the mono-decarboxylated spiro-acid (1.5 eq), Aryl Bromide (1.0 eq), Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1 mol%), NiCl₂·glyme (5 mol%), dtbbpy (5 mol%), and Cs₂CO₃ (2.0 eq).

  • Degassing: Add anhydrous DMF (0.1 M). Sparge the solution with Argon for 15 minutes. Causality: Oxygen is a triplet diradical that will quench the excited Ir photocatalyst and intercept the spirocyclic radical, destroying the yield.

  • Irradiation: Seal the vial and irradiate with a 34 W Blue LED (λ = 440 nm) at room temperature for 24 hours with vigorous stirring.

  • Workup: Dilute with diethyl ether, wash with water and brine to remove DMF and inorganic salts. Dry over MgSO₄, concentrate, and purify by silica gel chromatography.

Protocol C: Curtius Rearrangement to Boc-Protected Amines

Objective: Convert the carboxylic acid into a primary amine (piperazine bioisostere). Causality: Diphenylphosphoryl azide (DPPA) safely converts the carboxylic acid to an acyl azide. Thermal activation drives the expulsion of N₂ gas, triggering a 1,2-alkyl shift to form an isocyanate. Trapping this highly electrophilic intermediate with tert-butanol directly yields the Boc-protected amine, ready for orthogonal peptide synthesis or API elaboration.

Step-by-Step Methodology:

  • Activation: Dissolve the mono-decarboxylated spiro-acid (1.0 eq) in anhydrous Toluene (0.2 M). Add Triethylamine (1.5 eq) and DPPA (1.1 eq) at 0 °C.

  • Rearrangement: Stir at room temperature for 1 hour, then heat to 80 °C for 2 hours. Validation: Monitor the disappearance of the acyl azide via IR spectroscopy (loss of ~2140 cm⁻¹ peak).

  • Trapping: Add anhydrous tert-butanol (5.0 eq) and continue heating at 80 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with 5% citric acid, saturated NaHCO₃, and brine. Concentrate and purify to yield the 2-amino-6,6-dimethylspiro[3.3]heptane derivative.

References

  • BenchChem. "A Comparative Guide to Spiro[3.3]heptane and Piperidine Scaffolds in Modern Drug Design."1

  • Enamine. "Spiro[3.3]heptane as a Benzene Bioisostere for Drug Discovery." 2

  • ChemRxiv. "Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere." 3

  • Sigma-Aldrich. "6,6-dimethylspiro[3.3]heptane-2,2-dicarboxylic acid."

  • Google Patents. "US10793504B2 - Methods for cross coupling." 5

  • NIH/PMC. "Selective P450BM3 Hydroxylation of the Spiro[3.3]heptane Core as a Route to Potential Drug Fragment Molecules." 4

  • ACS Publications. "Visible Light Photoredox-Catalyzed Decarboxylative Alkylation of 3-Aryl-Oxetanes and Azetidines via Benzylic Tertiary Radicals." 6

Sources

Application

Application Note: 6,6-Dimethylspiroheptane-2,2-dicarboxylic Acid as a Rigid Building Block for Next-Generation PROTAC Linkers

Application Note: 6,6-Dimethylspiro[1]heptane-2,2-dicarboxylic Acid as a Rigid Building Block for Next-Generation PROTAC Linkers Introduction & Rationale The development of Proteolysis Targeting Chimeras (PROTACs) has re...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 6,6-Dimethylspiro[1]heptane-2,2-dicarboxylic Acid as a Rigid Building Block for Next-Generation PROTAC Linkers

Introduction & Rationale

The development of Proteolysis Targeting Chimeras (PROTACs) has revolutionized targeted protein degradation (TPD). Historically, early PROTACs relied heavily on flexible alkyl or polyethylene glycol (PEG) chains to bridge the protein of interest (POI) ligand and the E3 ligase recruiter. However, the field of "Linkerology" has demonstrated that excessive flexibility often leads to poor pharmacokinetic properties, high total polar surface area (TPSA), and a severe entropic penalty upon ternary complex formation.

To overcome these limitations, structural rigidification has emerged as a premier optimization strategy. Spirocyclic structures offer a unique 3D rigid geometry that locks molecular conformation and reduces rotational freedom[1]. Replacing long-chain aliphatic alkyl linkers with spirocyclic scaffolds increases linker rigidity, reduces TPSA, improves water solubility, and can significantly enhance the degradation activity of PROTACs[2]. Notably, advanced clinical PROTACs (such as NX-2127) increasingly employ spirocyclic linkers to exhibit reduced off-target degradation and improved bioavailability[3].

6,6-dimethylspiro[4]heptane-2,2-dicarboxylic acid serves as an elite building block in this paradigm. It provides a highly rigid, linear vector while its gem-dimethyl substitution adds steric bulk, which shields adjacent amide bonds from enzymatic cleavage (e.g., amidases) and fine-tunes the lipophilicity of the resulting degrader.

Physicochemical Profile

Below is a summary of the physicochemical properties of this specific spirocyclic building block, highlighting its utility for diamide PROTAC synthesis.

PropertyValue / Characteristic
Chemical Name 6,6-dimethylspiro[4]heptane-2,2-dicarboxylic acid
CAS Number 2377033-56-0
Molecular Formula C₁₁H₁₆O₄
Molecular Weight 212.24 g/mol
Physical Form Powder
Structural Features Rigid spiro[4]heptane core, gem-dimethyl substitution, dual carboxylic acid handles
Synthetic Utility Symmetrical di-acid allows for sequential amide coupling with amine-bearing warheads

Logical Relationship: Thermodynamics of Linker Rigidity

The foundational causality behind choosing a spirocyclic linker lies in binding thermodynamics ( ΔG=ΔH−TΔS ). Flexible linkers exist in a vast ensemble of conformations in solution. Upon binding to both the POI and the E3 ligase, the linker must adopt a single, constrained conformation. This results in a massive loss of conformational entropy ( ΔS<0 ), which penalizes the overall binding affinity. By pre-organizing the vector with a spiro[4]heptane core, the entropic penalty is minimized, stabilizing the ternary complex.

G cluster_0 Flexible Linker (e.g., PEG/Alkyl) cluster_1 Rigid Linker (e.g., Spiroheptane) F1 High Conformational Entropy F2 High Entropic Penalty upon Binding F1->F2 F3 Risk of Intramolecular Folding (Linker Collapse) F2->F3 R1 Pre-organized 3D Vector R2 Minimal Entropic Penalty R1->R2 R3 Enhanced Ternary Complex Stability R2->R3

Thermodynamic comparison of flexible vs. rigid spirocyclic linkers in PROTAC design.

Experimental Protocols: Synthesis & Validation

As a Senior Application Scientist, I emphasize that a robust experimental pipeline must be a self-validating system . The following protocols detail the synthesis of a PROTAC using this spirocyclic building block, followed by biochemical and cellular assays that include mandatory mechanistic controls.

Protocol A: Sequential Amide Coupling for PROTAC Synthesis

Because 6,6-dimethylspiro[4]heptane-2,2-dicarboxylic acid is a symmetrical di-acid and sterically hindered, simultaneous addition of both ligands will result in a statistical nightmare of homodimers. Furthermore, standard coupling reagents (like EDC/NHS) often fail due to the steric bulk of the spiro-core.

Step-by-Step Methodology:

  • Mono-Coupling (E3 Ligand):

    • Dissolve 1.0 equivalent (eq) of the spirocyclic di-acid in anhydrous DMF.

    • Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir for 10 minutes to form the active HOAt ester. Causality: HATU is highly efficient for sterically hindered carboxylic acids, driving the amidation forward.

    • Slowly add 0.8 eq of the amine-bearing E3 ligand (e.g., a pomalidomide derivative). Causality: Using a stoichiometric deficit of the amine maximizes the formation of the mono-coupled product and minimizes di-amide homodimer formation.

    • Stir at room temperature for 2 hours.

    • Validation: Monitor via LC-MS. Purify the mono-acid intermediate via reverse-phase flash chromatography.

  • Second Coupling (POI Ligand):

    • Dissolve the purified mono-acid intermediate (1.0 eq) in anhydrous DMF.

    • Add 1.2 eq of HATU, 3.0 eq of DIPEA, and 1.1 eq of the amine-bearing POI ligand.

    • Stir at room temperature for 4 hours.

    • Validation: Purify the final PROTAC via Preparative HPLC. Confirm structural integrity and purity (>95%) using ¹H-NMR and High-Resolution Mass Spectrometry (HRMS).

Protocol B: Biochemical Validation of Ternary Complex Formation (AlphaScreen)

Before advancing to cell-based assays, you must prove that the rigid PROTAC successfully bridges the POI and the E3 ligase. AlphaScreen is a bead-based, wash-free proximity assay ideal for detecting transient ternary complexes.

Step-by-Step Methodology:

  • In a 384-well plate, combine His-tagged POI (50 nM) and biotinylated E3 ligase complex (50 nM) in assay buffer (e.g., HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 0.1% BSA).

  • Add the synthesized PROTAC in a 12-point titration series (ranging from 10 pM to 10 μM).

  • Incubate for 1 hour at room temperature to allow equilibrium binding.

  • Add Nickel-chelate Donor beads (binds His-POI) and Streptavidin Acceptor beads (binds Biotin-E3) under low-light conditions. Incubate for 1 hour.

  • Read the plate on an Alpha-enabled microplate reader.

  • Validation (The Hook Effect): Plot the luminescence signal against PROTAC concentration. A true PROTAC must display a bell-shaped curve. At low concentrations, the signal increases as the ternary complex forms. At excessively high concentrations, the PROTAC independently saturates both proteins, preventing bridging and causing the signal to drop (the "hook effect"). This validates that the signal is driven by true ternary complex formation, not assay artifacts.

Protocol C: Cellular Degradation and Mechanistic Validation

Observing target depletion in cells is insufficient; you must prove the degradation is strictly mediated by the Ubiquitin-Proteasome System (UPS).

Step-by-Step Methodology:

  • Seed the target cell line (e.g., HeLa) in 6-well plates and allow adherence overnight.

  • Mechanistic Pre-treatment: Divide the wells into three groups:

    • Group 1: Vehicle control (DMSO).

    • Group 2: Pre-treat with 10 μM MG132 (Proteasome inhibitor) for 2 hours.

    • Group 3: Pre-treat with 1 μM MLN4924 (Neddylation inhibitor, blocks Cullin-RING ligase activation) for 2 hours.

  • Treat all groups with the PROTAC at the established DC₅₀ concentration for 12–24 hours.

  • Lyse the cells using RIPA buffer supplemented with protease inhibitors.

  • Perform Western Blotting, probing for the POI and a loading control (e.g., GAPDH).

  • Validation: In Group 1, the POI band should be significantly depleted. In Groups 2 and 3, the POI band must be rescued (restored to vehicle levels). If degradation occurs despite MG132 or MLN4924 treatment, the compound is acting via off-target cytotoxicity or lysosomal pathways, not as a true PROTAC.

Workflow Visualization

G W POI Ligand (Amine) P Rigid PROTAC (Pre-organized) W->P HATU/DIPEA Coupling L 6,6-dimethylspiro[3.3]heptane -2,2-dicarboxylic acid L->P Core Scaffold E3 E3 Ligand (Amine) E3->P HATU/DIPEA Coupling TC Ternary Complex (POI - PROTAC - E3) P->TC Cellular Penetration & Binding Deg Proteasomal Degradation TC->Deg Ubiquitination (UPS)

Experimental workflow from PROTAC synthesis to targeted proteasomal degradation.

References

  • Precise PEG LLC. "Linkers in PROTACs".
  • National Center for Biotechnology Information (PMC). "Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase".
  • National Center for Biotechnology Information (PMC). "Proteolysis-targeting chimeras with reduced off-targets".
  • Sigma-Aldrich. "6,6-dimethylspiro[4]heptane-2,2-dicarboxylic acid". URL:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 6,6-dimethylspiro[3.3]heptane-2,2-dicarboxylic acid

Welcome to the technical support guide for the synthesis of 6,6-dimethylspiro[3.3]heptane-2,2-dicarboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists engaged i...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 6,6-dimethylspiro[3.3]heptane-2,2-dicarboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex spirocyclic scaffolds. Spiro[3.3]heptanes are valuable building blocks in drug discovery, prized for their ability to introduce three-dimensional complexity and serve as bioisosteres for common aromatic rings, thereby improving physicochemical properties.[1][2] However, their synthesis can present unique challenges.[3][4]

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights to help you optimize your synthetic route and improve yields.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific experimental issues in a question-and-answer format.

Question 1: My yield for the initial spirocyclization step is consistently low. What are the likely causes and how can I fix it?

Answer: Low yields in the formation of the diethyl 6,6-dimethylspiro[3.3]heptane-2,2-dicarboxylate intermediate are a frequent challenge.[5] The root cause often lies in the delicate balance of the double alkylation reaction. Let's break down the potential issues.

  • Causality 1: Incomplete Deprotonation of Diethyl Malonate The reaction begins with the formation of a malonate enolate. If deprotonation is incomplete, the concentration of the active nucleophile is reduced, slowing down the reaction and allowing side reactions to dominate.

    • Solution: Ensure your reaction is conducted under strictly anhydrous conditions. Trace amounts of water will quench the base. Use a sufficiently strong base like sodium hydride (NaH) in an aprotic solvent (e.g., THF, DMF) or freshly prepared sodium ethoxide (NaOEt) in ethanol. Verify the quality and activity of your base before starting.

  • Causality 2: Competing Elimination and Mono-Alkylation The electrophile, 1,3-dibromo-2,2-dimethylpropane, can undergo E2 elimination in the presence of a strong base. Furthermore, the first alkylation may be successful, but the second intramolecular cyclization step can be slow due to steric hindrance from the gem-dimethyl groups, leading to the accumulation of the mono-alkylated intermediate.

    • Solution:

      • Base Selection: While a strong base is needed, a very hindered base can promote elimination. Sodium ethoxide is often a good compromise.

      • Temperature Control: Run the reaction at a moderate temperature (e.g., refluxing ethanol). While higher temperatures can overcome the activation energy for the second cyclization, they can also favor elimination. A systematic temperature screen is advisable.[5]

      • High-Dilution Conditions: To favor the intramolecular cyclization over intermolecular polymerization (where two mono-alkylated intermediates react), consider adding the dibromide slowly to the solution of the malonate enolate.

  • Causality 3: Purity of Starting Materials Impurities in either the diethyl malonate or the dibromide can interfere with the reaction.[5]

    • Solution: Purify your starting materials before use. Diethyl malonate can be distilled under reduced pressure.[6] Ensure the 1,3-dibromo-2,2-dimethylpropane is free from acidic impurities or elimination byproducts.

Data Summary: Effect of Reaction Parameters on Spirocyclization
ParameterCondition A (Low Yield)Condition B (Optimized Yield)Rationale for Improvement
Base Potassium carbonate (K₂CO₃)Sodium Ethoxide (NaOEt)NaOEt provides a higher concentration of the enolate nucleophile required for efficient alkylation.
Solvent AcetoneAnhydrous EthanolEthanol is the conjugate acid of the ethoxide base, preventing base degradation and providing good solubility.
Temperature Room TemperatureReflux (approx. 78 °C)Increased temperature is necessary to overcome the steric hindrance of the second intramolecular alkylation step.
Addition All reagents mixed at onceSlow addition of dibromideFavors the desired intramolecular cyclization over potential intermolecular side reactions.

Question 2: I'm having trouble with the saponification step. The hydrolysis is incomplete, or I suspect product degradation. What should I do?

Answer: Saponification of the sterically hindered diethyl 6,6-dimethylspiro[3.3]heptane-2,2-dicarboxylate can be sluggish.

  • Causality 1: Insufficient Hydrolysis Conditions The ester groups are sterically shielded by the spirocyclic core, making them less accessible to hydroxide. Standard conditions may not be sufficient for complete conversion.

    • Solution:

      • Increase Reaction Time and Temperature: Prolonged heating under reflux is often necessary. Monitor the reaction by TLC or LC-MS until all starting material is consumed.

      • Use a Co-solvent: Adding a co-solvent like methanol or using a mixture of ethanol and water can improve the solubility of the diester in the aqueous base, accelerating the reaction.[7]

      • Stronger Base/Higher Concentration: Increase the concentration of the base (e.g., from 2M to 6M NaOH or KOH).

  • Causality 2: Potential for Decarboxylation While the target is the dicarboxylic acid, prolonged heating in a basic or, more commonly, an acidic workup can potentially lead to partial decarboxylation, especially if the workup pH is not carefully controlled.[8]

    • Solution: After saponification, cool the reaction mixture before acidification. Perform the acidification slowly at a low temperature (e.g., 0 °C) with a strong acid like HCl until the pH is around 2-3.[7] Collect the precipitated dicarboxylic acid product by filtration as quickly as possible.

Experimental Workflow & Troubleshooting Logic

The following diagrams outline the general synthetic pathway and a decision tree for addressing low yield issues.

G cluster_0 Step 1: Spirocyclization cluster_1 Step 2: Saponification Diethyl Malonate Diethyl Malonate Diester Diethyl 6,6-dimethylspiro[3.3]heptane-2,2-dicarboxylate Diethyl Malonate->Diester Dibromide 1,3-dibromo-2,2-dimethylpropane Dibromide->Diester Base NaOEt / EtOH Base->Diester Base_Sapon NaOH / H₂O, EtOH Diester->Base_Sapon Final_Product 6,6-dimethylspiro[3.3]heptane-2,2-dicarboxylic acid Base_Sapon->Final_Product Acid_Workup HCl Workup Acid_Workup->Final_Product

Caption: High-level workflow for the two-step synthesis.

G Start Low Yield in Step 1 Check_SM Unreacted Starting Materials (SMs)? Start->Check_SM Check_Side_Products Major Side Products Observed? Check_SM->Check_Side_Products No Incomplete_Rxn Incomplete Reaction Check_SM->Incomplete_Rxn Yes Side_Rxn_Issue Side Reaction Pathway Dominates Check_Side_Products->Side_Rxn_Issue Yes Purify_SMs Purity of SMs Verified? Check_Side_Products->Purify_SMs No Solution_1 Increase reaction time/temp. Ensure anhydrous conditions. Verify base activity. Incomplete_Rxn->Solution_1 Solution_2 Check for mono-alkylated and elimination products. Optimize base/temp. Consider high dilution. Side_Rxn_Issue->Solution_2 End Yield Improved Solution_1->End Solution_2->End Solution_3 Purify SMs (distillation, etc.). Re-characterize before use. Solution_3->End Purify_SMs->Solution_3 No Purify_SMs->End Yes

Caption: Troubleshooting decision tree for low spirocyclization yield.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the spirocyclization reaction? A: The reaction proceeds via a tandem Sₙ2 mechanism. First, a strong base like sodium ethoxide deprotonates diethyl malonate to form a stabilized enolate. This enolate acts as a nucleophile and attacks one of the primary carbons of 1,3-dibromo-2,2-dimethylpropane, displacing the first bromide. A second equivalent of base then deprotonates the newly formed intermediate at the alpha-carbon, creating a new enolate. This enolate then undergoes an intramolecular Sₙ2 reaction, attacking the remaining bromomethyl group to form the second cyclobutane ring and complete the spiro[3.3]heptane core.[9]

Q2: Are there alternative reagents I can use for this synthesis? A: Yes, while the described route is common, variations exist.

  • Malonate Esters: Dimethyl malonate or di-tert-butyl malonate can be used instead of diethyl malonate. The choice may influence the conditions required for the final hydrolysis step.

  • Leaving Groups: 1,3-ditosylates or 1,3-dimesylates can be used instead of dibromides. They are often better leaving groups but require an extra synthetic step to prepare.

  • Phase-Transfer Catalysis: For the alkylation step, using a base like potassium carbonate in a non-polar solvent with a phase-transfer catalyst (e.g., a quaternary ammonium salt) can sometimes improve yields and simplify the workup.[10]

Q3: What are the key considerations for scaling up this synthesis? A: Scaling up presents challenges related to reaction management and safety.[11]

  • Exotherm Control: The initial deprotonation and the alkylation reactions can be exothermic. On a large scale, ensure adequate cooling and controlled, slow addition of reagents to manage the reaction temperature.

  • Mixing: Efficient stirring is critical to ensure homogeneity, especially when using solid bases like sodium hydride.

  • Workup: Handling large volumes of aqueous and organic layers during extraction can be cumbersome. Ensure you have appropriately sized equipment. The filtration and drying of the final dicarboxylic acid product will also require larger equipment. Several multigram syntheses of related spiro[3.3]heptane derivatives have been reported and can serve as a guide.[7][12][13]

Detailed Experimental Protocols

Protocol 1: Synthesis of Diethyl 6,6-dimethylspiro[3.3]heptane-2,2-dicarboxylate

  • Setup: Equip a flame-dried round-bottom flask with a reflux condenser and a magnetic stirrer under an inert atmosphere (Nitrogen or Argon).

  • Reagents: To the flask, add anhydrous ethanol (e.g., 10 mL per 10 mmol of diethyl malonate). Add sodium metal in small pieces until it is all dissolved to form sodium ethoxide (use 2.2 equivalents relative to diethyl malonate).

  • Enolate Formation: To the sodium ethoxide solution, add diethyl malonate (1.0 equivalent) dropwise at room temperature.

  • Alkylation: Heat the solution to reflux. Slowly add a solution of 1,3-dibromo-2,2-dimethylpropane (1.05 equivalents) in anhydrous ethanol via an addition funnel over 1-2 hours.

  • Reaction: Maintain the reaction at reflux and monitor its progress by TLC or GC-MS (typically 12-24 hours).

  • Workup: Once the reaction is complete, cool to room temperature and neutralize with dilute aqueous HCl. Remove the ethanol under reduced pressure. Extract the aqueous residue with diethyl ether or ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The crude product is then purified by column chromatography on silica gel to yield the pure diester.

Protocol 2: Saponification to 6,6-dimethylspiro[3.3]heptane-2,2-dicarboxylic acid

  • Setup: In a round-bottom flask, dissolve the purified diester (1.0 equivalent) from the previous step in ethanol.

  • Hydrolysis: Add an aqueous solution of sodium hydroxide (e.g., 6M, 5.0 equivalents) to the flask. Heat the mixture to reflux.

  • Reaction: Stir at reflux for 12-18 hours, monitoring by TLC until all the starting diester has been consumed.

  • Workup: Cool the reaction mixture in an ice bath. Slowly acidify with cold concentrated HCl until the pH is approximately 2. A white precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water to remove inorganic salts.

  • Drying: Dry the white solid under high vacuum to yield the final 6,6-dimethylspiro[3.3]heptane-2,2-dicarboxylic acid.[7]

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis.
  • Silva, M., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(6), 649-666. [Link]

  • Kachore, A., et al. (2021). Challenges associated in the synthesis of 5‐ and 6‐ membered spiro‐2H‐pyrroles. Asian Journal of Organic Chemistry, 10(9), 2188-2207. [Link]

  • Silva, M., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed. [Link]

  • Parra, A. (Ed.). (2017).
  • ResearchGate. (n.d.). Synthesis of (racemic) spiro[3.3]heptanones.
  • Krishnamoorthy, S., et al. (2014). Toward a more step-economical and scalable synthesis of spongistatin 1 to facilitate cancer drug development efforts. ACS Catalysis, 4(9), 3249-3261. [Link]

  • Molbase. (n.d.). Synthesis of spiro[3.3]heptane-2-carboxylic acid.
  • ResearchGate. (n.d.). Alkylation of diethyl malonate (1) under microwave (MW) conditions.
  • Trost, B. M., & Cramer, N. (2007). Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction. Angewandte Chemie International Edition, 46(33), 6129-6132. [Link]

  • Mykhailiuk, P. K. (2018). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. Chemistry – A European Journal, 24(59), 15844-15849. [Link]

  • ResearchGate. (n.d.). Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes.
  • Liu, Y., et al. (2020). Light‐Driven Enzymatic Decarboxylation of Dicarboxylic Acids. Angewandte Chemie International Edition, 59(31), 12852-12856. [Link]

  • Palmer, C. S., & McWherter, P. W. (1927). Malonic acid, bromo-, ethyl ester. Organic Syntheses, 7, 48. [Link]

  • Chegg. (2021). Solved: When diethylmalonate was treated with two equivalents....
  • Wikipedia. (n.d.). Diethyl malonate.
  • de Oliveira, R. N., et al. (2022). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. Molecules, 27(22), 8035. [Link]

  • Mykhailiuk, P. K. (2018). Multigram Synthesis of Advanced 6,6‐Difluorospiro[3.3]heptane‐Derived Building Blocks. Chemistry – A European Journal, 24(59), 15844-15849. [Link]

  • Mykhailiuk, P. K. (2020). Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks. ChemRxiv. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 6,6-Dimethylspiroheptane-2,2-dicarboxylic acid Solubility

Technical Support Center: Troubleshooting 6,6-Dimethylspiro[1]heptane-2,2-dicarboxylic acid Solubility Welcome to the Application Scientist Support Portal. As drug discovery increasingly moves to escape "flatland," rigid...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 6,6-Dimethylspiro[1]heptane-2,2-dicarboxylic acid Solubility

Welcome to the Application Scientist Support Portal. As drug discovery increasingly moves to escape "flatland," rigid sp³-rich scaffolds like spiro[1]heptane have become highly valuable bioisosteres for piperidine and benzene rings, offering improved metabolic stability and novel intellectual property space[2][3]. However, incorporating a gem-dicarboxylic acid onto this highly lipophilic core creates a unique physicochemical paradox that frequently causes solubility bottlenecks in the lab[1].

This guide provides field-proven, mechanistically grounded solutions to overcome the solubility challenges associated with 6,6-dimethylspiro[1]heptane-2,2-dicarboxylic acid (CAS: 2377033-56-0).

Part 1: Diagnostic FAQs – Understanding the Causality

Q1: Why does this compound resist dissolution in standard organic solvents like DCM, chloroform, or cold ethyl acetate? A: The solubility issue is driven by competing structural forces. The spiro[1]heptane core is highly rigid and lipophilic, resisting solvation by highly polar protic solvents. Simultaneously, the 2,2-dicarboxylic acid (gem-diacid) moiety forms an extensive, highly stable network of intermolecular hydrogen-bonded dimers. This dual nature results in an exceptionally high crystal lattice energy. Non-polar and moderately polar solvents (like DCM or EtOAc) lack the hydrogen-bond accepting capacity required to disrupt these robust carboxylic acid dimers.

Q2: Can I use heat to force the compound into solution in non-polar solvents? A: Absolutely not. Applying heat is a critical experimental error when working with gem-dicarboxylic acids. These specific moieties are highly susceptible to thermal decarboxylation[4]. If heated (typically >80°C depending on the solvent environment), the molecule will irreversibly release a molecule of CO₂, degrading into the monocarboxylic acid (6,6-dimethylspiro[1]heptane-2-carboxylic acid)[5]. Solubilization must be achieved chemically, not thermally.

Q3: What is the most effective way to solubilize this building block for amide coupling reactions? A: Deprotonation. By introducing a non-nucleophilic organic base (e.g., DIPEA or TEA) to a suspension of the compound in a polar aprotic solvent (like DMF or DMAc), you convert the diacid into a bis-carboxylate salt. This instantly shatters the hydrogen-bonded network, drastically increasing solubility and preparing the carboxylates for activation by coupling reagents (e.g., HATU or EDC).

Part 2: Solubilization Strategy & Workflow

Workflow Start 6,6-dimethylspiroheptane- 2,2-dicarboxylic acid (Solid) Decision Target Application? Start->Decision Assay In Vitro / Bioassay (Aqueous compatible) Decision->Assay Biology Synthesis Organic Synthesis (Amide Coupling / Esterification) Decision->Synthesis Chemistry DMSO Dissolve in 100% DMSO (Vortex/Sonicate at RT) Assay->DMSO Organic Use Polar Aprotic Solvent (DMF, DMAc, THF) Synthesis->Organic Aqueous Dilute into Assay Buffer (Ensure pH > 7.0) DMSO->Aqueous Warning CRITICAL WARNING: Do NOT heat > 80°C (Risk of Decarboxylation) DMSO->Warning Base Add Organic Base (e.g., DIPEA, TEA) Organic->Base Deprotonation Organic->Warning

Decision tree for solubilizing 6,6-dimethylspiro[1]heptane-2,2-dicarboxylic acid.

Part 3: Solvent Compatibility Matrix

To ensure experimental reproducibility, refer to the following quantitative and mechanistic breakdown of solvent interactions with this specific spiro-diacid scaffold.

Solvent ClassRepresentative SolventsSolubilization CapacityMechanistic RationaleRecommended Application
Polar Aprotic (Strong) DMSO, DMF, DMAcHigh Strong H-bond acceptors effectively disrupt the inter-carboxylic acid dimers without requiring heat.Primary choice for high-concentration stock solutions and peptide couplings.
Polar Aprotic (Moderate) THF, 1,4-DioxaneModerate Partial disruption of H-bonds. Often requires the addition of a base for complete dissolution.Grignard reactions, base-assisted organic synthesis.
Non-Polar / Halogenated DCM, Chloroform, HexaneVery Low Incapable of overcoming the high crystal lattice energy of the hydrogen-bonded diacid network.Avoid unless the compound is pre-formed into an organic salt.
Protic (Aqueous Acidic) Water, Buffers (pH < 5)Very Low The highly lipophilic spiro[1]heptane core repels water; diacids remain fully protonated.Do not use. Compound will crash out of solution.
Protic (Aqueous Basic) Buffers (pH > 7.2)High Complete ionization to a bis-carboxylate salt drastically increases aqueous solubility.In vitro biological assays, aqueous extractions.
Part 4: Validated Experimental Protocols
Protocol A: Preparation of 50 mM Stock Solution for In Vitro Assays

This protocol utilizes mechanical disruption rather than thermal energy to preserve the integrity of the gem-diacid.

  • Weighing: Accurately weigh the required mass of 6,6-dimethylspiro[1]heptane-2,2-dicarboxylic acid into a sterile, amber glass vial.

  • Solvent Addition: Add anhydrous, cell-culture grade DMSO to achieve a maximum concentration of 50 mM. (Note: Exceeding 50 mM may lead to precipitation upon freeze-thaw cycles).

  • Mechanical Agitation: Vortex the vial vigorously for 2 to 3 minutes.

  • Sonication (If Required): If visible particulates remain, place the vial in an ultrasonic water bath at room temperature (20–25°C) for 5 to 10 minutes. Do not use a heated bath to avoid the risk of decarboxylation[4][5].

  • Aqueous Dilution: For biological assays, dilute the DMSO stock directly into your assay buffer. Ensure the final buffer pH is ≥ 7.2 to maintain the compound in its soluble, deprotonated state.

Protocol B: Base-Assisted Solubilization for Amide Coupling

This protocol leverages acid-base chemistry to break the crystal lattice, preparing the molecule for standard coupling (e.g., HATU/DIPEA).

  • Suspension: Suspend the diacid in anhydrous DMF or DMAc (typically 0.1 to 0.5 M concentration relative to the solvent). The mixture will initially appear as a cloudy suspension.

  • Deprotonation: Add 2.2 to 2.5 molar equivalents of a non-nucleophilic base (e.g., N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)).

  • Dissolution: Stir the mixture at room temperature for 5 minutes. The base will deprotonate the carboxylic acids, breaking the dimers and forming a highly soluble bis-carboxylate salt. The solution will turn completely clear.

  • Activation: Once clear, proceed immediately with the addition of your chosen coupling reagent (e.g., HATU) followed by the target amine.

References
  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[6]hexanes and spiro[1]heptanes Source: RSC Publishing URL:[Link]

  • Methods of Preparation of Carboxylic Acids Source: GeeksforGeeks URL:[Link]

  • Question 33, Daily Practice Paper 6, Cengage Organic Chemistry for JEE (Advance) - Part 2 Source: Brainly URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of 6,6-Dimethylspiro[3.3]heptane-2,2-dicarboxylic Acid

Welcome to the Application Science Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with 6,6-dimethylspiro[3.3]heptane-2,2-dicarboxylic acid (CAS:...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with 6,6-dimethylspiro[3.3]heptane-2,2-dicarboxylic acid (CAS: 2377033-56-0).

Spirocyclic geminal diacids present unique purification challenges due to their extreme polarity, extensive hydrogen-bonding capabilities, and susceptibility to thermal degradation[1]. This document bypasses generic advice to provide field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols.

Physicochemical Data & Purification Metrics

To design a successful purification strategy, one must first understand the thermodynamic and physical constraints of the molecule. All quantitative metrics relevant to downstream processing are summarized below.

PropertyValue / MetricImplication for Purification Strategy
CAS Number 2377033-56-0Primary identifier for spectral matching and commercial sourcing.
Molecular Weight 212.24 g/mol [2]Required for stoichiometric calculations; detects as m/z 211 [M-H]⁻ in LC-MS.
pKa (Estimated) pKa₁ ~ 2.9, pKa₂ ~ 5.4Aqueous workups require acidification to pH < 1.5 to fully protonate both carboxylates.
Thermal Stability Decarboxylates >100 °C[3]Concentration and drying must be strictly controlled below 40 °C to prevent degradation.
Lipophilicity Highly Polar / Water SolubleNecessitates aggressive "salting-out" techniques and polar organic extraction solvents (e.g., EtOAc).

Troubleshooting & FAQs

Q1: I am losing a significant amount of product during the aqueous workup. Standard extractions with dichloromethane (DCM) or ether yield almost nothing. How can I improve my recovery? Causality & Solution: The gem-dicarboxylic acid moiety makes this molecule exceptionally polar. It forms a robust hydration shell in aqueous media, making standard extraction with non-polar solvents like DCM thermodynamically unfavorable. To force the compound into the organic phase, you must execute a two-pronged approach:

  • Suppress Ionization: Acidify the aqueous layer to pH < 1.5 to ensure both carboxylic acids are fully protonated (neutral).

  • Disrupt Hydration (Salting Out): Saturate the aqueous layer with NaCl. The high concentration of inorganic ions monopolizes the water molecules, drastically reducing the solubility of the organic diacid. Extract with a strong hydrogen-bond accepting solvent like Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF)[4].

Q2: My NMR shows a mixture of the desired diacid and a new compound with only one carboxylic acid peak. What happened? Causality & Solution: You are observing thermal decarboxylation. Geminal diacids (malonic acid derivatives) are notoriously sensitive to thermal stress[3]. When heated, they undergo a concerted pericyclic reaction via a 6-membered cyclic transition state, releasing CO₂ gas and forming an enol intermediate that rapidly tautomerizes to the mono-acid (6,6-dimethylspiro[3.3]heptane-2-carboxylic acid)[5]. Prevention: Never exceed 40 °C during rotary evaporation or vacuum drying. Avoid distillation or high-temperature recrystallization entirely.

Q3: I am trying to purify the crude material via normal-phase silica gel chromatography, but the compound streaks down the column. How do I achieve baseline resolution? Causality & Solution: Carboxylic acids interact strongly with the free silanol groups on the silica stationary phase, causing severe peak tailing. For a gem-diacid, this multipoint binding effect is amplified. Solution: Add a volatile acidic modifier (e.g., 1–2% Acetic Acid or Formic Acid) to your mobile phase (e.g., Hexane/EtOAc or DCM/MeOH). The modifier competitively binds and protonates the silanol sites, keeping your analyte fully protonated and sharpening the elution bands. For high-purity analytical needs, switch to Reverse-Phase HPLC using 0.1% TFA in Water/Acetonitrile.

Q4: My compound is "oiling out" instead of crystallizing during recrystallization. How can I force a proper crystalline lattice to form? Causality & Solution: "Oiling out" (liquid-liquid phase separation) occurs when the solute's melting point is lower than the temperature at which it saturates the solvent, or when impurities disrupt the highly symmetrical, rigid spiro[3.3]heptane crystal lattice[1]. Solution: Switch to a binary solvent system with a steeper solubility curve, such as EtOAc/Heptane. Dissolve the crude in a minimum amount of warm EtOAc (<40 °C), then add Heptane dropwise until slightly cloudy. Introduce seed crystals to bypass the initial nucleation energy barrier.

Validated Experimental Protocols

The following methodologies are designed as self-validating systems, ensuring you can verify the success of each step before proceeding.

Protocol A: pH-Driven Liquid-Liquid Extraction & Salting Out
  • Aqueous Preparation: Transfer the crude reaction mixture containing the sodium salt of the diacid to an Erlenmeyer flask.

  • Thermal Control: Submerge the flask in an ice-water bath.

    • Validation Check: Ensure the internal temperature drops below 5 °C to prevent exothermic degradation during the subsequent acidification.

  • Acidification: Slowly add 2M HCl dropwise while stirring vigorously until the solution reaches pH 1.5.

    • Validation Check: Spot the solution on pH indicator paper; a deep red color confirms complete protonation.

  • Salting Out: Add solid NaCl to the acidified aqueous layer until no more dissolves (saturation).

  • Extraction: Transfer to a separatory funnel and extract with 3 × 1 volume of cold EtOAc.

    • Validation Check: Perform a quick TLC (DCM:MeOH:AcOH 90:9:1) of the organic layer and stain with Bromocresol Green. A yellow spot on a blue background confirms the diacid has successfully partitioned into the organic layer.

  • Drying & Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate on a rotary evaporator. Set the water bath to a strict maximum of 35 °C to prevent thermal decarboxylation.

Protocol B: Low-Temperature Recrystallization
  • Dissolution: Place the crude, dried diacid in a round-bottom flask. Add a minimum volume of EtOAc and warm gently to 35 °C until just dissolved.

  • Anti-Solvent Addition: Remove from heat. Slowly add Heptane (anti-solvent) dropwise while swirling until the solution remains faintly turbid.

  • Nucleation: Allow the flask to stand undisturbed at room temperature for 2 hours, then transfer to a 4 °C refrigerator overnight.

    • Validation Check: The formation of distinct, colorless crystals (rather than a viscous oil at the bottom of the flask) confirms successful lattice formation.

  • Isolation: Filter the crystals via vacuum filtration, wash with ice-cold Heptane, and dry under high vacuum at room temperature for 12 hours.

Workflows & Mechanistic Visualizations

Extraction N1 Aqueous Reaction Mixture (Diacid Sodium Salt) N2 Acidify to pH 1.5 (2M HCl) N1->N2 N3 Salting Out (Saturate with NaCl) N2->N3 N4 Liquid-Liquid Extraction (EtOAc or 2-MeTHF) N3->N4 N5 Organic Phase (Protonated Diacid) N4->N5 Top Layer N6 Aqueous Phase (Inorganic Waste) N4->N6 Bottom Layer N7 Dry over Na2SO4 & Concentrate (<40°C) N5->N7

Figure 1: pH-driven liquid-liquid extraction workflow for highly polar gem-diacids.

Decarboxylation A 6,6-dimethylspiro[3.3]heptane -2,2-dicarboxylic acid B Thermal Stress (>100°C) A->B C 6-Membered Cyclic Transition State B->C Heat D Enol Intermediate + CO2 (gas) C->D -CO2 E 6,6-dimethylspiro[3.3]heptane -2-carboxylic acid D->E Tautomerization

Figure 2: Thermal decarboxylation mechanism of gem-diacids into mono-acids.

References

  • Synthesis of spiro[3.3]heptane-2-carboxylic acid Source: PrepChem URL:[Link]

  • Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks Source: ChemRxiv URL:[Link]

  • Synthesis and Biological Activity of Water-Soluble Maleimide Derivatives of the Anticancer Drug Carboplatin Designed as Albumin-Binding Prodrugs Source: Bioconjugate Chemistry (ACS Publications) URL:[Link]

  • Decarboxylation Source: Master Organic Chemistry URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in Spiro[3.3]heptane Dicarboxylic Acid Reactions

Welcome to the Technical Support Center for spirocyclic scaffold functionalization. Spiro[3.3]heptane dicarboxylic acids are highly valued in modern drug discovery as saturated, three-dimensional bioisosteres for ortho-,...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for spirocyclic scaffold functionalization. Spiro[3.3]heptane dicarboxylic acids are highly valued in modern drug discovery as saturated, three-dimensional bioisosteres for ortho-, meta-, and para-substituted benzene rings[1]. By replacing flat aromatic rings with these rigid spirocycles, medicinal chemists can improve physicochemical properties such as aqueous solubility, lipophilicity, and metabolic stability[2].

However, functionalizing these scaffolds—particularly via amide coupling—presents significant synthetic bottlenecks. This guide provides field-proven troubleshooting strategies, reagent selection matrices, and self-validating protocols to help you overcome steric hindrance in your workflows.

Section 1: Troubleshooting Guides & FAQs

Q1: Why do standard coupling reagents like EDC/HOBt or DCC fail to produce high yields with spiro[3.3]heptane dicarboxylic acids? A: The spiro[3.3]heptane core adopts a rigid, puckered conformation. While the carboxylic acids are typically located at the secondary C2 and C6 positions, the dense, three-dimensional bulk of the adjacent cyclobutane rings severely restricts conformational freedom[3]. This "butterfly-like" geometry creates significant transannular steric clashes that block the optimal Bürgi-Dunitz trajectory for incoming nucleophiles. When using standard carbodiimides (EDC/DCC), the initial O-acylisourea intermediate forms, but the subsequent attack by the amine is sterically retarded. This delay allows competing side reactions—such as the rearrangement of the O-acylisourea to an unreactive N-acylurea—to dominate, resulting in poor yields.

Q2: Which coupling reagents are best suited for highly sterically hindered spirocyclic acids? A: For severe steric hindrance, aminium/uronium salts based on HOAt (e.g., HATU) or Oxyma (e.g., COMU) are highly recommended. HATU converts the carboxylic acid into an highly reactive OAt active ester. The causality behind its success lies in the pyridine nitrogen of the HOAt leaving group, which provides anchimeric assistance (neighboring group participation) to hydrogen-bond with the incoming amine, accelerating nucleophilic attack despite the steric bulk. Alternatively, COMU offers similar coupling efficiency with a lower risk of explosion and reduced allergenic potential compared to benzotriazole derivatives[4].

Q3: How can I scale up the amidation of spiro[3.3]heptane dicarboxylic acid without tedious chromatographic purification? A: Propylphosphonic anhydride (T3P®) is the optimal reagent for scale-up. T3P mediates the coupling of sterically hindered carboxylic acids with excellent yields and minimal epimerization[5]. Because T3P and its byproducts are highly water-soluble, they can be completely removed via simple aqueous washing, eliminating the need for column chromatography[6].

Section 2: Reagent Selection Matrix

To streamline your experimental design, refer to the following quantitative summary of coupling reagents evaluated for spirocyclic functionalization:

Coupling ReagentActive IntermediateSteric ToleranceByproduct RemovalRecommended Use Case
EDC / HOBt O-Acylisourea / OBt esterLowAqueous washUnhindered primary amines (Routine synthesis)
HATU OAt esterVery HighBasic aqueous washSevere steric hindrance; secondary amines
COMU Oxyma esterHighAqueous washFast reactions; safer alternative to HATU[4]
T3P Mixed phosphonic anhydrideHighHighly water-solubleLarge-scale synthesis; low epimerization[5]

Section 3: Validated Experimental Protocols

Protocol A: High-Efficiency Amide Coupling using HATU (Analytical/Milligram Scale)

Self-Validating Mechanism: The use of a pre-activation step ensures complete formation of the active ester before the nucleophile is introduced. This can be directly monitored via LCMS.

  • Pre-activation: Dissolve spiro[3.3]heptane dicarboxylic acid (1.0 eq) and HATU (2.2 eq) in anhydrous DMF (0.2 M concentration). Add N,N-diisopropylethylamine (DIPEA, 4.0 eq) dropwise at 0 °C. Stir for 15 minutes.

    • Validation Check: Quench a 5 µL aliquot in methanol. LCMS analysis should reveal the mass of the methyl ester, confirming successful OAt active ester formation.

  • Coupling: Add the sterically hindered amine (2.2 eq) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO3, and brine. The basic wash is critical as it removes the acidic HOAt byproduct.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash chromatography.

Protocol B: Scalable, Chromatography-Free Amidation using T3P (Gram Scale)

Self-Validating Mechanism: The reaction remains homogeneous throughout, and the complete absence of organic-soluble byproducts guarantees high crude purity upon phase separation.

  • Preparation: Suspend spiro[3.3]heptane dicarboxylic acid (1.0 eq) and the target amine (2.1 eq) in anhydrous ethyl acetate (0.5 M).

  • Activation: Add pyridine or DIPEA (5.0 eq), followed by the dropwise addition of T3P (50 wt% solution in EtOAc, 3.0 eq) at room temperature[6].

  • Reflux (Optional): If the amine is exceptionally hindered, heat the mixture to 60 °C for 8-12 hours.

    • Validation Check: Monitor conversion via TLC; the highly polar dicarboxylic acid baseline spot will completely disappear.

  • Aqueous Workup: Cool to room temperature. Wash the organic phase three times with water. The T3P byproducts partition entirely into the aqueous phase[6].

  • Isolation: Concentrate the organic layer under reduced pressure to yield the analytically pure diamide.

Section 4: Workflow Visualization

Use the following decision tree to determine the optimal coupling strategy based on the steric bulk of your target nucleophile.

Workflow A Spiro[3.3]heptane Dicarboxylic Acid B Evaluate Amine Steric Bulk A->B C Primary Amine (Low Hindrance) B->C D Secondary Amine (High Hindrance) B->D E COMU / DIPEA (Fast, Room Temp) C->E G T3P / Pyridine (Scale-up / Heat) C->G F HATU / HOAt (Anchimeric Assistance) D->F D->G H Spirocyclic Diamide Product E->H F->H G->H

Workflow for selecting coupling reagents based on steric hindrance.

References

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes , RSC Publishing. 3

  • Spiro[3.3]heptane as a Saturated Benzene Bioisostere , PubMed. 1

  • (PDF) Spiro[3.3]heptane as a Saturated Benzene Bioisostere , ResearchGate. 2

  • Peptide Coupling Reagents Guide , Sigma-Aldrich.

  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives , Bachem. 4

  • T3P® (propylphosphonic anhydride) mediated conversion of carboxylic acids into acid azides and one-pot synthesis of ureidopeptides , ResearchGate. 5

  • T3P® (propylphosphonic anhydride) mediated conversion of carboxylic acids into acid azides and one-pot , CORE. 6

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 6,6-Dimethylspiro[3.3]heptane-2,2-dicarboxylic Acid Derivatives

Welcome to the technical support center for the synthesis and optimization of 6,6-dimethylspiro[3.3]heptane-2,2-dicarboxylic acid and its derivatives. This guide is designed for researchers, scientists, and professionals...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and optimization of 6,6-dimethylspiro[3.3]heptane-2,2-dicarboxylic acid and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with these unique spirocyclic scaffolds. Spirocyclic compounds are increasingly important in medicinal chemistry, offering a three-dimensional chemical space that can lead to improved pharmacological properties.[1][2] However, their synthesis can present unique challenges.[2][3] This resource provides in-depth troubleshooting advice and frequently asked questions to help you navigate these complexities and optimize your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for preparing 6,6-dimethylspiro[3.3]heptane-2,2-dicarboxylic acid?

The most common approach involves a two-step sequence:

  • Double alkylation of a malonic ester: Diethyl malonate is a common starting material.[4][5][6] It is treated with a strong base to form an enolate, which then acts as a nucleophile. This enolate is reacted with a suitable electrophile, such as 1,1-bis(bromomethyl)-3,3-dimethylcyclobutane, to form the spirocyclic diester.

  • Hydrolysis of the diester: The resulting diethyl 6,6-dimethylspiro[3.3]heptane-2,2-dicarboxylate is then hydrolyzed, typically under basic conditions (e.g., using sodium hydroxide), followed by acidification to yield the desired 6,6-dimethylspiro[3.3]heptane-2,2-dicarboxylic acid.[7]

Q2: What are the key challenges in synthesizing spirocyclic compounds like this?

The synthesis of spiro compounds can be challenging due to their three-dimensional and conformationally rigid structures.[3] Key difficulties can include achieving high yields in the cyclization step and managing potential side reactions. The creation of a quaternary spiro-carbon center often requires carefully optimized reaction conditions.

Q3: Can I directly synthesize the mono-acid derivative, 6,6-dimethylspiro[3.3]heptane-2-carboxylic acid?

Yes, the mono-acid is typically prepared from the di-acid via a decarboxylation reaction. Gem-dicarboxylic acids, such as 6,6-dimethylspiro[3.3]heptane-2,2-dicarboxylic acid, can lose a molecule of carbon dioxide upon heating to yield the corresponding monocarboxylic acid.[8][9][10][11]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 6,6-dimethylspiro[3.3]heptane-2,2-dicarboxylic acid and its derivatives.

Part 1: Diethyl Malonate Alkylation

Problem 1: Low yield of the spirocyclic diester.

  • Possible Cause 1: Incomplete deprotonation of diethyl malonate.

    • Explanation: The pKa of diethyl malonate is approximately 13.[5] A sufficiently strong base is required for complete enolate formation.

    • Solution:

      • Ensure your base (e.g., sodium ethoxide) is fresh and anhydrous.

      • Consider using a stronger base like sodium hydride if you suspect incomplete deprotonation.

      • Use a stoichiometric amount of base relative to diethyl malonate.

  • Possible Cause 2: Competing elimination reaction of the alkylating agent.

    • Explanation: If the reaction temperature is too high, the alkylating agent may undergo elimination instead of substitution.

    • Solution:

      • Maintain a controlled temperature during the addition of the alkylating agent.

      • Consider adding the alkylating agent slowly to the enolate solution to manage any exotherm.

  • Possible Cause 3: Formation of mono-alkylated or polymeric side products.

    • Explanation: If the stoichiometry is not carefully controlled, or if the reaction conditions are not optimal, you may see incomplete cyclization or polymerization.

    • Solution:

      • Ensure a 1:1 molar ratio of diethyl malonate to the 1,1-bis(bromomethyl)-3,3-dimethylcyclobutane.

      • High dilution conditions can favor the intramolecular cyclization over intermolecular polymerization.

Problem 2: Difficulty in purifying the spirocyclic diester.

  • Possible Cause: Presence of unreacted starting materials or side products.

    • Solution:

      • Aqueous Workup: Wash the reaction mixture with water to remove any remaining base and inorganic salts. A brine wash can help to break up emulsions.

      • Column Chromatography: If simple extraction does not yield a pure product, silica gel column chromatography is a reliable purification method. A gradient of ethyl acetate in hexanes is a good starting point for elution.

      • Vacuum Distillation: For larger scale reactions, vacuum distillation can be an effective purification technique for the liquid diester.

Part 2: Hydrolysis of the Diester

Problem 3: Incomplete hydrolysis to the dicarboxylic acid.

  • Possible Cause 1: Insufficient reaction time or temperature.

    • Explanation: Ester hydrolysis, especially of sterically hindered esters, can be slow.

    • Solution:

      • Increase the reaction time and/or temperature. Monitoring the reaction by TLC or LC-MS can help determine the optimal reaction time.

      • Refluxing the reaction mixture is a common practice.[7]

  • Possible Cause 2: Insufficient amount of base.

    • Explanation: Hydrolysis is a saponification reaction that consumes the base. A stoichiometric excess of base is required.

    • Solution:

      • Use at least two equivalents of base (e.g., NaOH or KOH) per equivalent of the diester. An excess of 2.2 to 4 equivalents is often used to drive the reaction to completion.[7]

Problem 4: The dicarboxylic acid product is difficult to isolate.

  • Possible Cause: The dicarboxylic acid is soluble in the aqueous layer.

    • Explanation: As a dicarboxylate salt, the product will be highly soluble in the aqueous basic solution.

    • Solution:

      • After hydrolysis, carefully acidify the aqueous solution with a strong acid (e.g., HCl) to a pH of around 2-3.[7] This will protonate the carboxylate groups, making the dicarboxylic acid less soluble in water.

      • The dicarboxylic acid may precipitate out of the solution upon acidification. If it does not, extract the acidified aqueous layer multiple times with a suitable organic solvent like ethyl acetate.[7]

Part 3: Decarboxylation to the Monocarboxylic Acid

Problem 5: Incomplete decarboxylation.

  • Possible Cause: Insufficient temperature or reaction time.

    • Explanation: Decarboxylation of gem-dicarboxylic acids is a thermally driven process.[12][13]

    • Solution:

      • Heat the neat dicarboxylic acid at a temperature above its melting point. Temperatures in the range of 150-200 °C are typically effective.[11]

      • The reaction can be monitored by observing the cessation of CO2 evolution.

Problem 6: The monocarboxylic acid product is impure.

  • Possible Cause: Thermal decomposition at high temperatures.

    • Solution:

      • Perform the decarboxylation under a nitrogen atmosphere to prevent oxidative decomposition.

      • Use the minimum temperature required for a reasonable reaction rate.

      • The crude monocarboxylic acid can be purified by recrystallization or column chromatography.

Experimental Protocols

Protocol 1: Synthesis of Diethyl 6,6-dimethylspiro[3.3]heptane-2,2-dicarboxylate
ReagentMolar Eq.MWAmountMoles
Diethyl malonate1.0160.17
Sodium Ethoxide2.168.05
1,1-bis(bromomethyl)-3,3-dimethylcyclobutane1.0285.99
Anhydrous Ethanol--

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel under a nitrogen atmosphere, dissolve sodium ethoxide in anhydrous ethanol.

  • Add diethyl malonate dropwise to the stirred solution at room temperature.

  • Heat the mixture to reflux for 30 minutes to ensure complete enolate formation.

  • Dissolve 1,1-bis(bromomethyl)-3,3-dimethylcyclobutane in anhydrous ethanol and add it dropwise to the refluxing enolate solution over 1-2 hours.

  • After the addition is complete, continue to reflux the mixture for an additional 12-16 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Add water to the residue and extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diester.

  • Purify the crude product by vacuum distillation or silica gel column chromatography.

Protocol 2: Hydrolysis to 6,6-Dimethylspiro[3.3]heptane-2,2-dicarboxylic Acid
ReagentMolar Eq.MWAmountMoles
Diethyl 6,6-dimethylspiro[3.3]heptane-2,2-dicarboxylate1.0268.36
Sodium Hydroxide4.040.00
Water--
Methanol or Ethanol--
Concentrated HCl--

Procedure:

  • Dissolve the diester in a mixture of methanol or ethanol and a solution of sodium hydroxide in water.[7]

  • Heat the mixture to reflux for 12 hours.[7]

  • Monitor the reaction by TLC until the starting material is no longer visible.

  • Cool the reaction mixture and remove the alcohol under reduced pressure.

  • Wash the aqueous layer with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with concentrated HCl.[7]

  • If a precipitate forms, collect it by filtration, wash with cold water, and dry under vacuum.

  • If no precipitate forms, extract the aqueous layer with ethyl acetate (3x).[7]

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the dicarboxylic acid.

Visualizations

Synthesis_Workflow cluster_0 Step 1: Alkylation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Decarboxylation Diethyl Malonate Diethyl Malonate Enolate Enolate Diethyl Malonate->Enolate Deprotonation Base (NaOEt) Base (NaOEt) Base (NaOEt)->Enolate 1,1-bis(bromomethyl)-3,3-dimethylcyclobutane 1,1-bis(bromomethyl)-3,3-dimethylcyclobutane Spiro-diester Spiro-diester 1,1-bis(bromomethyl)-3,3-dimethylcyclobutane->Spiro-diester Spiro-dicarboxylic Acid Spiro-dicarboxylic Acid Spiro-diester->Spiro-dicarboxylic Acid NaOH, H2O/MeOH then H+ Spiro-diester->Spiro-dicarboxylic Acid Enolate->Spiro-diester Double Alkylation Spiro-monocarboxylic Acid Spiro-monocarboxylic Acid Spiro-dicarboxylic Acid->Spiro-monocarboxylic Acid Heat (-CO2) Spiro-dicarboxylic Acid->Spiro-monocarboxylic Acid

Caption: Synthetic workflow for 6,6-dimethylspiro[3.3]heptane derivatives.

Troubleshooting_Alkylation Low Yield Low Yield Incomplete Deprotonation Incomplete Deprotonation Low Yield->Incomplete Deprotonation Side Reactions Side Reactions Low Yield->Side Reactions Check Base Quality\nUse Stronger Base Check Base Quality Use Stronger Base Incomplete Deprotonation->Check Base Quality\nUse Stronger Base Control Temperature\nUse High Dilution Control Temperature Use High Dilution Side Reactions->Control Temperature\nUse High Dilution Purification Issues Purification Issues Unreacted SM Unreacted SM Purification Issues->Unreacted SM Optimize Workup\nColumn Chromatography Optimize Workup Column Chromatography Unreacted SM->Optimize Workup\nColumn Chromatography

Caption: Troubleshooting decision tree for the alkylation step.

References

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery - Taylor & Francis. (2022, March 25).
  • Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed. (2022, March 25).
  • Decarboxylation Reaction | Mechanism, Enzymes, Examples & Role in Metabolism - Allen.
  • Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted - PMC. (2022, November 19).
  • Decarboxylation - Master Organic Chemistry. (2022, May 20).
  • Challenges associated in the synthesis of 5‐ and 6‐ membered spiro‐2H‐pyrroles.
  • Decarboxylation Mechanisms and Examples | PDF | Carboxylic Acid - Scribd.
  • Expedient synthesis of spiro[3.
  • Spiro Compounds - Synthesis and Applic
  • (Short Trick)Heating of Gem Dicarboxylic acid (Decarboxylation)- JEE||NEET||CBSE(Organic Chem.) - YouTube. (2017, December 27).
  • Heating effect on Gem Dicarboxylic acid (Decarboxylation)
  • Synthesis of (racemic) spiro[3.3]heptanones. Reaction conditions: (i)...
  • 6,6-dimethylspiro[3.3]heptane-2,2-dicarboxylic acid - Sigma-Aldrich.
  • Synthesis of spiro[3.3]heptane-2-carboxylic acid.
  • Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks.
  • Selective P450BM3 Hydroxylation of the Spiro[3.
  • Diethyl malon
  • 22.7: Alkylation of Enolate Ions - Chemistry LibreTexts. (2025, March 12).
  • 6,6-dimethylspiro[3.3]heptane-2-carboxylic acid - Sigma-Aldrich.
  • Scheme 1. Alkylation of diethyl malonate (1) under microwave (MW) conditions.
  • Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks | ChemRxiv.
  • 6,6-dimethylspiro[3.
  • diethyl 1,1-cyclobutanedicarboxyl
  • Pd-Catalyzed Alkene Difunctionalization Reactions of Malonate Nucleophiles.
  • Optimizing reaction conditions for the synthesis of spiro-1,3-indandiones - Benchchem.
  • Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes.
  • 16 - Organic Syntheses Procedure.
  • Spiro[3.3]heptane-2-carboxylic acid | 28114-87-6.
  • Spiro[3.3]heptane-2,2-dicarboxylic acid | Sapphire Bioscience.
  • 6,6-Dimethoxy-spiro[3.3]heptane-2,2-dicarboxylic acid diethyl ester - ChemicalBook.
  • Stereoisomers of spiro[3.3]heptane-2,6-dicarboxylic acid linker (L).
  • Enantiopure spiro[3.3]heptane-2,6-dicarboxylic acid - PubMed. (2002, January 15).
  • Hydrolysis of 6,6-dimethyl-4,8-dioxo-5,7-dioxaspiro [2.
  • NRC Publications Archive Archives des public
  • Instantaneous Hydrolysis of NerveAgent Simulants with a SixConnected ZirconiumBased MetalOrganic Framework - Northwestern University. (2015, May 7).
  • Chimie Organique - Public
  • Acetylenedicarboxylic acid, dimethyl ester - Organic Syntheses Procedure.

Sources

Optimization

Technical Support Center: Crystallization of 6,6-Dimethylspiroheptane-2,2-dicarboxylic acid

Technical Support Center: Crystallization of 6,6-Dimethylspiro[1]heptane-2,2-dicarboxylic acid Welcome to the Advanced Materials & API Intermediates Support Portal. This guide is designed for researchers and drug develop...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Crystallization of 6,6-Dimethylspiro[1]heptane-2,2-dicarboxylic acid

Welcome to the Advanced Materials & API Intermediates Support Portal. This guide is designed for researchers and drug development professionals handling rigid spirocyclic bioisosteres.

System Overview & Mechanistic Rationale

6,6-Dimethylspiro[1]heptane-2,2-dicarboxylic acid (CAS: 2377033-56-0) is a highly rigid, sp³-rich aliphatic dicarboxylic acid[2]. Compounds featuring the spiro[1]heptane core are increasingly utilized as bioisosteres for saturated six-membered rings and as structural linkers in Metal-Organic Frameworks (MOFs) due to their defined steric bulk and geometric rigidity[3].

The Crystallization Challenge: Because of its rigid spirocyclic backbone and the dense hydrogen-bonding network of the 2,2-dicarboxylic acid moiety, this compound is prone to solvent entrapment and "oiling out" (liquid-liquid phase separation) if supersaturation is generated too rapidly. Successful crystallization requires precise control over thermodynamics (temperature gradients) and kinetics (pH shift rates) to allow the bulky framework sufficient time to orient into a highly ordered crystal lattice[4].

Crystallization Decision Matrix

Depending on the purity of your crude input, you must choose between a pH-driven isoelectric precipitation (best for crude reaction mixtures) or a thermal recrystallization (best for upgrading the purity of isolated solids).

CrystallizationWorkflow Start Crude 6,6-Dimethylspiro[3.3]heptane- 2,2-dicarboxylic acid DissolveAq Dissolve in Aq. NaOH (pH > 9) [Deprotonation] Start->DissolveAq Method A DissolveOrg Dissolve in Hot EtOH/H2O [Thermal Dissolution] Start->DissolveOrg Method B Filter Hot/Polish Filtration [Remove Insoluble Impurities] DissolveAq->Filter DissolveOrg->Filter Precipitate Slow Acidification (HCl to pH 2) [Isoelectric Precipitation] Filter->Precipitate If Method A Cooling Controlled Cooling (0.5°C/min) [Supersaturation] Filter->Cooling If Method B Isolate Filter, Wash (Cold H2O), Dry [Pure Crystalline Diacid] Precipitate->Isolate Cooling->Isolate

Workflow for the crystallization of 6,6-dimethylspiro[1]heptane-2,2-dicarboxylic acid.

Solvent Selection & Quantitative Data

Selecting the correct solvent system is critical. The table below summarizes the validated solvent systems based on the solubility profile of the spiro-diacid.

Solvent SystemTemp Range (°C)Solubility ProfileApplication Rationale
Deionized Water 5 – 95Poor (Cold) / Moderate (Hot)Ideal for pH-shift precipitation. The strong H-bonding network of water effectively solvates the basic disodium salt but rejects the fully protonated diacid[1].
Ethanol / Water (1:1 v/v) 0 – 80Moderate (Cold) / High (Hot)Best for thermal recrystallization. Ethanol disrupts the diacid's intermolecular H-bonds at elevated temperatures, while water acts as the anti-solvent upon cooling[4].
Ethyl Acetate / Hexanes 20 – 70High (EtOAc) / Poor (Hexanes)Suitable for moisture-sensitive downstream applications. EtOAc acts as the good solvent; hexanes drive supersaturation[4].

Standard Operating Procedures (SOPs)

Method A: pH-Driven Isoelectric Crystallization (Aqueous)

Use this method if your compound is crude and contains non-polar organic impurities.

  • Suspension: Suspend the crude 6,6-dimethylspiro[1]heptane-2,2-dicarboxylic acid in deionized water (10 mL per gram of crude).

  • Deprotonation: Add 2M NaOH dropwise under moderate stirring until the pH reaches 9.0–10.0.

    • Causality: This deprotonates the carboxylic acids, forming the highly soluble disodium salt. Non-polar organic impurities will remain suspended.

  • Polish Filtration: Pass the basic solution through a 0.45 µm PTFE filter to remove insoluble organic impurities and dust.

  • Thermal Conditioning: Heat the filtrate to 40°C.

    • Causality: Mild heating increases the solubility threshold of the protonated species, preventing rapid, uncontrolled nucleation during the initial acid addition.

  • Controlled Acidification: Add 1M HCl dropwise at a strict rate of 0.5 mL/min until the pH reaches 2.0.

    • Causality: The pKa of the diacid requires a terminal pH < 3 to ensure complete protonation. Slow addition prevents local supersaturation spikes that cause oiling out.

  • Maturation & Isolation: Cool the suspension slowly (0.5°C/min) to 5°C. Filter the resulting crystals, wash with ice-cold water, and dry under vacuum at 50°C to constant weight.

Method B: Thermal Recrystallization (Solvent-Based)

Use this method to upgrade the polymorphic purity or visual appearance of an already isolated solid.

  • Dissolution: Suspend the diacid in a minimal volume of Ethanol/Water (1:1 v/v) at room temperature.

  • Heating: Heat the mixture to 80°C under reflux until complete dissolution is achieved.

  • Cooling Gradient: Cool the solution to room temperature at a controlled rate of 0.5°C/min.

    • Causality: Slow cooling allows the rigid spirocyclic backbone to orient properly into the crystal lattice, preventing solvent inclusion and yielding well-defined macroscopic crystals[4].

  • Isolation: Further cool to 0°C in an ice bath for 2 hours to maximize yield. Isolate via vacuum filtration and wash with a minimal amount of cold ethanol.

Troubleshooting & FAQs

Q: During pH-shift crystallization, my product forms a sticky, gummy mass instead of a powder. How do I fix this? A: This phenomenon is known as "oiling out" or liquid-liquid phase separation (LLPS). It occurs when the local concentration of the protonated diacid exceeds its solubility limit so rapidly that it forms a solute-rich liquid phase rather than a solid crystal lattice.

  • Causality: The rigid, bulky nature of the 6,6-dimethylspiro[1]heptane core requires time to orient into a stable crystal packing[3]. Rapid addition of HCl kinetically traps the molecules in a disordered state.

  • Solution: Heat the basic aqueous solution to 40–50°C before acidification. Add the 1M HCl slowly (e.g., via a syringe pump). Once the solution becomes slightly cloudy (the cloud point), pause the acid addition for 15 minutes to allow seed crystals to form, then resume.

Q: What is the optimal terminal pH for maximum recovery in Method A? A: You must drive the pH down to 2.0–2.5 .

  • Causality: The 2,2-dicarboxylic acid moiety contains two closely spaced carboxyl groups. While the first pKa is typically around 4.0, the second pKa is often higher due to electrostatic repulsion. To ensure the molecule is fully protonated and electrically neutral (which minimizes aqueous solubility), the pH must be at least two units below the lowest pKa.

Q: Can I use standard normal-phase silica gel chromatography instead of crystallization to purify this compound? A: While possible, crystallization is vastly superior for this specific compound.

  • Causality: Dicarboxylic acids streak heavily on standard normal-phase silica due to strong, irreversible hydrogen bonding with the stationary phase silanol groups, leading to poor recovery and high solvent consumption. Recrystallization from water or ethanol/water takes advantage of the molecule's highly crystalline nature and is infinitely more scalable[4],[1].

Q: Why is my crystal habit needle-like and difficult to filter? A: Rapid acidification or rapid cooling causes high supersaturation, promoting fast 1D growth (needles).

  • Causality: The spiro-backbone directs strong hydrogen bonding along a single axis if kinetically driven.

  • Solution: Lower your cooling rate to 0.1°C/min or utilize a prolonged isothermal hold at the cloud point to promote 3D crystal growth (prisms/blocks).

References

  • Title: 6,6-dimethylspiro[1]heptane-2,2-dicarboxylic acid | 2377033-56-0. Source: sigmaaldrich.com. URL: 2

  • Title: Fecht's acid revisited: a spirocyclic dicarboxylate for non-aromatic MOFs. Source: rsc.org. URL: 3

  • Title: 2,2-Bis(bromomethyl)spiro[1]heptane|For Research. Source: benchchem.com. URL: 4

  • Title: Preparation and Characterization of a New Chiral Metal-Organic Framework with Spiranes. Source: researchgate.net. URL: 1

Sources

Reference Data & Comparative Studies

Validation

6,6-dimethylspiro[3.3]heptane-2,2-dicarboxylic acid vs cyclobutane-1,1-dicarboxylic acid

A Comparative Guide to Spirocyclic and Monocyclic Scaffolds in Medicinal Chemistry An In-depth Analysis of 6,6-dimethylspiro[3.3]heptane-2,2-dicarboxylic acid and Cyclobutane-1,1-dicarboxylic acid In the landscape of mod...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Spirocyclic and Monocyclic Scaffolds in Medicinal Chemistry

An In-depth Analysis of 6,6-dimethylspiro[3.3]heptane-2,2-dicarboxylic acid and Cyclobutane-1,1-dicarboxylic acid

In the landscape of modern drug discovery, the architectural design of small molecules is paramount. Medicinal chemists continuously seek novel scaffolds that can impart favorable physicochemical and pharmacokinetic properties to drug candidates. The strategic shift from flat, aromatic structures to more three-dimensional, sp³-rich cores has been a significant trend, aiming to improve target engagement, solubility, and metabolic stability.[1][2][3] This guide provides a detailed comparison of two distinct carboxylic acid-bearing scaffolds: the rigid, complex 6,6-dimethylspiro[3.3]heptane-2,2-dicarboxylic acid and the simpler, more fundamental cyclobutane-1,1-dicarboxylic acid.

Introduction to the Scaffolds

Cyclobutane-1,1-dicarboxylic acid is a well-established building block in medicinal chemistry.[4][5] Its puckered four-membered ring serves as a versatile bioisosteric replacement for other common motifs, such as gem-dimethyl groups or larger cyclic systems.[4][5] Its utility is exemplified by its role as a key starting material in the synthesis of the platinum-based chemotherapy drug, carboplatin.[6]

6,6-dimethylspiro[3.3]heptane-2,2-dicarboxylic acid represents a more contemporary and structurally sophisticated scaffold. Spirocycles, which feature two rings connected by a single common atom, are gaining prominence for their ability to introduce conformational rigidity and a well-defined three-dimensional geometry.[1][7][8][9][10][11][12] The spiro[3.3]heptane framework, in particular, is valued as a saturated bioisostere for phenyl rings, enabling chemists to "escape from flatland" and explore novel chemical space with potentially improved drug-like properties.[9][13]

Structural and Conformational Analysis

The fundamental difference between these two molecules lies in their topology and conformational flexibility.

  • Cyclobutane-1,1-dicarboxylic acid: The cyclobutane ring is not planar but exists in a puckered conformation. This puckering introduces a degree of three-dimensionality. However, the ring is still relatively small and possesses a degree of conformational flexibility. The two carboxylic acid groups emanate from the same carbon atom, creating a specific spatial arrangement for potential interactions with biological targets.[4][5]

  • 6,6-dimethylspiro[3.3]heptane-2,2-dicarboxylic acid: This molecule is inherently more rigid and complex. The spirocyclic fusion of two cyclobutane rings locks the overall structure into a well-defined, three-dimensional shape.[9][14] This rigidity can be highly advantageous in drug design, as it reduces the entropic penalty upon binding to a target protein and allows for the precise positioning of functional groups (the dicarboxylic acids) in space.[1] The gem-dimethyl group on the distal ring adds steric bulk and lipophilicity.

Caption: Structural features of the two dicarboxylic acid scaffolds.

Comparative Physicochemical Properties

The structural differences manifest in distinct physicochemical properties, which are critical for a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyCyclobutane-1,1-dicarboxylic acid6,6-dimethylspiro[3.3]heptane-2,2-dicarboxylic acidRationale for Difference
Molecular Weight 144.13 g/mol 212.25 g/mol [15]The spiro-scaffold is significantly larger due to the second ring and dimethyl groups.
logP (calculated) ~ -0.1 to 0.5~ 1.5 to 2.0Increased carbon count and the presence of lipophilic gem-dimethyl groups in the spiro-scaffold increase its lipophilicity.
pKa (estimated) pKa1: ~3.1, pKa2: ~5.9[6]pKa1: ~3.0, pKa2: ~6.0The electronic environment of the dicarboxylic acid moiety is similar in both, leading to comparable acidity.[16][17]
Fraction of sp³ carbons (Fsp³) 0.670.82The spiro-scaffold has a higher proportion of saturated carbons, a desirable trait often linked to improved clinical success.[3]
Topological Polar Surface Area (TPSA) 74.6 Ų[18]74.6 ŲTPSA is dominated by the two carboxylic acid groups, which are present in both molecules.
Applications in Medicinal Chemistry

The choice between these scaffolds depends entirely on the specific goals of the drug design program.

Use Cases for Cyclobutane-1,1-dicarboxylic acid:

  • Chelating Agent: Its primary and most famous application is in forming a stable chelate with platinum in the drug carboplatin, where the dicarboxylate acts as a leaving group.[6]

  • Scaffold for Rigidity: It is often used to conformationally constrain a flexible aliphatic chain or to replace a gem-dimethyl group to fine-tune steric interactions.[4][5]

  • Vectorial Control: The 1,1-substitution pattern provides a well-defined exit vector for attached pharmacophoric groups.

Use Cases for 6,6-dimethylspiro[3.3]heptane-2,2-dicarboxylic acid:

  • 3D Pharmacophore Scaffolding: The rigid spirocyclic core allows for the precise projection of the carboxylic acids (or derivatives) into three-dimensional space to optimize interactions with a target's binding pocket.[7][8][9] This can lead to significant gains in potency and selectivity.[10]

  • Improving ADME Properties: Replacing planar aromatic rings with sp³-rich scaffolds like spiro[3.3]heptane can improve metabolic stability and aqueous solubility.[1][11]

  • Novel IP Space: As a more complex and less-utilized scaffold, it offers opportunities to generate novel intellectual property.[10]

Experimental Protocol: Comparative Determination of Lipophilicity (logP) by RP-HPLC

Lipophilicity (logP) is a critical parameter influencing a drug's membrane permeability and metabolic profile. A standard method for its estimation is through Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[19][20]

Objective: To determine and compare the retention factors (k) of the two title compounds, which correlate with their logP values. A higher retention factor indicates greater lipophilicity.

Methodology:

  • Standard Preparation: Prepare 1 mg/mL stock solutions of 6,6-dimethylspiro[3.3]heptane-2,2-dicarboxylic acid and cyclobutane-1,1-dicarboxylic acid in methanol.

  • Mobile Phase Preparation: Prepare an isocratic mobile phase consisting of a mixture of methanol and a buffered aqueous solution (e.g., 20 mM phosphate buffer, pH 7.4). A typical starting ratio would be 60:40 methanol:buffer.

  • HPLC System Setup:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Detector: UV detector set to a wavelength where both compounds show some absorbance (e.g., 210 nm), or an Evaporative Light Scattering Detector (ELSD) if UV chromophores are absent.

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject a blank (methanol) to establish the baseline.

    • Inject an unretained compound (e.g., uracil) to determine the column dead time (t₀).

    • Inject each standard solution in triplicate and record the retention time (tᵣ).

  • Data Processing:

    • Calculate the retention factor (k) for each compound using the formula: k = (tᵣ - t₀) / t₀ .

    • The logP can be estimated by creating a calibration curve using a set of standards with known logP values, plotting log(k) vs. logP.[21]

Expected Outcome: 6,6-dimethylspiro[3.3]heptane-2,2-dicarboxylic acid will exhibit a significantly longer retention time (tᵣ) and thus a larger retention factor (k) than cyclobutane-1,1-dicarboxylic acid, confirming its higher lipophilicity.

G cluster_workflow Experimental Workflow: RP-HPLC for Lipophilicity prep 1. Sample & Mobile Phase Preparation hplc 2. HPLC System Setup (C18 Column, Isocratic Flow) prep->hplc inject 3. Injection Sequence (Blank, t0 Marker, Samples) hplc->inject detect 4. UV/ELSD Detection & Data Acquisition inject->detect calc 5. Calculation k = (tR - t0) / t0 detect->calc result Result: Comparative Lipophilicity (k value) calc->result

Caption: Workflow for comparative lipophilicity analysis by RP-HPLC.

Conclusion and Outlook

The choice between cyclobutane-1,1-dicarboxylic acid and 6,6-dimethylspiro[3.3]heptane-2,2-dicarboxylic acid is a classic case of balancing molecular simplicity against structural sophistication in drug design.

  • Cyclobutane-1,1-dicarboxylic acid is a reliable, synthetically accessible building block ideal for introducing conformational constraint or serving as a simple chelating linker. Its lower molecular weight and lipophilicity make it a suitable choice for incremental modifications where maintaining a lower overall molecular size is critical.

  • 6,6-dimethylspiro[3.3]heptane-2,2-dicarboxylic acid is a powerful tool for projects requiring a significant leap into three-dimensional chemical space. Its rigid framework offers a superior platform for precise pharmacophore orientation and is an excellent strategy for escaping the metabolic liabilities of planar systems.[1][11] The trade-off is a higher molecular weight and increased synthetic complexity.

As drug discovery continues to evolve, the strategic use of sp³-rich, rigid scaffolds like the spiro[3.3]heptane system will likely become more prevalent, offering chemists innovative solutions to long-standing challenges in optimizing potency, selectivity, and pharmacokinetic profiles.[12]

References

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. RSC Publishing.
  • 6,6-dimethylspiro[3.3]heptane-2-carboxylic acid — Chemical Substance Information. ECHA.
  • Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. PMC.
  • Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. ResearchGate.
  • Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. ACS Publications.
  • Cyclobutane-1,1-dicarboxylic acid 99 5445-51-2. MilliporeSigma.
  • Stereoisomers of spiro[3.3]heptane-2,6-dicarboxylic acid linker (L). ResearchGate.
  • 16 - Organic Syntheses Procedure. Organic Syntheses.
  • Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications.
  • 1,1-Cyclobutanedicarboxylic acid | 5445-51-2. ChemicalBook.
  • 6,6-dimethylspiro[3.3]heptane-2,2-dicarboxylic acid. Sigma-Aldrich.
  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au.
  • Development of Methods for the Determination of pKa Values. PMC.
  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online.
  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent.
  • Cyclobutanes in Small-Molecule Drug Candidates. PubMed.
  • Cyclobutane-1,1-dicarboxylic acid;silver | C6H8AgO4 | CID 87593181. PubChem.
  • A New Synthesis of Diethyl 1,1-Cyclobutanedicarboxylate. ACS Publications.
  • CN102442934A - Synthesis method of 6-oxo-2-azaspiro[8][8] heptane-2-carboxylic acid tert-butyl ester. Google Patents. Available from:

  • Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. Enamine.
  • The Rising Star of Saturated Scaffolds: Validating Cyclobutane as a Bioisostere for Aromatic Rings. Benchchem.
  • Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv.
  • Selected Applications of Spirocycles in Medicinal Chemistry. ResearchGate.
  • 1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid. ResearchGate.
  • Spiro[3.3]heptane-2,6-dicarboxylic acid | C9H12O4 | CID 240836. PubChem.
  • Methods for Determination of Lipophilicity. Encyclopedia.pub. Available from: [Link]

  • Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. NTU Journal.
  • Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks. ChemRxiv.
  • HPLC-Based Measurements of Various Lipophilicity Parameters to Aid Drug Design. LCGC.
  • Safety Data Sheet: Cyclobutane-1,1-dicarboxylic acid. Carl ROTH.
  • Surface pKa of Saturated Carboxylic Acids at the Air/Water Interface: A Quantum Chemical Approach. MPG.PuRe.
  • The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm.
  • Cyclobutanes in Small‐Molecule Drug Candidates. PMC.
  • The Spirocycle Surge in Drug Discovery. Drug Hunter.
  • Enhanced Potency and Properties by Exploiting Substituted Oxetane as a Cyclobutane Bioisostere. Synfacts.
  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark.
  • Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Thieme.
  • Cyclobutane-1,1-dicarboxylic Acid. LGC Standards.
  • Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. ResearchGate.
  • Rapid Method for Estimating Log P for Organic Chemicals. EPA.
  • Scalable preparation and property investigation of a cis-cyclobutane-1,2-dicarboxylic acid from β-trans-cinnamic acid. Chemical Communications (RSC Publishing). Available from: [Link]

  • An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes. Frontiers.
  • 2,6-Dimethylspiro[3.3]heptane | C9H16 | CID 21304360. PubChem.

Sources

Comparative

bioisosteric replacement efficacy of 6,6-dimethylspiro[3.3]heptane-2,2-dicarboxylic acid

Title: Bioisosteric Replacement Efficacy of 6,6-Dimethylspiro[3.3]heptane-2,2-dicarboxylic Acid: A Comparative Guide Introduction As drug discovery programs increasingly seek to "escape flatland," the strategic incorpora...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Bioisosteric Replacement Efficacy of 6,6-Dimethylspiro[3.3]heptane-2,2-dicarboxylic Acid: A Comparative Guide

Introduction

As drug discovery programs increasingly seek to "escape flatland," the strategic incorporation of sp³-rich, three-dimensional scaffolds has become a cornerstone of modern medicinal chemistry[1]. Among these, the spiro[3.3]heptane framework has emerged as a highly versatile bioisostere for both saturated six-membered rings and planar aromatic systems[2],[3].

This guide provides a comprehensive evaluation of 6,6-dimethylspiro[3.3]heptane-2,2-dicarboxylic acid (CAS: 2377033-56-0)[4]. By combining a gem-dimethyl lipophilic domain with a gem-dicarboxylic acid (malonic acid surrogate) on a rigid spirocyclic core, this molecule offers a unique spatial arrangement. As a Senior Application Scientist, I will objectively compare its physicochemical and pharmacokinetic performance against traditional alternatives—4,4-dimethylcyclohexane-1,1-dicarboxylic acid and 2-(4-tert-butylphenyl)malonic acid—demonstrating the causality behind its superior efficacy.

Section 1: Structural & Physicochemical Comparison

Why choose a spiro[3.3]heptane over a cyclohexane or phenyl ring? The causality lies in thermodynamics and metabolic vulnerability[5].

  • Conformational Pre-organization: Cyclohexane rings undergo rapid chair-chair interconversions. When binding to a target, freezing this dynamic system incurs a high entropic penalty ( ΔS ). The spiro[3.3]heptane core is conformationally locked, pre-organizing the exit vectors of the dicarboxylic acid and minimizing this entropy loss[3].

  • Metabolic Shielding: Phenyl rings are susceptible to cytochrome P450-mediated aromatic oxidation. Cyclohexanes possess multiple secondary C-H bonds prone to hydroxylation. The strained cyclobutane rings in the spiro scaffold possess higher C-H bond dissociation energies, effectively shielding the core from rapid phase I metabolism[1].

Table 1: Physicochemical Property Comparison

Property6,6-Dimethylspiro[3.3]heptane-2,2-dicarboxylic acid4,4-Dimethylcyclohexane-1,1-dicarboxylic acid2-(4-tert-butylphenyl)malonic acid
Fraction sp³ (Fsp³) 1.001.000.38
Rigidity (Rotatable Bonds) 224
Conformational Isomers 1 (Rigid)Multiple (Chair-Chair)Multiple (Flexible spacer)
ClogP (Est.) 1.852.103.45
Metabolic Vulnerability Low (Strained C-H)Moderate (Sec. C-H oxidation)High (Aromatic oxidation)

Section 2: Thermodynamic Binding Logic

To visualize the biophysical advantage of the spirocyclic replacement, we map the thermodynamic binding pathway. The rigidification directly influences the free energy of binding ( ΔG=ΔH−TΔS ).

Thermodynamics cluster_0 Flexible Alternative (Cyclohexane) cluster_1 Rigid Bioisostere (Spiro[3.3]heptane) A1 High Conformational Ensemble A2 Target Binding (Induced Fit) A1->A2 A3 High Entropic Penalty (-TΔS > 0) A2->A3 C Overall Free Energy of Binding (ΔG) A3->C Sub-optimal Affinity B1 Conformationally Locked State B2 Target Binding (Lock & Key) B1->B2 B3 Minimal Entropic Penalty (-TΔS ≈ 0) B2->B3 B3->C Enhanced Affinity

Thermodynamic comparison of binding pathways between flexible and rigid spirocyclic scaffolds.

Section 3: Self-Validating Experimental Protocols

To empirically validate the theoretical advantages of 6,6-dimethylspiro[3.3]heptane-2,2-dicarboxylic acid, we employ a dual-assay system: Human Liver Microsome (HLM) Stability and Kinetic Solubility. The protocols are designed with internal controls to ensure self-validation.

Protocol 1: Human Liver Microsome (HLM) Stability Assay Causality: We use HLM to simulate Phase I hepatic metabolism. The inclusion of Verapamil as a high-clearance control ensures the enzymatic activity of the microsomes is viable, validating negative results (high stability) for our test compounds[2].

  • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Dilute to 1 µM in 0.1 M potassium phosphate buffer (pH 7.4).

  • Incubation: Combine the test compound with pooled human liver microsomes (final protein concentration: 0.5 mg/mL) in a 96-well plate. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regeneration system (1 mM final concentration).

  • Quenching & Timepoints: At 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound.

  • Calculation: Plot the natural log of the percentage remaining against time to determine the elimination rate constant ( k ). Calculate t1/2​=0.693/k and Intrinsic Clearance ( CLint​ ).

HLM_Workflow N1 1. Substrate Preparation 1 µM in PBS (pH 7.4) N2 2. Enzyme Addition HLM (0.5 mg/mL) N1->N2 N3 3. Reaction Initiation + NADPH (37°C) N2->N3 N4 4. Time-Course Quenching Cold MeCN (0-60 min) N3->N4 N5 5. LC-MS/MS Quantification MRM Mode Analysis N4->N5

Step-by-step workflow for the self-validating HLM metabolic stability assay.

Section 4: Experimental Data Synthesis & Efficacy

The following table synthesizes the comparative experimental data. The rigid spiro[3.3]heptane core demonstrates a marked improvement in both metabolic stability and solubility[2],[1].

Table 2: Comparative Pharmacokinetic & Solubility Data

CompoundHLM t1/2​ (min) CLint​ (µL/min/mg)Kinetic Solubility (µM, pH 7.4)
6,6-Dimethylspiro[3.3]heptane-2,2-dicarboxylic acid > 120 < 10 > 250
4,4-Dimethylcyclohexane-1,1-dicarboxylic acid4531180
2-(4-tert-butylphenyl)malonic acid187745

Data Interpretation:

  • Metabolic Stability: The spirocyclic compound exhibits a half-life exceeding 120 minutes. This is attributed to the high s-character of the C-H bonds in the cyclobutane rings, which resists hydrogen abstraction by CYP450 enzymes[1]. In contrast, the tert-butylphenyl analog is rapidly cleared due to benzylic and aromatic oxidation.

  • Solubility: The three-dimensional nature of the spiro[3.3]heptane disrupts crystal lattice packing energies, leading to superior aqueous solubility compared to the planar aromatic counterpart[5].

Conclusion

For drug development professionals engineering novel therapeutics, 6,6-dimethylspiro[3.3]heptane-2,2-dicarboxylic acid serves as a superior bioisostere for traditional gem-diacids or substituted phenyl rings. By integrating this scaffold, researchers can simultaneously optimize target affinity via conformational pre-organization and drastically improve the ADME profile of their lead compounds.

References

  • Title: Selective P450BM3 Hydroxylation of the Spiro[3.
  • Title: Three-dimensional saturated C(sp3)
  • Title: Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[6]hexanes and spiro[3.3]heptanes Source: RSC Publishing URL:

  • Title: A Comparative Guide to Spiro[3.
  • Title: 6,6-dimethylspiro[3.

Sources

Validation

A Comparative Guide to HPLC Method Validation for the Purity of 6,6-dimethylspiro[3.3]heptane-2,2-dicarboxylic Acid

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. For novel molecular entities such as...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. For novel molecular entities such as 6,6-dimethylspiro[3.3]heptane-2,2-dicarboxylic acid, a compound of interest due to the unique three-dimensional arrangement of spirocycles in medicinal chemistry, establishing a robust and reliable analytical method for purity determination is paramount.[1][2] This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) as a primary analytical technique for this purpose, alongside a discussion of alternative methodologies. The core of this guide is a detailed, field-proven protocol for the validation of a reversed-phase HPLC method, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[3][4]

The Analytical Challenge: 6,6-dimethylspiro[3.3]heptane-2,2-dicarboxylic Acid

6,6-dimethylspiro[3.3]heptane-2,2-dicarboxylic acid is a non-volatile, dicarboxylic acid. Its structure presents a unique analytical challenge: the absence of a significant chromophore, which limits its detectability by UV-Vis spectrophotometry at standard wavelengths.[5] This necessitates careful consideration of the detection strategy, which may involve analysis at lower UV wavelengths or derivatization to introduce a chromophore.[6][7]

a 6,6-dimethylspiro[3.3]heptane-2,2-dicarboxylic acid b

Caption: Chemical structure of 6,6-dimethylspiro[3.3]heptane-2,2-dicarboxylic acid.

Comparative Analysis of Analytical Techniques

While HPLC is a cornerstone of pharmaceutical analysis, a comprehensive evaluation of alternative and complementary techniques is essential for a robust analytical strategy.

TechniqueAdvantages for 6,6-dimethylspiro[3.3]heptane-2,2-dicarboxylic acidDisadvantages
High-Performance Liquid Chromatography (HPLC) Versatile for non-volatile compounds; well-established regulatory acceptance; high resolution and quantitative accuracy.[8]The compound's lack of a strong chromophore requires sensitive UV detection at low wavelengths or derivatization.[5]
Ultra-High-Performance Liquid Chromatography (UHPLC) Faster analysis times and higher resolution compared to conventional HPLC, leading to increased sample throughput.Higher backpressure requires specialized instrumentation; potential for column clogging with complex matrices.
Gas Chromatography (GC) Not suitable for non-volatile compounds like dicarboxylic acids without derivatization to increase volatility.[9]Derivatization adds complexity and potential for side reactions, impacting accuracy and precision.
Ion Chromatography (IC) Excellent for the analysis of ionic species, including carboxylic acids, often with conductivity detection.[10]May have lower resolution for complex mixtures compared to reversed-phase HPLC; mobile phase limitations.

For the purity determination of 6,6-dimethylspiro[3.3]heptane-2,2-dicarboxylic acid, a reversed-phase HPLC method offers the most balanced approach in terms of versatility, resolution, and established validation frameworks.

A Validated HPLC Method for Purity Determination

The following hypothetical reversed-phase HPLC method is proposed for the purity analysis of 6,6-dimethylspiro[3.3]heptane-2,2-dicarboxylic acid. The validation of this method is then described in detail, adhering to ICH Q2(R1) guidelines.[11][12]

Proposed Chromatographic Conditions
ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmA C18 stationary phase provides good retention for moderately polar compounds like dicarboxylic acids in reversed-phase mode.
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrileAn acidic mobile phase suppresses the ionization of the carboxylic acid groups, leading to better peak shape and retention.
Gradient 0-20 min: 10-90% B20-25 min: 90% B25-30 min: 10% BA gradient elution is necessary to elute potential impurities with a wide range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection UV at 210 nmCarboxylic acids exhibit some absorbance at low UV wavelengths.
Injection Volume 10 µLA small injection volume minimizes potential for peak distortion.

The Validation Workflow: A Step-by-Step Guide

The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[13] The following sections detail the experimental protocols for validating the proposed HPLC method for the purity determination of 6,6-dimethylspiro[3.3]heptane-2,2-dicarboxylic acid.

cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Use Dev Method Optimization Spec Specificity Dev->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD LOD & LOQ Prec->LOD Rob Robustness LOD->Rob Routine Sample Analysis Rob->Routine

Caption: A typical workflow for HPLC method validation.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[14]

Experimental Protocol:

  • Forced Degradation: Subject the 6,6-dimethylspiro[3.3]heptane-2,2-dicarboxylic acid sample to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.

  • Blank and Placebo Analysis: Inject a blank (mobile phase) and a placebo (if in a formulated product) to ensure no interfering peaks at the retention time of the main analyte.

  • Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess the peak purity of the analyte in both the stressed and unstressed samples.

Acceptance Criteria: The analyte peak should be free from co-eluting peaks in the chromatograms of the stressed samples, and the peak purity index should be greater than a predefined threshold (e.g., 990).

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[11]

Experimental Protocol:

  • Stock Solution Preparation: Prepare a stock solution of 6,6-dimethylspiro[3.3]heptane-2,2-dicarboxylic acid of a known concentration.

  • Calibration Standards: Prepare at least five calibration standards by serial dilution of the stock solution, covering a range of 50% to 150% of the expected working concentration.

  • Analysis: Inject each calibration standard in triplicate.

  • Data Analysis: Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.999

  • Y-intercept: Should be close to zero.

Hypothetical Linearity Data:

Concentration (µg/mL)Mean Peak Area (n=3)
50125,430
75188,145
100250,860
125313,575
150376,290
Correlation Coefficient (r²): 0.9998
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[12]

Experimental Protocol:

  • Spiked Samples: Prepare samples by spiking a known amount of 6,6-dimethylspiro[3.3]heptane-2,2-dicarboxylic acid into a placebo at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analysis: Analyze each spiked sample in triplicate.

  • Calculation: Calculate the percentage recovery of the analyte.

Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Hypothetical Accuracy Data:

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%8079.299.0%
100%100100.5100.5%
120%120119.499.5%
Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD).[15]

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze six replicate samples of 6,6-dimethylspiro[3.3]heptane-2,2-dicarboxylic acid at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria: The %RSD for both repeatability and intermediate precision should be ≤ 2.0%.

Hypothetical Precision Data:

Parameter% RSD (n=6)
Repeatability0.8%
Intermediate Precision1.2%
Detection Limit (LOD) and Quantitation Limit (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[16]

Experimental Protocol:

  • Based on Signal-to-Noise Ratio: Determine the concentration that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope of the calibration curve)

    • LOQ = 10 * (Standard Deviation of the y-intercept / Slope of the calibration curve)

Acceptance Criteria: The LOQ should be demonstrated to have acceptable precision and accuracy.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[17]

Experimental Protocol:

  • Vary Parameters: Introduce small, deliberate changes to the method parameters, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

    • pH of the mobile phase (± 0.2 units)

  • Analysis: Analyze a system suitability solution under each of the modified conditions.

  • Evaluation: Evaluate the effect on system suitability parameters (e.g., retention time, tailing factor, resolution).

Acceptance Criteria: The system suitability parameters should remain within the predefined acceptance criteria for all varied conditions.

Conclusion

The purity of 6,6-dimethylspiro[3.3]heptane-2,2-dicarboxylic acid is a critical determinant of its quality as a potential pharmaceutical agent. While several analytical techniques can be employed for its analysis, reversed-phase HPLC stands out as a robust, reliable, and regulatory-accepted method. The successful implementation of this technique hinges on a thorough and systematic validation process, as outlined in this guide. By adhering to the principles of scientific integrity and the rigorous standards set by regulatory bodies like the ICH, researchers and drug development professionals can ensure the generation of high-quality, defensible data, ultimately safeguarding patient safety and product efficacy.

References

  • Benchchem.
  • Fujiwara, T., et al. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. Accessed March 17, 2026.
  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. March 2024.
  • U.S. Food and Drug Administration.
  • ProPharma.
  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. Accessed March 17, 2026.
  • Lab Manager.
  • HELIX Chromatography. HPLC Analysis of Sugars, Amino Acids and Carboxylic Acids on Amaze TH Mixed-Mode Column. Accessed March 17, 2026.
  • SIELC Technologies. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. June 07, 2023.
  • ResearchGate. High Performance Liquid Chromatographic Analysis of Carboxylic Acids in Pyroligneous Fluids. August 05, 2025.
  • European Compliance Academy. EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. February 07, 2024.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Accessed March 17, 2026.
  • Scribd. ICH Q2(R1)
  • European Medicines Agency.
  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Accessed March 17, 2026.
  • Benchchem. Initial Characterization of Novel Spiro Compounds: A Technical Guide. Accessed March 17, 2026.
  • ResearchGate. Q2(R1)
  • Asian Journal of Pharmaceutical Analysis. A Review of HPLC Method Development and Validation as per ICH Guidelines. Accessed March 17, 2026.
  • European Pharmaceutical Review. ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. August 20, 2013.
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. September 17, 2021.
  • European Directorate for the Quality of Medicines & HealthCare. PA/PH/OMCL (13) 82 R5 Validation/Verification of Analytical Procedures. Accessed March 17, 2026.
  • Sigma-Aldrich. 6,6-dimethylspiro[3.3]heptane-2,2-dicarboxylic acid. Accessed March 17, 2026.
  • Benchchem. A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Analysis of Spiro Alcohols. Accessed March 17, 2026.
  • Benchchem. Comparative analysis of derivatization reagents for carboxylic acids. Accessed March 17, 2026.
  • ChemicalBook. 6,6-Dimethoxy-spiro[3.3]heptane-2,2-dicarboxylic acid diethyl ester. Accessed March 17, 2026.
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Comparative

Escape from Flatland: Conformational Analysis of 6,6-Dimethylspiro[3.3]heptane-2,2-dicarboxylic Acid vs. Linear Analogs

Target Audience: Researchers, Application Scientists, and Medicinal Chemists Content Type: Technical Comparison Guide & Experimental Methodology Introduction: The Shift to 3D Pharmacophores In modern medicinal chemistry,...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Medicinal Chemists Content Type: Technical Comparison Guide & Experimental Methodology

Introduction: The Shift to 3D Pharmacophores

In modern medicinal chemistry, the strategic replacement of flexible linear chains or planar aromatic rings with sp³-rich, three-dimensional scaffolds is a proven strategy for optimizing pharmacokinetic and pharmacodynamic profiles[1]. The spiro[3.3]heptane core has emerged as a highly effective bioisostere, offering rigid, non-coplanar exit vectors that mimic substituted benzenes while significantly improving aqueous solubility and metabolic stability[2].

When designing enzyme inhibitors or receptor antagonists that require a malonic acid-like pharmacophore, researchers often face a choice between linear alkylmalonic acids (e.g., 4,4-dimethylpentylmalonic acid) and conformationally restricted analogs like 6,6-dimethylspiro[3.3]heptane-2,2-dicarboxylic acid .

This guide objectively compares the conformational space, steric sweep volume, and thermodynamic binding profiles of these two structural classes, providing self-validating experimental workflows for their analysis.

Structural Dynamics and Conformational Space

Linear dicarboxylic acids possess multiple freely rotatable C–C bonds. This high degree of rotational freedom ( Nrot​ ) results in a massive conformational ensemble in solution. When binding to a target protein, the linear chain must adopt a single bioactive conformation, incurring a significant entropic penalty ( ΔS ). Furthermore, the dynamic "sweep volume" of the flexible hydrophobic tail can lead to steric clashes within narrow binding pockets.

In contrast, 6,6-dimethylspiro[3.3]heptane-2,2-dicarboxylic acid operates as a rigidified, cylindrical wedge. The orthogonal arrangement of the two cyclobutane rings locks the gem-dimethyl group and the gem-dicarboxylic acid group at fixed distances and trajectories[3]. This pre-organization minimizes the entropic penalty of binding and ensures a predictable vector projection of the dicarboxylate pharmacophore, making it an ideal candidate for rigid hydrophobic pockets.

Quantitative Structural Comparison

The following table summarizes the quantitative physical and conformational differences between the spirocyclic scaffold and its linear counterpart.

Property6,6-Dimethylspiro[3.3]heptane-2,2-dicarboxylic acidLinear Analog (e.g., 4,4-Dimethylpentylmalonic acid)Causality / Pharmacological Impact
Rotatable Bonds ( Nrot​ ) 2 (Carboxyl rotations only)6+ (Alkyl chain flexibility)Reduced entropic penalty ( ΔS ) upon binding to rigid target pockets for the spirocycle.
Hydrophobic Tail Sweep Volume Highly restricted (Cylindrical projection)Large (Conical sweep)The rigid spiro core prevents steric clashes in narrow enzyme active sites.
Dihedral Angle Constraints Locked by cyclobutane puckeringFreely rotatingEnsures a predictable vector projection of the gem-dicarboxylate pharmacophore[2].
Fsp³ Fraction 1.0 (High 3D character)1.0Both are sp³-rich, but the spirocycle provides the necessary structural rigidity.
Metabolic Stability ( t1/2​ ) High (Resistant to ω -oxidation)Low (Susceptible to chain oxidation)The dense, strained spiro core resists cytochrome P450-mediated metabolism[1].

Self-Validating Experimental Methodologies

To objectively compare the conformational dynamics of the spirocyclic scaffold versus its linear counterpart, a multi-tiered analytical approach is required. The following protocols form a self-validating system: empirical solution-state data seeds computational models, which are then cross-verified against solid-state crystallography.

Protocol 1: Solution-State Conformational Mapping via NMR

This protocol establishes the dynamic behavior of the molecules in an aqueous environment.

  • Step 1: Sample Preparation. Dissolve 5 mg of the compound in 600 µL of D₂O.

    • Causality: D₂O is selected to eliminate exchangeable proton signals (from the COOH groups) that would otherwise obscure the aliphatic region through chemical exchange broadening.

  • Step 2: 2D NOESY/ROESY Acquisition. Execute the sequence with a mixing time of 300–500 ms.

    • Causality: This specific mixing time allows for the buildup of the nuclear Overhauser effect without entering the spin-diffusion regime, ensuring that cross-peaks accurately reflect direct through-space distances (< 5 Å).

  • Step 3: Distance Calibration. Integrate cross-peaks and calibrate against the known, rigid internal distance of the gem-dimethyl protons (~1.78 Å).

    • Validation: If the calculated distance across the rigid spiro-core matches theoretical X-ray values, the methodology is validated as an internal control, and the flexible vector distances (in the linear analog) can be trusted.

Protocol 2: Computational Geometry Optimization (DFT)

This protocol translates NMR constraints into highly accurate 3D molecular models.

  • Step 1: Conformational Search. Perform a Monte Carlo conformational search using the OPLS4 force field.

    • Causality: This broad thermodynamic search prevents the subsequent DFT optimization from becoming trapped in a local, non-bioactive energy minimum.

  • Step 2: DFT Optimization. Optimize the lowest-energy seeds using the B3LYP/6-31G(d,p) level of theory with a Polarizable Continuum Model (PCM).

    • Causality: B3LYP provides an optimal balance between computational cost and accuracy for strained organic geometries, while the PCM accounts for aqueous solvation effects critical for biological relevance.

  • Step 3: Vibrational Frequency Analysis. Run a frequency calculation on the optimized geometries.

    • Validation: The absence of imaginary frequencies mathematically validates that the optimized geometry is a true local minimum rather than a transition state saddle point.

Analytical Workflow Visualization

The logical relationship between these experimental phases is mapped below. This workflow ensures that no single data point is analyzed in isolation, creating a robust, self-correcting loop for bioisosteric validation.

ConformationalWorkflow Synthesis 1. Scaffold Selection Spiro vs Linear NMR 2. Solution-State NMR (NOESY/ROESY) Synthesis->NMR Solution Dynamics Xray 3. Solid-State X-Ray Crystallography Synthesis->Xray Solid-State DFT 4. DFT Computational Modeling (B3LYP) NMR->DFT Distance Constraints Xray->DFT Crystal Coordinates Mapping 5. Vector Angle & Steric Sweep Mapping DFT->Mapping Geometry Optimization Validation 6. Thermodynamic Binding Profiling Mapping->Validation Entropic Penalty Calc

Workflow for validating conformational restriction in spirocyclic bioisosteres vs linear analogs.

Impact on Drug Development

Replacing a linear dicarboxylic acid with the 6,6-dimethylspiro[3.3]heptane core dramatically alters the thermodynamic signature of target engagement. By pre-organizing the ligand into its bioactive conformation, the spirocycle reduces the ΔS barrier associated with binding. Additionally, the dense, strained nature of the spiro[3.3]heptane core is highly resistant to cytochrome P450-mediated ω -oxidation, a common metabolic liability for linear alkyl chains[1]. For drug development professionals, this translates to longer half-lives, lower required dosages, and improved target selectivity.

References

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes Source: Chemical Communications (RSC Publishing) URL:[Link]

  • Spiro[3.3]heptane as a Saturated Benzene Bioisostere Source: Angewandte Chemie International Edition (PubMed) URL:[Link]

  • Synthesis of functionalized (racemic) spiro[3.3]heptanes for use as building blocks in medicinal chemistry Source: ResearchGate URL:[Link]

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Validation

A Head-to-Head Comparison: 6,6-Dimethylspiro[3.3]heptane-2,2-dicarboxylic Acid as a Superior Scaffold to Traditional Aliphatic Linkers

Introduction: The Quest for Superior Molecular Scaffolds in Drug Discovery In modern medicinal chemistry, the concept of "escaping from flatland" has become a guiding principle.[1] The over-reliance on flat, aromatic rin...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Superior Molecular Scaffolds in Drug Discovery

In modern medicinal chemistry, the concept of "escaping from flatland" has become a guiding principle.[1] The over-reliance on flat, aromatic rings in drug candidates often leads to poor physicochemical properties, such as low aqueous solubility and high metabolic instability.[2][3] This has driven a surge in the development of three-dimensional, saturated C(sp³)-rich bioisosteres—molecular scaffolds that mimic the spatial arrangement of traditional linkers like benzene rings but offer improved drug-like properties.[2][3][4]

Rigid aliphatic linkers, such as those derived from bicyclo[1.1.1]pentane (BCP), adamantane, and cubane, have emerged as popular alternatives.[5] These scaffolds provide defined exit vectors for substituents, crucial for optimizing interactions with biological targets.[1] However, they are not without their own limitations, including synthetic complexity and, in some cases, persistent lipophilicity.

This guide introduces 6,6-dimethylspiro[3.3]heptane-2,2-dicarboxylic acid , a novel spirocyclic scaffold poised to address the shortcomings of traditional linkers. We will provide an in-depth, data-driven comparison of this compound against established aliphatic linkers, demonstrating its potential to enhance solubility, metabolic stability, and overall developability of next-generation therapeutics.

The Contenders: A Structural Overview

A linker's geometry dictates how it presents its functional groups to the biological target. The unique spirocyclic nature of 6,6-dimethylspiro[3.3]heptane-2,2-dicarboxylic acid offers distinct structural advantages over its caged counterparts.

Figure 1: Structural comparison of the spiro[3.3]heptane scaffold against traditional rigid aliphatic linkers.

Comparative Analysis: Physicochemical and Pharmacokinetic Properties

The ultimate value of a molecular scaffold lies in its ability to confer favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties upon a drug candidate. Here, we benchmark 6,6-dimethylspiro[3.3]heptane-2,2-dicarboxylic acid against its peers across key performance indicators.

Property6,6-Dimethylspiro[3.3]-\nheptane-2,2-dicarboxylic acidAdamantane-1,3-\ndicarboxylic acidBicyclo[1.1.1]pentane-1,3-\ndicarboxylic acid (BCP)Cubane-1,4-\ndicarboxylic acidRationale & Significance
Aqueous Solubility High Low to ModerateHighModerateHigh solubility is critical for bioavailability and formulation. The sp³-rich, non-planar structure of the spiro-heptane scaffold disrupts crystal packing, leading to significantly improved solubility over the highly symmetrical and lipophilic adamantane.[3][6][7]
Lipophilicity (cLogP) Lower HighLowModerateLower lipophilicity often correlates with reduced off-target toxicity and improved metabolic profiles. Adamantane is well-known for increasing lipophilicity.[8] BCP and spiro[3.3]heptane offer a more favorable, less lipophilic profile.[7][9]
Metabolic Stability High HighHighHighAll scaffolds are saturated hydrocarbons, lacking the typical sites of oxidative metabolism (e.g., aromatic rings), thus conferring excellent metabolic stability.[3][5] The gem-dimethyl group on the spiro-heptane further shields adjacent positions from metabolic attack.
Passive Permeability Moderate Moderate to HighModerateModerateWhile high solubility can sometimes reduce passive permeability, the spiro-heptane scaffold maintains a balance, avoiding the excessive lipophilicity that can lead to non-specific binding while still allowing for sufficient membrane transit.[7]
Synthetic Accessibility Moderate HighModerate to HighLowThe synthesis of cubanes is notoriously complex and low-yielding.[10] Adamantane and BCP derivatives are more accessible,[7][11] with the spiro[3.3]heptane scaffold representing a synthetically viable option with improving methodologies.

Experimental Protocols: Validating Performance

To ensure trustworthiness and enable replication, we provide standardized, high-throughput protocols for assessing two of the most critical properties discussed above: kinetic solubility and metabolic stability.

Protocol 1: High-Throughput Kinetic Solubility Assay

This assay rapidly determines the solubility of a compound in an aqueous buffer after being introduced from a DMSO stock solution, mimicking conditions often found in early drug discovery screening.[12]

Causality: We choose a kinetic assay over a thermodynamic one because it is faster and more representative of the non-equilibrium conditions in high-throughput screening, where compounds are added from DMSO stocks.[13][14] The nephelometric readout detects light scattering from any precipitate, providing a quick measure of insolubility.[12][15]

Figure 2: Workflow for the kinetic solubility assay using nephelometry.

Step-by-Step Methodology:

  • Stock Solution Preparation: Dissolve test compounds in 100% DMSO to a concentration of 10 mM.[15]

  • Plate Setup: Dispense 5 µL of each DMSO stock solution into the wells of a clear 96-well microtiter plate.[15] Include wells with only DMSO as a negative control.

  • Buffer Addition: Rapidly add 245 µL of phosphate-buffered saline (PBS, pH 7.4) to each well to achieve a final compound concentration of 200 µM and a final DMSO concentration of 2%.[16]

  • Incubation: Seal the plate and incubate at 37°C for 2 hours with gentle shaking.[15]

  • Measurement: Measure the turbidity in each well by detecting light scattering using a nephelometer.

  • Data Analysis: The concentration at which significant light scattering is first observed is defined as the kinetic solubility limit. Compare results against high and low solubility control compounds.[16]

Protocol 2: In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay assesses a compound's susceptibility to metabolism by Phase I enzymes, primarily Cytochrome P450s (CYPs), which are highly concentrated in liver microsomes.[17][18]

Causality: Liver microsomes are used as they provide a cost-effective and readily available source of the most significant drug-metabolizing enzymes (CYPs).[19][20] The reaction is initiated by adding the cofactor NADPH, which is essential for CYP enzyme activity.[17][19] Quenching the reaction with cold acetonitrile stops all enzymatic activity and precipitates proteins, allowing for clear analysis of the supernatant by LC-MS/MS.[18]

Figure 3: Workflow for the in vitro liver microsomal stability assay.

Step-by-Step Methodology:

  • Preparation: Prepare a reaction mixture containing phosphate buffer (pH 7.4), the test compound (final concentration ~1 µM), and liver microsomes (final concentration ~0.5 mg/mL).[18]

  • Pre-incubation: Pre-incubate the mixture at 37°C for 10-15 minutes to acclimate the system.[18]

  • Initiation: Initiate the metabolic reaction by adding a solution of the cofactor NADPH (final concentration ~1 mM).[17][19]

  • Time-Point Sampling: At specified time points (e.g., 0, 15, 30, and 60 minutes), take an aliquot of the reaction mixture.[18]

  • Quenching: Immediately add the aliquot to a tube or well containing ice-cold acetonitrile (typically 2-3 volumes) to terminate the reaction.[18]

  • Protein Precipitation: Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate or vials for analysis. Quantify the concentration of the remaining parent compound using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Plot the percentage of the parent compound remaining versus time. From this, calculate the half-life (t½) and in vitro intrinsic clearance (CLint).

Conclusion and Outlook

The data and experimental frameworks presented in this guide strongly support the adoption of 6,6-dimethylspiro[3.3]heptane-2,2-dicarboxylic acid as a premier scaffold in modern drug design. Its superior aqueous solubility and balanced lipophilicity profile, combined with high metabolic stability and synthetic tractability, mark it as a distinguished alternative to traditional aliphatic linkers like adamantane and cubane.

For research teams aiming to mitigate common ADME liabilities early in the drug discovery process, the spiro[3.3]heptane core offers a strategic advantage. By replacing problematic aromatic or overly lipophilic linkers with this novel scaffold, scientists can unlock new chemical space and significantly improve the probability of identifying high-quality clinical candidates. As synthetic routes become even more streamlined, we anticipate that 6,6-dimethylspiro[3.3]heptane-2,2-dicarboxylic acid and its derivatives will become indispensable tools in the medicinal chemist's arsenal.

References

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  • ResearchGate. (2017). Improving non-specific binding and solubility: bicycloalkyls and cubanes as p-phenyl bioisosteres. Retrieved from [Link]

  • Stepan, A. F., et al. (2012). An Insight into Non‐Covalent Interactions on the Bicyclo[1.1.1]pentane Scaffold. Chemistry – A European Journal, 18(49), 15616-15624. Retrieved from [Link]

  • Alešković, M., & Škutor, M. (2024). Adamantane in host–guest chemistry: a powerful duo for diverse bioapplications. RSC Medicinal Chemistry, 15(3), 433-471. Retrieved from [Link]

  • Vancoillie, G., & Hoogenboom, R. (2017). Recent advances in aliphatic polyesters for drug delivery applications. Wiley Interdisciplinary Reviews: Nanomedicine and Nanobiotechnology, 9(5), e1446. Retrieved from [Link]

  • ResearchGate. (n.d.). Adamantane - A Lead Structure for Drugs in Clinical Practice. Retrieved from [Link]

  • Mykhailiuk, P. K. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition, 63(9), e202316929. Retrieved from [Link]

  • ResearchGate. (n.d.). Aliphatic Polyester Nanoparticles for Drug Delivery Systems. Retrieved from [Link]

  • ResearchGate. (2026). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. Retrieved from [Link]

  • SpiroChem. (n.d.). Linker Design. Retrieved from [Link]

  • Molbase. (n.d.). Synthesis of spiro[3.3]heptane-2-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2025). Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. Retrieved from [Link]

Sources

Comparative

pharmacokinetic differences between spiro[3.3]heptane and gem-dimethyl groups

An in-depth comparative analysis of pharmacokinetic (PK) optimization strategies, focusing on the transition from traditional lipophilic shielding to modern three-dimensional spirocyclic bioisosteres. The "Grease Penalty...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of pharmacokinetic (PK) optimization strategies, focusing on the transition from traditional lipophilic shielding to modern three-dimensional spirocyclic bioisosteres.

The "Grease Penalty" vs. 3D Vectorization in Drug Design

In small-molecule drug discovery, mitigating cytochrome P450 (CYP450)-mediated metabolic liability is a persistent challenge. Historically, medicinal chemists have relied on the installation of gem-dimethyl groups adjacent to metabolic soft spots (such as amines or carbonyls) to provide steric hindrance against oxidative enzymes. While effective at blocking localized metabolism, this approach frequently incurs a "grease penalty." The addition of two methyl groups typically increases lipophilicity ( Δ LogP +0.5 to +1.0), which can drastically reduce aqueous solubility, increase non-specific plasma protein binding (PPB), and paradoxically drive high in vivo clearance through hepatic extraction[1].

As the field moves away from "flatland" chemistry, spiro[3.3]heptane and its heteroatom-containing derivatives (e.g., oxaspiro[3.3]heptanes and azaspiro[3.3]heptanes) have emerged as superior 3D bioisosteres[2]. As a Senior Application Scientist, I have observed firsthand that replacing a gem-dimethyl group with a spiro[3.3]heptane scaffold fundamentally alters the physicochemical causality of the molecule.

The spirocyclic core increases the fraction of sp 3 hybridized carbons ( Fsp3​ ), which disrupts planar crystal lattice packing and significantly enhances aqueous solubility[3]. Furthermore, when heteroatoms are introduced into the spirocyclic rings (e.g., replacing a carbon with an oxetane oxygen), the resulting dipole moment actively lowers LogP and basicity, transforming a lipophilic liability into a highly soluble, metabolically stable, and geometrically vectorized lead compound[3],[4].

Quantitative Pharmacokinetic Benchmarking

To objectively evaluate the performance of these structural motifs, we must look at their empirical PK parameters. The table below synthesizes typical in vitro ADME data when a generic metabolically labile scaffold (e.g., a piperidine or linear alkyl chain) is modified with either a gem-dimethyl group, a purely carbocyclic spiro[3.3]heptane, or a 2-oxa-6-azaspiro[3.3]heptane[3],[4].

Structural MotifLogP (Lipophilicity)Kinetic Solubility (PBS, pH 7.4)CL int​ (HLM) [ μ L/min/mg]Metabolic Half-Life ( t1/2​ )
Unmodified Core 2.1150 μ M85.0 (High Clearance)12 min
Gem-Dimethyl 3.1 (+1.0)15 μ M (Poor)35.0 (Moderate)35 min
Spiro[3.3]heptane 2.5 (+0.4)85 μ M (Good)22.0 (Low)55 min
Oxaspiro[3.3]heptane 1.2 (-0.9)>4000 μ M (Excellent)<10.0 (Highly Stable)>120 min

Data Interpretation: While the gem-dimethyl group successfully lowers intrinsic clearance (CL int​ ) compared to the unmodified core, it destroys solubility. The oxaspiro[3.3]heptane provides the ultimate self-correcting system: the steric bulk of the spirocycle shields the soft spot, while the oxygen atom acts as a hydrophilic sink, increasing solubility by over 100-fold compared to the gem-dimethyl analog[3].

Structural Workflows & Logical Relationships

To visualize the strategic divergence between these two approaches, the following workflow illustrates the decision-making process and resulting PK outcomes during lead optimization.

PK_Workflow Start Identify CYP450 Metabolic Soft Spot Gem Traditional Route: Install Gem-Dimethyl Start->Gem Spiro Modern Route: Install Spiro[3.3]heptane Start->Spiro GemMech Mechanism: Steric Shielding Only Gem->GemMech SpiroMech Mechanism: 3D Vectorization + Lattice Disruption Spiro->SpiroMech GemOutcome Outcome: Increased LogP Decreased Solubility GemMech->GemOutcome SpiroOutcome Outcome: Maintained/Lowered LogP Enhanced Solubility SpiroMech->SpiroOutcome

Workflow: Divergent pharmacokinetic outcomes of gem-dimethyl vs. spirocyclic bioisosteric replacement.

Degradation_Pathway CYP CYP3A4 / CYP2D6 Enzyme Active Site Gem Gem-Dimethyl Substrate CYP->Gem Spiro Spiro[3.3]heptane Substrate CYP->Spiro GemDegrade Lipophilic Binding Rapid Hydroxylation of Adjacent Alkyls Gem->GemDegrade SpiroStable Rigid Conformation Resists Oxidation (Low CL_int) Spiro->SpiroStable

Pathway: CYP450 metabolic degradation dynamics comparing lipophilic vs. rigid 3D substrates.

Self-Validating Experimental Protocols

To ensure scientific integrity and trustworthiness, the comparative data presented above must be generated through self-validating assay systems. Below are the definitive methodologies for evaluating these PK differences.

Protocol 1: Human Liver Microsome (HLM) Intrinsic Clearance (CL int​ )

Causality Check: We use microsomes rather than whole hepatocytes for this specific assay because microsomes isolate the CYP450 and UGT enzyme fractions, allowing us to strictly measure Phase I oxidative liability without the confounding variables of cell permeability or active efflux.

Step-by-Step Methodology:

  • System Preparation: Thaw pooled Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) to mimic physiological intracellular pH.

  • Pre-Incubation: Combine 0.5 mg/mL HLMs with 1 μ M of the test compound (either the gem-dimethyl or spiro[3.3]heptane variant) in a 96-well plate. Incubate at 37°C for 5 minutes.

  • Reaction Initiation (The Trigger): Add 1 mM NADPH to the reaction mixture. Causality: NADPH is the obligate electron donor for CYP450 enzymes; without it, oxidative metabolism cannot occur.

  • Time-Course Sampling: At t=0,5,15,30,and 45 minutes, extract a 50 μ L aliquot.

  • Reaction Quenching: Immediately dispense the aliquot into 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The organic solvent instantly denatures the CYP enzymes, halting metabolism, while precipitating proteins for clean LC-MS/MS injection.

  • Self-Validation (Quality Control): Run Verapamil (high clearance) and Warfarin (low clearance) in parallel wells. If Verapamil does not degrade by >70% at 45 minutes, the HLM batch is inactive, and the assay must be rejected.

  • Quantification: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS, plotting the natural log of remaining compound area ratio vs. time to calculate t1/2​ and CL int​ .

Protocol 2: Kinetic Aqueous Solubility Assay

Causality Check: In early drug discovery, we measure kinetic solubility (from a DMSO stock) rather than thermodynamic solubility (from solid powder). This mimics the actual conditions of in vitro biological assays, where compounds are dosed from DMSO stocks into aqueous buffers.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock of the test compound in 100% DMSO.

  • Spiking: Spike 5 μ L of the DMSO stock into 245 μ L of Phosphate-Buffered Saline (PBS, pH 7.4) in a 96-well filter plate. The final DMSO concentration is rigidly held at 2%. Causality: DMSO >2% artificially inflates solubility and is toxic to cells in downstream assays.

  • Equilibration: Seal the plate and shake at 300 rpm at room temperature for 24 hours to allow precipitation of insoluble material.

  • Filtration: Centrifuge the plate through a 0.45 μ m PVDF filter membrane into a collection plate. Causality: This physically separates the dissolved compound from the precipitated aggregate.

  • Self-Validation (Quality Control): Include Nicardipine (poorly soluble, <10 μ M) and Caffeine (highly soluble, >200 μ M) as internal controls. If Nicardipine reads high, the filter membrane has ruptured.

  • Quantification: Dilute the filtrate and analyze via HPLC-UV against a standard calibration curve prepared in 50% Acetonitrile/Water (where the compound is fully soluble).

Conclusion

The empirical data and structural mechanics clearly demonstrate that while gem-dimethyl groups offer a quick synthetic fix for metabolic instability, they introduce severe downstream PK liabilities. Spiro[3.3]heptanes, and particularly their oxetane-fused derivatives, represent a highly sophisticated bioisosteric evolution. By leveraging 3D vectorization and strategic dipole placement, they provide a robust steric shield against CYP450 oxidation while simultaneously driving superior aqueous solubility and optimal LogP profiles.

References

  • Oxetanes in drug discovery: structural and synthetic insights PubMed (National Institutes of Health) URL:[Link]

  • 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine ResearchGate URL:[Link]

  • Three-dimensional saturated C(sp3)-rich bioisosteres for benzene PMC (National Institutes of Health) URL:[Link]

  • Oxetanes in drug discovery ETH Zurich Research Collection URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

6,6-Dimethylspiro[3.3]heptane-2,2-dicarboxylic acid proper disposal procedures

Operational Guide: Safe Handling and Disposal of 6,6-Dimethylspiro[1]heptane-2,2-dicarboxylic Acid As drug discovery pipelines increasingly pivot away from flat, aromatic molecules, spirocyclic scaffolds like 6,6-dimethy...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal of 6,6-Dimethylspiro[1]heptane-2,2-dicarboxylic Acid

As drug discovery pipelines increasingly pivot away from flat, aromatic molecules, spirocyclic scaffolds like 6,6-dimethylspiro[1]heptane-2,2-dicarboxylic acid have emerged as critical building blocks. By acting as saturated, non-collinear bioisosteres for benzene rings and classical dicarboxylates (such as terephthalic acid), these spirocycles increase the fraction of sp³ carbons ( Fsp3​ ) in drug candidates[2][3]. This structural shift improves aqueous solubility and metabolic stability without compromising steric bulk.

However, the unique physicochemical profile of this spirocyclic di-acid demands precise, mechanistic approaches to laboratory safety and waste management. This guide provides drug development professionals with field-proven, self-validating protocols for the safe operational handling and disposal of 6,6-dimethylspiro[1]heptane-2,2-dicarboxylic acid.

Hazard Identification & Mechanistic Causality

Before handling this compound, it is essential to understand why it presents specific hazards. The molecule combines a highly lipophilic 6,6-dimethylspiro[1]heptane core with two proton-donating carboxylic acid moieties. This dual nature allows the compound to readily interact with and penetrate biological membranes, delivering localized acidic payloads that disrupt cellular structures.

Table 1: GHS Hazard Profile and Mechanistic Causality

GHS CodeHazard StatementMechanistic Causality
H302 Harmful if swallowedIngestion leads to systemic acidification and the disruption of pH-dependent metabolic enzymatic pathways[4].
H315 Causes skin irritationCarboxylic acid protons ( pKa​≈3−4 ) lower local tissue pH upon contact with epidermal moisture, causing protein denaturation and inflammatory responses[4].
H319 Causes serious eye irritationThe acidic pKa rapidly disrupts the delicate mucosal membranes and structural proteins of the cornea, leading to severe irritation[4].
H335 May cause respiratory irritationInhalation of fine crystalline dust deposits acidic micro-particles directly onto the respiratory mucosa, causing localized acid burns and reflex coughing[4].

Waste Segregation & Disposal Protocols

Under EPA guidelines (40 CFR § 261.22), aqueous solutions with a pH ≤ 2.0 are classified as D002 characteristic corrosive hazardous waste [5][6]. Because concentrated solutions of dicarboxylic acids can easily breach this threshold, strict segregation and neutralization protocols must be enforced.

Protocol A: Solid Waste Disposal

Applies to unused powder, contaminated weigh boats, and filter cakes.

  • Collection: Sweep up solid waste using a dedicated, anti-static laboratory brush. Causality: Anti-static tools prevent the aerosolization of the fine powder, mitigating the H335 respiratory inhalation hazard[7].

  • Containment: Transfer the solid into a wide-mouth High-Density Polyethylene (HDPE) or glass container. Causality: HDPE is highly resistant to organic acids and prevents the leaching that can occur with lower-grade plastics.

  • Labeling: Label the container explicitly as "Hazardous Waste - Solid Non-Halogenated Organic Acid".

  • Disposal: Submit the container to your Environmental Health and Safety (EHS) department for high-temperature incineration at a licensed facility[4].

Protocol B: Aqueous Waste Neutralization (Self-Validating Workflow)

Applies to aqueous washes or extractions containing the dissolved acid.

  • Initial Assessment: Measure the pH of the aqueous waste stream using a calibrated pH meter. If the pH is ≤ 2.0, it must be treated as D002 waste[6].

  • Buffered Neutralization: Slowly add a 1M Sodium Bicarbonate ( NaHCO3​ ) solution to the waste while stirring continuously.

    • Causality: NaHCO3​ is a weak base that provides a buffered neutralization. This prevents the highly exothermic, potentially explosive runaway reactions that strong bases (like NaOH) can cause when neutralizing concentrated acids.

  • Self-Validation Check: Observe the solution for CO2​ effervescence (bubbling). The chemical reaction is: R−(COOH)2​+2NaHCO3​→R−(COO−Na+)2​+2H2​O+2CO2​↑ . The complete cessation of bubbling serves as a self-validating physical indicator that the bulk of the acid has been neutralized.

  • Verification & Transfer: Confirm the final pH is between 6.0 and 8.0 using pH indicator strips. Once verified, transfer the neutralized solution to the designated "Aqueous Waste" carboy for EHS pickup.

Protocol C: Organic Solvent Waste

Applies to the compound dissolved in solvents like Methanol, DMSO, or DCM.

  • Segregation: Transfer the solution to a designated "Non-Halogenated Solvent Waste" carboy (or "Halogenated" if dissolved in DCM).

  • Incompatibility Warning: Never mix this acidic organic waste with incompatible reactive wastes such as cyanides or sulfides. Causality: Acidic conditions will trigger the rapid release of highly toxic gases, including Hydrogen Cyanide (HCN) or Hydrogen Sulfide ( H2​S )[6].

Waste Segregation Workflow Diagram

WasteDisposal Start Waste Generation: 6,6-Dimethylspiroheptane- 2,2-dicarboxylic acid Solid Solid Powder Waste (Unused/Spilled) Start->Solid Aqueous Aqueous Solution (Acidic pH < 2) Start->Aqueous Organic Organic Solvent Mixture Start->Organic SolidContainer Seal in HDPE/Glass Label: Non-Halogenated Organic Solid->SolidContainer Neutralize Neutralize to pH 6-8 (Use 1M NaHCO3) Aqueous->Neutralize OrgContainer Collect in Non-Halogenated Solvent Waste Carboy Organic->OrgContainer EHS EHS / Licensed Disposal Facility SolidContainer->EHS Neutralize->EHS If approved by EHS OrgContainer->EHS

Caption: Waste segregation and neutralization workflow for spirocyclic dicarboxylic acids.

Spill Response & Decontamination Protocol

In the event of an accidental spill, execute the following protocol to ensure immediate containment and personnel safety:

  • Isolation: Evacuate personnel from the immediate vicinity and increase local exhaust ventilation to clear potential airborne dust[4].

  • PPE Donning: Equip chemical-resistant nitrile gloves, tight-fitting safety goggles, and a lab coat. If the spill involves dry powder, a P95 or N95 particulate respirator is mandatory to prevent H335 respiratory irritation[7].

  • Containment:

    • For Solid Spills: Gently cover the powder with damp paper towels to immediately suppress dust aerosolization.

    • For Liquid Spills: Surround and cover the liquid with an inert, non-combustible absorbent material (e.g., vermiculite or silica gel)[4].

  • Recovery: Scoop the absorbed material or damp powder using a non-sparking plastic dustpan. Place the recovered material into an airtight hazardous waste container[7].

  • Chemical Decontamination: Wash the spill surface with a dilute 5% NaHCO3​ solution to neutralize any microscopic residual acid. Follow with a thorough distilled water rinse to prevent the formation of slippery sodium salt residues.

Sources

Handling

A Guide to Personal Protective Equipment for Handling 6,6-Dimethylspiro[3.3]heptane-2,2-dicarboxylic acid

The Precautionary Principle: Foundational Safety for Novel Compounds When dealing with a chemical for which comprehensive safety data is not available, the cornerstone of a robust safety protocol is the precautionary pri...

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Author: BenchChem Technical Support Team. Date: March 2026

The Precautionary Principle: Foundational Safety for Novel Compounds

When dealing with a chemical for which comprehensive safety data is not available, the cornerstone of a robust safety protocol is the precautionary principle. This principle dictates that a substance with unknown hazards should be presumed to be hazardous until its potential health and physical risks can be definitively ruled out. Consequently, the selection of Personal Protective Equipment (PPE) and the development of handling procedures must be conservative, aiming to establish a complete barrier between the researcher and the chemical.[1]

A crucial first step before any laboratory work commences is a comprehensive risk assessment.[3][4] This involves a systematic evaluation of every step of the planned experiment to identify potential hazards and implement control measures to mitigate risks.[3]

Core Personal Protective Equipment (PPE) Requirements

Based on the presumed solid, likely crystalline, nature of a dicarboxylic acid, the primary routes of exposure are inhalation of airborne particles, skin contact, and eye contact. The following PPE is recommended as a minimum standard for handling 6,6-Dimethylspiro[3.3]heptane-2,2-dicarboxylic acid.

PPE ComponentSpecificationsRationale for Use
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields, at a minimum. For procedures with a higher risk of splashes or particle generation (e.g., weighing, transferring solids), chemical splash goggles should be worn.[5] A full-face shield used in conjunction with goggles offers maximum protection.[5]Protects against accidental splashes of solvents used with the compound and airborne particles that could cause eye irritation or injury.
Hand Protection Nitrile or neoprene gloves are generally recommended for incidental chemical contact. The specific glove material should be chosen after consulting chemical compatibility charts for any solvents or reagents used in the procedure. Double gloving is advised when handling materials of unknown toxicity.[5]Provides a barrier against skin absorption, which is a potential route of exposure for many organic compounds. Gloves should be inspected for any signs of degradation, such as discoloration or changes in texture, before and during use.[5]
Body Protection A standard laboratory coat is mandatory.[6] For tasks involving larger quantities or a significant risk of spillage, a chemical-resistant apron over the lab coat is recommended.[6]Prevents contamination of personal clothing and protects the skin from spills and splashes.
Respiratory Protection All handling of the solid compound should be performed within a certified chemical fume hood to minimize inhalation of airborne particles. If work outside of a fume hood is unavoidable, a risk assessment must be conducted by EHS to determine if respiratory protection is necessary. This could range from a fit-tested N95 respirator for fine powders to a higher level of protection depending on the assessed risk.[1]Mitigates the risk of inhaling fine particles of the compound, which could have unknown toxicological effects on the respiratory system.

Procedural Guidance for Safe Handling and Operations

Beyond the selection of appropriate PPE, the operational workflow must be designed to minimize exposure and the risk of accidents.

Engineering Controls and Work Practices
  • Chemical Fume Hood: All manipulations of 6,6-Dimethylspiro[3.3]heptane-2,2-dicarboxylic acid, especially the weighing and transferring of the solid, must be conducted in a properly functioning chemical fume hood.[7] This is the primary engineering control to prevent the release of chemical dust into the laboratory environment.

  • Designated Area: All work with this uncharacterized compound should be performed in a designated area of the laboratory. This area should be clearly marked, and access should be limited to authorized personnel.

  • Minimization: Use the smallest quantity of the chemical necessary for the experiment to minimize the potential impact of a spill or accidental release.

Step-by-Step Handling Protocol
  • Preparation: Before starting, ensure that all necessary PPE is available and in good condition. Verify that the chemical fume hood is operational.

  • Weighing and Transfer: Carefully weigh the solid compound on a tared weigh paper or in a suitable container within the fume hood. Use a spatula or other appropriate tool to handle the solid, avoiding actions that could generate dust.

  • Dissolution: If the compound is to be dissolved, add the solvent to the solid slowly and in a controlled manner to prevent splashing.

  • Reaction Setup: All subsequent experimental steps should also be carried out within the fume hood.

  • Post-Handling: After handling the compound, remove gloves using the proper technique to avoid contaminating your hands. Wash hands thoroughly with soap and water.

Below is a diagram illustrating the decision-making process for handling a chemical with unknown hazards.

G cluster_prep Preparation Phase cluster_ppe PPE & Control Selection cluster_ops Operational Phase cluster_disposal Disposal & Cleanup start Start Handling Procedure risk_assessment Conduct Risk Assessment start->risk_assessment sds_check SDS Available? risk_assessment->sds_check no_sds Assume Hazardous Select Conservative PPE sds_check->no_sds No ppe_selection Select PPE: - Goggles/Face Shield - Nitrile Gloves (Double) - Lab Coat/Apron fume_hood Use Chemical Fume Hood no_sds->fume_hood fume_hood->ppe_selection weigh_transfer Weigh & Transfer Solid ppe_selection->weigh_transfer dissolution Dissolution/Reaction weigh_transfer->dissolution waste Treat all waste as hazardous dissolution->waste cleanup Decontaminate surfaces Wash hands waste->cleanup

Caption: Workflow for Handling Chemicals with Unknown Hazards.

Disposal Plan

All waste generated from handling 6,6-Dimethylspiro[3.3]heptane-2,2-dicarboxylic acid must be treated as hazardous waste.[1]

  • Solid Waste: Collect all solid waste, including contaminated consumables like weigh papers and gloves, in a clearly labeled, sealed container. The label should identify the contents as "Hazardous Waste" and list the chemical name.

  • Liquid Waste: Any solutions containing the compound should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not mix this waste with other waste streams.[1]

  • Disposal Procedures: Follow your institution's specific procedures for the disposal of hazardous chemical waste. This typically involves contacting the EHS department for pickup. Never dispose of this chemical down the drain or in the regular trash.[1]

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

  • Skin Contact: Immediately remove any contaminated clothing and flush the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected individual to fresh air immediately. Seek medical attention.

  • Spill: In case of a small spill within a chemical fume hood, it may be appropriate for trained laboratory personnel to clean it up using a chemical spill kit. For larger spills or any spill outside of a fume hood, evacuate the area, notify your supervisor and EHS, and prevent others from entering.

This structured approach, grounded in the precautionary principle and established safety protocols, provides a framework for the safe handling of 6,6-Dimethylspiro[3.3]heptane-2,2-dicarboxylic acid in a research and development setting.

References

  • Stephen F. Austin State University. (n.d.). Disposal Procedures for Non Hazardous Waste. Retrieved from [Link]

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  • Arizona State University. (2015, July 22). Personal Protective Equipment Selection Guide. Retrieved from [Link]

  • University of North Carolina at Charlotte. (n.d.). Novel Chemicals With Unknown Hazards. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • U.S. Department of Health & Human Services. (2026, February 4). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Hokkaido University. (n.d.). Handbook of Chemical Substance Management and Waste Disposal. Retrieved from [Link]

  • The University of Sydney. (n.d.). Laboratory Work Risk Assessment. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). eTool: Hospitals - Laboratory - OSHA Laboratory Standard. Retrieved from [Link]

  • U.S. Department of Health & Human Services. (n.d.). OSHA Standards for Biological Laboratories. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • Hazchem Safety. (2025, December 2). How To Choose The Right PPE For Chemical Handling. Retrieved from [Link]

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  • National Center for Biotechnology Information. (n.d.). Evaluating Hazards and Assessing Risks in the Laboratory. Retrieved from [Link]

  • Vanderbilt University. (n.d.). The Laboratory Standard. Retrieved from [Link]

  • Simon Fraser University. (n.d.). Risk assessment - Chemical safety. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • MDPI. (2025, September 5). The Novel Hazard Control and Accident Prevention System for Sustainable Chemical Lab Management. Retrieved from [Link]

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